Sand-PR
Description
Structure
2D Structure
Properties
CAS No. |
112820-42-5 |
|---|---|
Molecular Formula |
C16H15N6NaO10S3 |
Molecular Weight |
570.5 g/mol |
IUPAC Name |
sodium;1-[3-[2-[(5-azido-2-nitrobenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C16H16N6O10S3.Na/c17-20-19-9-1-2-11(22(27)28)10(7-9)15(25)18-4-6-34-33-5-3-14(24)32-21-13(23)8-12(16(21)26)35(29,30)31;/h1-2,7,12H,3-6,8H2,(H,18,25)(H,29,30,31);/q;+1/p-1 |
InChI Key |
ICPJFWLPTHHFGV-UHFFFAOYSA-M |
SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCSSCCNC(=O)C2=C(C=CC(=C2)N=[N+]=[N-])[N+](=O)[O-])S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCSSCCNC(=O)C2=C(C=CC(=C2)N=[N+]=[N-])[N+](=O)[O-])S(=O)(=O)[O-].[Na+] |
Synonyms |
SAND-PR sulfosuccinimidyl-2-(3-azido-2-nitrobenzamido)ethyl-1,3'-dithiopropionate |
Origin of Product |
United States |
Foundational & Exploratory
The SAND Protein Family: A Dual Identity in Cellular Regulation
The term "SAND protein family" refers to two distinct groups of proteins with unrelated functions and structures, a point of critical clarification for researchers in cell biology and drug development. One family is characterized by the presence of a conserved SAND domain and plays a pivotal role in chromatin-mediated transcriptional regulation within the nucleus. The other family, lacking this domain, is integral to membrane trafficking events, particularly the maturation of endosomes and their fusion with lysosomes. This guide provides an in-depth technical overview of both families, detailing their core functions, associated signaling pathways, and the experimental methodologies used to elucidate their mechanisms.
Part 1: The SAND Domain-Containing Protein Family: Architects of Transcriptional Control
The SAND domain-containing proteins are key players in the regulation of gene expression at the chromatin level. This family is named for some of its founding members: S p100, A IRE-1, N ucP41/75, and D EAF-1. These proteins are localized to the nucleus and are involved in chromatin-dependent transcriptional control.[1]
Core Function: DNA Binding and Transcriptional Regulation
The defining feature of this family is the SAND domain, a conserved region of approximately 80 amino acids that folds into a novel α/β structure.[1][2][3] This domain functions as a DNA-binding module, recognizing specific DNA sequences to modulate gene expression.[2][3] A highly conserved KDWK motif within an α-helical region of the SAND domain is crucial for this DNA-binding activity.[4]
Members of this family can act as both transcriptional activators and repressors, depending on the cellular context and the target gene. For instance, DEAF1 (Deformed Epidermal Autoregulatory Factor 1) can repress its own promoter while activating others, such as the EIF4G3 promoter.[5] The binding of SAND domain proteins to DNA is often sensitive to the methylation status of CpG dinucleotides. DEAF1, for example, preferentially binds to unmethylated CpG-containing motifs.[5][6]
Mutations within the SAND domain have been linked to various human diseases, highlighting the critical role of these proteins in maintaining normal cellular function.
Key Members and Their Roles
| Protein | Known Functions | Associated Diseases |
| Sp100 | Component of PML nuclear bodies; involved in transcriptional repression and antiviral defense. | Primary Biliary Cirrhosis |
| AIRE-1 | Autoimmune regulator; crucial for central tolerance by promoting the expression of tissue-specific antigens in the thymus. | Autoimmune Polyendocrinopathy-Candidiasis-Ectodermal Dystrophy (APECED) |
| DEAF-1 | Transcriptional regulator with roles in development and cancer; binds to TTCG motifs. | DEAF1-associated neurodevelopmental disorders (DAND)[7][8] |
| NucP41/75 | Nuclear protein with less characterized function, but also implicated in transcriptional regulation. | - |
Signaling and Regulatory Pathways
The SAND domain-containing proteins are involved in complex nuclear signaling pathways that control gene expression. Their function is often intertwined with chromatin remodeling and histone modifications.
Experimental Protocols
This protocol is designed to identify the genomic binding sites of a specific SAND domain-containing transcription factor.
A. Cell Cross-linking and Lysis:
-
Culture cells to ~80-90% confluency.
-
Cross-link protein-DNA complexes by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M for 5 minutes.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells and isolate the nuclei.
B. Chromatin Shearing:
-
Resuspend the nuclear pellet in a lysis buffer.
-
Shear the chromatin to an average fragment size of 200-600 bp using sonication. The optimal sonication conditions should be empirically determined.
C. Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the SAND domain protein of interest.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specifically bound chromatin.
D. Elution and Reverse Cross-linking:
-
Elute the immunoprecipitated chromatin from the beads.
-
Reverse the protein-DNA cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
E. DNA Purification and Library Preparation:
-
Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Prepare a sequencing library from the purified DNA according to the sequencer manufacturer's protocol.
-
Perform high-throughput sequencing.
This assay is used to qualitatively assess the binding of a purified SAND domain protein to a specific DNA probe.
A. Probe Preparation:
-
Synthesize complementary oligonucleotides corresponding to the putative DNA binding site.
-
Anneal the oligonucleotides to form a double-stranded DNA probe.
-
Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin, fluorescent dye).
B. Binding Reaction:
-
In a final volume of 20 µL, combine the labeled probe, purified SAND domain protein, and a binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).
-
Include a non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.
-
Incubate the reaction at room temperature for 20-30 minutes.
C. Electrophoresis:
-
Load the binding reactions onto a non-denaturing polyacrylamide gel.
-
Run the gel in a low ionic strength buffer (e.g., 0.5x TBE) at 4°C.
D. Detection:
-
For radioactive probes, dry the gel and expose it to X-ray film or a phosphorimager screen.
-
For non-radioactive probes, transfer the DNA to a membrane and detect using a streptavidin-HRP conjugate (for biotin) or by direct fluorescence imaging. A shift in the mobility of the probe indicates protein-DNA complex formation.
Part 2: The Membrane-Trafficking SAND Protein Family: Regulators of Vesicular Transport
This family of SAND proteins, which notably lack the SAND domain, are crucial for intracellular membrane trafficking. They are highly conserved from yeast to humans and are essential for the proper functioning of the endo-lysosomal system. The yeast protein Mon1 and its C. elegans homolog SAND-1 are well-studied members of this family.
Core Function: Rab GTPase Regulation in Endosome Maturation
The primary function of this SAND protein family is to act as a component of a guanine (B1146940) nucleotide exchange factor (GEF) complex for the Rab7 GTPase.[9][10] This activity is central to the "Rab conversion" process, where early endosomes, marked by the Rab5 GTPase, mature into late endosomes, which are characterized by Rab7.
The best-characterized complex is the Mon1-Ccz1 complex. Mon1 (a SAND family protein) and its partner Ccz1 form a heterodimer that catalyzes the exchange of GDP for GTP on Rab7, thereby activating it.[9][10] This activation is a critical step for the subsequent fusion of late endosomes and autophagosomes with the lysosome (or vacuole in yeast).
The Mon1-Ccz1 Signaling Cascade in Rab Conversion
The Mon1-Ccz1 complex is a key player in the transition from a Rab5-positive to a Rab7-positive endosome. This process is essential for the delivery of endocytosed cargo to the lysosome for degradation.
Quantitative Aspects of Mon1-Ccz1 GEF Activity
The GEF activity of the Mon1-Ccz1 complex is tightly regulated. While basal activity is low, it is significantly stimulated by the presence of membranes containing anionic phospholipids, such as phosphatidylinositol-3-phosphate (PI3P), and by the active, GTP-bound form of Rab5.[11][12][13] This ensures that Rab7 activation occurs at the correct time and place—on the surface of early endosomes that are ready to mature.
| Condition | Relative GEF Activity of Mon1-Ccz1 on Rab7 |
| In solution (no membranes) | Low |
| In the presence of liposomes | Moderate increase |
| In the presence of liposomes and active Rab5-GTP | High |
Experimental Protocols
This assay reconstitutes the fusion of vesicles mediated by the Rab conversion cascade.
A. Preparation of Proteoliposomes:
-
Prepare two populations of small unilamellar vesicles (SUVs) by extrusion.
-
Reconstitute Rab5 into one population of SUVs ("Rab5-vesicles") and the components of the fusion machinery (e.g., SNARE proteins) into the other ("acceptor vesicles").
-
Incorporate a FRET pair of fluorescent lipids (e.g., NBD-PE and Rhodamine-PE) into the acceptor vesicles at a quenching concentration.
B. Fusion Reaction:
-
In a fluorometer cuvette, combine the Rab5-vesicles and fluorescently labeled acceptor vesicles in a reaction buffer.
-
Add purified Mon1-Ccz1 complex, Rab7-GDP, and GTP to the mixture.
-
Monitor the increase in NBD fluorescence over time at a constant temperature. An increase in fluorescence indicates lipid mixing due to vesicle fusion, as the FRET pair is diluted.
C. Data Analysis:
-
Normalize the fluorescence signal to the maximum fluorescence obtained after adding a detergent (e.g., Triton X-100) to solubilize all vesicles.
-
Plot the percentage of fusion over time.
This protocol measures the ability of the Mon1-Ccz1 complex to catalyze nucleotide exchange on Rab7.
A. Loading Rab7 with Fluorescent GDP:
-
Incubate purified Rab7 with a fluorescent GDP analog, such as mant-GDP, in the presence of EDTA to facilitate nucleotide exchange.
-
Stop the loading reaction by adding an excess of MgCl₂.
-
Remove unbound mant-GDP using a size-exclusion column.
B. GEF Reaction:
-
In a fluorometer, add the Mon1-Ccz1 complex to a solution containing the mant-GDP-loaded Rab7.
-
Initiate the exchange reaction by adding a large excess of non-fluorescent GTP.
-
Monitor the decrease in mant fluorescence over time. The rate of fluorescence decrease is proportional to the GEF activity of the Mon1-Ccz1 complex.
C. Investigating Regulation:
-
To test the effect of Rab5, include purified, active Rab5-GTP in the reaction mixture.
-
To assess the role of lipids, perform the assay in the presence of liposomes with varying lipid compositions.
This method is used to demonstrate the physical interaction between the Mon1-Ccz1 complex and active Rab5 in a cellular context.
A. Cell Lysis:
-
Transfect cells to express tagged versions of Mon1 or Ccz1 and a constitutively active mutant of Rab5 (e.g., Rab5-Q79L).
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
B. Immunoprecipitation:
-
Incubate the cell lysate with an antibody against the tag on the Mon1-Ccz1 subunit.
-
Add Protein A/G beads to precipitate the antibody-protein complexes.
-
Wash the beads several times to remove non-specific binders.
C. Elution and Western Blotting:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an antibody against Rab5 to detect its co-precipitation with the Mon1-Ccz1 complex.
Conclusion
The designation "SAND protein family" encompasses two functionally and structurally divergent groups of proteins, a distinction that is crucial for clarity in research and therapeutic development. The SAND domain-containing family members are nuclear proteins that directly engage with chromatin to regulate transcription, with implications for immunity and development. In contrast, the membrane-trafficking SAND proteins are cytosolic factors that orchestrate the intricate process of endosome maturation through their regulation of Rab GTPases. A thorough understanding of the specific roles and mechanisms of each family is essential for advancing our knowledge of fundamental cellular processes and for identifying novel drug targets in a range of human diseases.
References
- 1. SAND DNA-binding protein domain - Wikipedia [en.wikipedia.org]
- 2. portal.fis.tum.de [portal.fis.tum.de]
- 3. The SAND domain structure defines a novel DNA-binding fold in transcriptional regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DEAF1 Binds Unmethylated and Variably Spaced CpG Dinucleotide Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DEAF1 binds unmethylated and variably spaced CpG dinucleotide motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 8. Functional analysis of novel DEAF1 variants identified through clinical exome sequencing expands DEAF1-associated neurodevelopmental disorder (DAND) phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 10. researchgate.net [researchgate.net]
- 11. The Mon1–Ccz1 GEF activates the Rab7 GTPase Ypt7 via a longin-fold–Rab interface and association with PI3P-positive membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A conserved and regulated mechanism drives endosomal Rab transition | eLife [elifesciences.org]
- 13. Regulatory sites in the Mon1–Ccz1 complex control Rab5 to Rab7 transition and endosome maturation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the SAND Protein Domain: Structure, Function, and Experimental Analysis
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the SAND protein domain, detailing its structural characteristics, functional roles in transcriptional regulation, and the experimental methodologies used for its investigation.
Executive Summary
The SAND domain is a highly conserved sequence motif of approximately 80 residues found exclusively in eukaryotic nuclear proteins.[1][2] Named after the proteins it was first identified in (Sp100, AIRE-1, NucP41/75, DEAF-1), this domain is a critical player in chromatin-dependent transcriptional control.[1][2] Its unique structural fold enables direct interaction with DNA, thereby influencing gene expression. Mutations and dysregulation of SAND domain-containing proteins are implicated in several human diseases, including autoimmune disorders and cancer, making this domain a subject of intense research and a potential target for therapeutic intervention. This guide synthesizes the current understanding of the SAND domain's structure-function relationship and outlines key experimental protocols for its study.
SAND Domain Structure
The SAND domain adopts a novel α/β globular fold, which is distinct from other known DNA-binding motifs.[3][4] This unique architecture is fundamental to its function. The three-dimensional structure consists of a five-stranded antiparallel β-sheet packed against four α-helices.[1][4]
A key feature is the conserved KDWK motif , which is typically located within a positively charged surface patch formed by the α-helical regions.[2][3][5] This electropositive surface is crucial for the domain's interaction with the negatively charged phosphate (B84403) backbone of DNA.[1][3]
While the overall fold is conserved, some variations exist. For instance, the SAND domain of Glucocorticoid Modulatory Element Binding Protein-1 (GMEB1) includes a zinc-binding motif, which, while not essential for DNA binding, helps stabilize the C-terminal conformation of the domain.[6][7]
Quantitative Structural Data
The following table summarizes key structural parameters determined for SAND domains from different proteins.
| Protein | Organism | PDB ID | Resolution (Å) | Method | Key Structural Features | Reference |
| Sp100b | Homo sapiens | 1H5P | - | NMR | Novel α/β fold, KDWK motif in α-helical patch | [3] |
| GMEB1 | Homo sapiens | 1O50 | 1.55 | X-ray Crystallography | α/β fold, KDWK motif, Zinc-binding motif | [6][7] |
Function of the SAND Domain
The primary function of the SAND domain is to mediate the binding of its host protein to DNA, thereby playing a pivotal role in transcriptional regulation.[3][8] It is found in a number of nuclear proteins that are thought to be important in controlling gene expression through interactions with chromatin.[2][3]
DNA Binding and Transcriptional Control
The SAND domain itself is necessary and sufficient to mediate DNA binding.[3][6] The α-helical region that exposes the conserved KDWK motif forms the primary DNA recognition surface.[5][6] The positively charged residues within this region facilitate the interaction with DNA.[1][3] This binding allows the host protein to act as a transcription factor, either activating or repressing the expression of target genes.
The logical flow from the domain's structure to its function is illustrated below.
Caption: Logical relationship between SAND domain structure and function.
Key Proteins with SAND Domains
The SAND domain is a modular component that can be associated with other domains like the bromodomain, PHD finger, and MYND finger to achieve more complex regulatory functions.[1][2]
| Protein Family | Function | Associated Diseases |
| Sp100 | Component of nuclear bodies, transcriptional co-regulator. | Primary biliary cirrhosis, certain cancers. |
| AIRE-1 | Autoimmune regulator, controls self-tolerance in the thymus. | Autoimmune Polyglandular Syndrome Type 1 (APS-1). |
| DEAF-1/NUDR | Transcription factor involved in development and neurological function. | Neurological disorders. |
| GMEB1/2 | Glucocorticoid Modulatory Element Binding proteins, modulate steroid hormone receptor activity. | Involved in parvovirus replication. |
| ULT1 (Plant) | Trithorax group (trxG) factor, regulates cell fate.[9] | Developmental defects in plants. |
Experimental Protocols for SAND Domain Analysis
Investigating the structure and function of the SAND domain involves a combination of structural biology, molecular biology, and biochemical techniques.
Structural Determination by X-ray Crystallography
This protocol outlines the general steps for determining the crystal structure of a SAND domain.
-
Protein Expression and Purification:
-
Clone the DNA sequence encoding the SAND domain into an appropriate expression vector (e.g., pGEX or pET series) with a purification tag (e.g., His-tag, GST-tag).
-
Transform the vector into an E. coli expression strain (e.g., BL21(DE3)).
-
Induce protein expression with IPTG and grow the culture at a reduced temperature (e.g., 16-20°C) to improve protein solubility.
-
Lyse the cells and purify the protein using affinity chromatography followed by size-exclusion chromatography for homogeneity.
-
-
Crystallization:
-
Concentrate the purified protein to 5-10 mg/mL.
-
Perform high-throughput screening of crystallization conditions using commercial screens (e.g., Hampton Research, Qiagen) via sitting-drop or hanging-drop vapor diffusion.
-
Optimize initial hits by varying precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.
-
-
Data Collection and Processing:
-
Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) before flash-cooling in liquid nitrogen.[10]
-
Collect X-ray diffraction data at a synchrotron source.[11]
-
Process the diffraction data using software like HKL2000 or XDS to index, integrate, and scale the reflections.
-
-
Structure Solution and Refinement:
-
Solve the phase problem using molecular replacement if a homologous structure is available, or experimental phasing methods (e.g., MAD, SAD) otherwise.
-
Build an atomic model into the electron density map using software like Coot.
-
Refine the model using programs like Phenix or Refmac5 to improve its fit to the experimental data and stereochemical parameters.
-
DNA-Binding Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is used to both solve the solution structure and map the DNA-binding interface. Chemical shift perturbation experiments are particularly powerful for identifying binding surfaces.[3][5]
-
Sample Preparation:
-
Prepare a sample of uniformly ¹⁵N-labeled (or ¹³C,¹⁵N-labeled) SAND domain protein by growing the expression host in a minimal medium containing ¹⁵NH₄Cl and/or ¹³C-glucose as the sole nitrogen and carbon sources.
-
Purify the labeled protein as described in 4.1.1.
-
Synthesize or purchase the target double-stranded DNA oligonucleotide.
-
-
NMR Data Acquisition:
-
Acquire a two-dimensional ¹H-¹⁵N HSQC spectrum of the free protein to obtain a "fingerprint" where each peak corresponds to a specific backbone amide group.
-
Perform a titration by adding increasing amounts of the DNA ligand to the protein sample.
-
Acquire an HSQC spectrum at each titration point.
-
-
Data Analysis:
-
Overlay the spectra from the titration series. Residues whose corresponding peaks shift or broaden upon addition of DNA are part of or are affected by the binding interface.
-
Map these residues onto the 3D structure of the SAND domain to visualize the DNA-binding surface.
-
The following workflow illustrates how mutagenesis and NMR can be combined to functionally map the DNA-binding site.
Caption: Experimental workflow for mapping the SAND domain DNA-binding surface.
Site-Directed Mutagenesis
This technique is used to confirm the functional importance of specific residues, such as those in the KDWK motif, identified through structural or NMR studies.[5][6]
-
Primer Design and Mutagenesis:
-
Design complementary primers containing the desired mutation for the residue of interest (e.g., changing a key lysine (B10760008) in the KDWK motif to alanine).
-
Use a high-fidelity DNA polymerase to perform PCR on the plasmid containing the wild-type SAND domain sequence, incorporating the mutagenic primers.
-
-
Transformation and Sequencing:
-
Digest the parental (wild-type) methylated DNA template with the DpnI enzyme.
-
Transform the mutated plasmid into competent E. coli.
-
Isolate the plasmid DNA and confirm the desired mutation via Sanger sequencing.
-
-
Functional Analysis:
-
Express and purify the mutant protein.
-
Assess its DNA-binding activity using methods like Electrophoretic Mobility Shift Assays (EMSA) or Surface Plasmon Resonance (SPR) and compare it to the wild-type protein.
-
Evaluate the impact of the mutation on transcriptional activity in vivo using a reporter gene assay (e.g., luciferase or CAT reporter).[5]
-
Conclusion and Future Directions
The SAND domain represents a critical DNA-binding module involved in the chromatin-dependent regulation of gene expression. Its unique α/β fold, centered around the functional KDWK motif, provides a clear example of a structure-function paradigm in transcriptional control. Understanding the precise mechanisms by which different SAND domain-containing proteins recognize their specific DNA targets and how their activities are regulated remains an active area of research. For drug development professionals, the distinct structure of the SAND domain and its importance in various disease-related proteins may offer novel opportunities for designing targeted therapeutic agents that can modulate transcriptional pathways. Future work will likely focus on the high-resolution structures of SAND domains in complex with their cognate DNA sequences and the elucidation of their broader protein-protein interaction networks.
References
- 1. SAND DNA-binding protein domain - Wikipedia [en.wikipedia.org]
- 2. SMART: SAND domain annotation [smart.embl.de]
- 3. The SAND domain structure defines a novel DNA-binding fold in transcriptional regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure and nuclear magnetic resonance analyses of the SAND domain from glucocorticoid modulatory element binding protein-1 reveals deoxyribonucleic acid and zinc binding regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. portal.fis.tum.de [portal.fis.tum.de]
- 9. The SAND domain protein ULTRAPETALA1 acts as a trithorax group factor to regulate cell fate in plants [pubmed.ncbi.nlm.nih.gov]
- 10. phys.libretexts.org [phys.libretexts.org]
- 11. indico.ictp.it [indico.ictp.it]
An In-depth Technical Guide to the Discovery and Characterization of SAND Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the two distinct families of proteins referred to as "SAND" proteins. It delineates their discovery, molecular characterization, structure, and function, with a focus on the disparate roles they play in cellular processes. Detailed experimental protocols for their study are provided, along with quantitative data and visual diagrams of key pathways and workflows to facilitate a deeper understanding for research and therapeutic development.
Introduction: The Two Faces of "SAND"
The term "SAND protein" can be a source of confusion as it refers to two fundamentally different protein families with distinct subcellular localizations and functions.
-
SAND Domain-Containing Proteins: These are nuclear proteins characterized by the presence of a conserved SAND domain (Pfam PF01342). The name is an acronym derived from its founding members: S p100, A IRE-1, N ucP41/75, and D EAF-1.[1] These proteins primarily function as transcriptional regulators involved in chromatin-dependent processes.[1][2]
-
SAND Family of Vesicular Transport Proteins: This family, which includes proteins like Mon1 (Monensin sensitivity protein 1) in yeast and its orthologs in higher eukaryotes, plays a crucial role in membrane trafficking.[3] Confusingly, these proteins do not contain the SAND domain.[3] They are essential components of the endo-lysosomal pathway, functioning as part of a guanine (B1146940) nucleotide exchange factor (GEF) complex that activates Rab7 GTPases.[4][5]
This guide will address each family in separate, detailed sections to ensure clarity.
Part 1: SAND Domain-Containing Proteins: Nuclear Regulators
First identified through sequence homology, SAND domain proteins are exclusively found in eukaryotes and are localized to the cell nucleus.[1] They are defined by a conserved region of approximately 80 residues, the SAND domain, which adopts a novel DNA-binding fold.[1][2]
Molecular Characterization and Structure
The SAND domain possesses a unique α/β globular fold, comprising a five-stranded anti-parallel β-sheet and four α-helices.[1] A key feature is the conserved KDWK sequence motif located within a positively charged α-helical region, which forms the primary DNA-binding surface.[2][6] Some SAND domains, such as the one in Glucocorticoid Modulatory Element Binding Protein-1 (GMEB-1), also contain a zinc-binding motif that contributes to the structural integrity of the C-terminal portion of the domain.[6]
Function and Disease Relevance
The primary function of SAND domain proteins is the regulation of gene expression through chromatin interactions.[2] They act as sequence-specific DNA binding proteins, recognizing and binding to specific motifs in gene promoters to modulate transcription.[2][7]
Mutations within the SAND domain are linked to several human diseases, most notably autoimmune disorders.
-
Autoimmune Regulator (AIRE): Mutations in the AIRE gene cause Autoimmune Polyendocrinopathy-Candidiasis-Ectodermal Dystrophy (APECED), also known as Autoimmune Polyglandular Syndrome type 1 (APS-1).[3][6] Most mutations are recessive; however, the G228W mutation within the SAND domain is inherited in a dominant-negative fashion.[8][9] This specific mutation disrupts the interaction of AIRE with its binding partners, such as SIRT1, impairing its transcriptional activity and leading to a breakdown in central tolerance.[1][8][9]
-
Sp100 (Speckled protein 100 kDa): This protein is a component of nuclear bodies and is involved in transcriptional regulation and response to interferons.
-
NUDR (Nuclear DEAF-1-related): This transcription factor has been shown to bind DNA directly via its SAND domain.[2]
Quantitative Data: SAND Domain Interactions
The following table summarizes key quantitative parameters related to SAND domain-containing proteins.
| Protein/Domain | Interacting Partner | Technique | Affinity (Kd) / Kinetic Parameters | Reference |
| AIRE SAND domain (peptide 211-230) | SIRT1 | Surface Plasmon Resonance | Data indicates altered association/dissociation kinetics for G228W mutant compared to wild-type, suggesting a change in binding dynamics. Specific Kd values were not reported. | [1] |
| NUDR SAND domain | DNA (GME sequence) | Mutational Analysis | The SAND domain is sufficient for DNA binding; specific residues in the KDWK motif are critical. Quantitative affinity data is not specified. | [2] |
| Whn (mouse nude gene product) | DNA (5'-ACGC consensus) | In Vitro Binding Assays | Binds specifically to an 11-bp consensus sequence. | [7] |
Experimental Protocols
This protocol is used to detect the binding of a SAND domain protein to a specific DNA sequence.
-
Probe Preparation:
-
Synthesize complementary oligonucleotides corresponding to the putative DNA binding site.
-
Anneal the sense and antisense strands to form a double-stranded DNA probe.
-
Label the probe with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase or a non-radioactive tag (e.g., biotin). Purify the labeled probe.
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine the purified recombinant SAND domain protein, a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding, and the binding buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 1 mM DTT, 5% glycerol).
-
Add the labeled DNA probe to the reaction mixture.
-
Incubate at room temperature for 20-30 minutes to allow protein-DNA complexes to form.
-
-
Electrophoresis:
-
Load the samples onto a non-denaturing polyacrylamide gel (e.g., 5% acrylamide (B121943) in 0.5x TBE buffer).
-
Run the gel at a constant voltage in a cold room or with a cooling system to prevent dissociation of the complexes.
-
-
Detection:
This protocol identifies the genomic regions occupied by a specific SAND domain protein within the cell.
-
Cross-linking:
-
Treat cultured cells with 1% formaldehyde (B43269) for 10-15 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction with 125 mM glycine.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and lyse the cells.
-
Isolate the nuclei and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G beads.
-
Incubate the sheared chromatin overnight at 4°C with an antibody specific to the SAND domain protein of interest.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads multiple times with a series of stringent wash buffers to remove non-specifically bound chromatin.
-
Elute the complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating at 65°C for several hours in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA using a spin column or phenol-chloroform extraction.
-
-
Analysis:
Visualization of SAND Domain Protein Logic
Caption: Logical workflow for SAND domain proteins in transcriptional regulation.
Part 2: SAND Family of Vesicular Transport Proteins: Masters of Endosome Maturation
Discovered through comparative genomics, the SAND family of vesicular transport proteins are conserved across eukaryotes, from yeast to humans.[3] In vertebrates, a gene duplication event resulted in two paralogues.[3] These proteins are central to the endo-lysosomal trafficking pathway.
Molecular Characterization and Structure
The functional unit of this family is the Mon1-Ccz1 complex . This heterodimer acts as the GEF for the small GTPase Rab7 (Ypt7 in yeast).[5] Recent cryo-EM structures have revealed that Mon1 and Ccz1 form a pseudo-symmetrical complex where each subunit is composed of three Longin domains (LDs).[17] The LD1 domains of both Mon1 and Ccz1 come together to form the catalytic core responsible for nucleotide exchange on Rab7.[18] The LD2 and LD3 domains form a surface that is crucial for membrane association.[19] In metazoans, this core complex associates with a third subunit, RMC1 (Required for Meiotic Cohesion 1), which stabilizes the complex.[2]
Function: The Rab5-to-Rab7 Switch
The primary role of the Mon1-Ccz1 complex is to orchestrate the "Rab conversion" or "Rab switch" on the surface of endosomes, a critical step for their maturation from early to late endosomes.[2][4]
-
Recruitment: The process begins on early endosomes, which are marked by the active, GTP-bound form of the Rab5 GTPase. Rab5-GTP, in conjunction with the lipid phosphatidylinositol 3-phosphate (PI3P) on the endosomal membrane, recruits the Mon1-Ccz1 complex.[18][20]
-
Activation: The binding of Rab5 to Mon1 is thought to relieve an auto-inhibitory mechanism mediated by the N-terminal domain of Mon1, thereby activating the GEF complex.[19][21]
-
GEF Activity: The activated Mon1-Ccz1 complex then engages with GDP-bound Rab7, catalyzing the release of GDP and allowing GTP to bind. This converts Rab7 to its active, membrane-associated state.
-
Effector Recruitment: Active Rab7-GTP then recruits a new set of effector proteins, such as the HOPS tethering complex, which mediate the subsequent fusion of the late endosome with the lysosome (or vacuole in yeast).
-
Recycling: Following Rab7 activation, the Mon1-Ccz1 complex is phosphorylated by the kinase Yck3. This phosphorylation event causes the complex to be released from the membrane back into the cytosol, allowing it to be recycled for further rounds of Rab conversion.[1][22]
This tightly regulated cascade ensures the unidirectional maturation of endosomes and the proper delivery of cargo for degradation.
Quantitative Data: Mon1-Ccz1 Complex Activity
| Complex/Protein | Interacting Partner | Technique | Kinetic/Binding Parameters | Reference |
| Mon1-Ccz1 (Yeast) | Ypt7 (Rab7) | In Vitro GEF Assay | GEF activity is low in solution but increases by an estimated ~1600-fold when Ypt7 is anchored to PI3P-containing liposomes. | [23] |
| Mon1-Ccz1-Bulli (Fly) | Rab7 | In Vitro GEF Assay | N-terminal truncations of Mon1 (Δ40, Δ50, Δ100) lead to a 1.5 to 3.5-fold increase in GEF activity, demonstrating autoinhibition. | [21] |
| Mon1-Ccz1 (Yeast) | PI3P-containing Liposomes | Liposome Co-sedimentation | Mon1-Ccz1 binding to vacuoles is dependent on PI3P. Specific Kd values are not reported, but binding is competed by the PI3P-binding FYVE domain. | [1][20] |
| Mon1 (Yeast) | Rab5-like Ypt10 | GST Pull-down | Mon1-Ccz1 shows a strong, GTP-dependent interaction with Ypt10. Mutation of a conserved tryptophan (W406A) in Mon1 significantly reduces this binding. | [19][21] |
Experimental Protocols
This protocol measures the ability of the Mon1-Ccz1 complex to catalyze nucleotide exchange on Rab7.
-
Reagent Preparation:
-
Purify recombinant Mon1-Ccz1 complex, Rab7, and GDI (GDP dissociation inhibitor).
-
Load Rab7 with a fluorescent GDP analog, such as Mant-GDP, in the presence of EDTA. Remove excess unbound Mant-GDP.
-
Prepare liposomes with a composition mimicking late endosomes (e.g., containing PI3P and a docking lipid for prenylated Rab5).
-
-
Assay Setup (on membrane):
-
Incubate liposomes with purified, prenylated Rab5 pre-loaded with GTP.
-
To a microplate well, add reaction buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl₂), the Rab5-loaded liposomes, and the Mant-GDP-loaded Rab7:GDI complex.
-
-
Initiating the Reaction:
-
Place the plate in a fluorescence plate reader set to excite Mant-GDP (e.g., ~360 nm) and read emission (e.g., ~440 nm).
-
Initiate the reaction by injecting a solution containing the Mon1-Ccz1 complex and a large excess of unlabeled GTP.
-
-
Data Acquisition and Analysis:
-
Monitor the decrease in fluorescence over time. The exchange of Mant-GDP for unlabeled GTP on Rab7 causes the Mant fluorophore to be released into the aqueous environment, resulting in a fluorescence decrease.
-
Fit the resulting curve to a single exponential decay function to determine the observed rate constant (k_obs). The catalytic efficiency (kcat/KM) can be calculated from rates measured at varying substrate concentrations.[4][21][24]
-
This assay determines if the Mon1-Ccz1 complex binds directly to membranes containing specific phospholipids (B1166683) like PI3P.
-
Liposome Preparation:
-
Prepare a lipid mixture in chloroform (B151607) with the desired composition (e.g., POPC, POPS, and a percentage of PI3P).
-
Dry the lipids to a thin film under nitrogen gas and then under vacuum.
-
Rehydrate the lipid film in buffer and create unilamellar vesicles by extrusion through a polycarbonate membrane.
-
-
Binding Reaction:
-
Incubate the purified Mon1-Ccz1 complex with the prepared liposomes in a binding buffer for 30 minutes at room temperature.
-
-
Sedimentation:
-
Centrifuge the samples at high speed (e.g., >100,000 x g) for 30-60 minutes to pellet the liposomes and any associated proteins.
-
-
Analysis:
-
Carefully separate the supernatant (containing unbound protein) from the pellet (containing liposomes and bound protein).
-
Resuspend the pellet in an equal volume of buffer as the supernatant.
-
Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Coomassie staining or Western blotting for the Mon1 or Ccz1 subunit.
-
An increase of protein in the pellet fraction in the presence of PI3P-containing liposomes indicates a specific protein-lipid interaction.[25][26][27][28]
-
This protocol can be used to verify the interaction between the Mon1-Ccz1 complex and Rab5 in cell lysates.
-
Cell Lysis:
-
Lyse cells expressing tagged versions of the proteins (e.g., HA-Mon1 and GFP-Rab5) in a gentle, non-denaturing Co-IP lysis buffer (e.g., containing 0.1-0.5% Triton X-100 or NP-40).
-
To study GTP-dependence, add non-hydrolyzable GTP analogs (GTPγS) or GDP analogs (GDPβS) to the lysis buffer.
-
-
Pre-clearing:
-
Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to remove proteins that bind non-specifically to the beads.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add a specific antibody against one of the proteins (the "bait," e.g., anti-HA antibody) to the pre-cleared lysate.
-
Incubate for several hours or overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for another 1-2 hours to capture the antibody-antigen complexes.
-
-
Washing:
-
Pellet the beads and wash them 3-5 times with cold Co-IP buffer to remove non-specifically bound proteins.
-
-
Elution and Detection:
Visualizations of Pathways and Workflows
Caption: Signaling pathway of Rab5-to-Rab7 conversion mediated by the Mon1-Ccz1 complex.
Caption: Experimental workflow for an in vitro Rab GEF activity assay.
Conclusion
The distinction between the nuclear SAND domain proteins and the cytoplasmic SAND vesicular trafficking family is critical for clarity in research and communication. SAND domain proteins are key transcriptional regulators, and their dysfunction, particularly in the case of AIRE, is directly linked to severe autoimmune diseases. The SAND family of transport proteins, embodied by the Mon1-Ccz1 complex, are master regulators of endosomal maturation, a process fundamental to cellular homeostasis. A thorough understanding of the molecular mechanisms, quantitative behaviors, and regulatory networks of both families, facilitated by the experimental approaches detailed in this guide, is essential for developing targeted therapeutic strategies for the diseases in which they are implicated.
References
- 1. The AIRE G228W mutation disturbs the interaction of AIRE with its partner molecule SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cryo-EM structure of the Mon1–Ccz1–RMC1 complex reveals molecular basis of metazoan RAB7A activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. biorxiv.org [biorxiv.org]
- 5. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. The nude gene encodes a sequence-specific DNA binding protein with homologs in organisms that lack an anticipatory immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional analysis of SAND mutations in AIRE supports dominant inheritance of the G228W mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. med.upenn.edu [med.upenn.edu]
- 11. researchgate.net [researchgate.net]
- 12. 凝膠阻滯分析 - EMSA | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Chromatin Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]
- 14. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. cusabio.com [cusabio.com]
- 17. google.com [google.com]
- 18. biorxiv.org [biorxiv.org]
- 19. Dynamic association of the PI3P-interacting Mon1-Ccz1 GEF with vacuoles is controlled through its phosphorylation by the type 1 casein kinase Yck3 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. pnas.org [pnas.org]
- 22. The Mon1–Ccz1 GEF activates the Rab7 GTPase Ypt7 via a longin-fold–Rab interface and association with PI3P-positive membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Diversity and plasticity in Rab GTPase nucleotide release mechanism has consequences for Rab activation and inactivation | eLife [elifesciences.org]
- 24. Liposome Co-sedimentation and Co-flotation Assays to Study Lipid–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 25. Methods for studying membrane-proximal GAP activity on prenylated Rab GTPase substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Liposome Co-sedimentation and Co-flotation Assays to Study Lipid-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Analysis of Protein and Lipid Interactions Using Liposome Co-sedimentation Assays | Springer Nature Experiments [experiments.springernature.com]
- 28. assaygenie.com [assaygenie.com]
- 29. bitesizebio.com [bitesizebio.com]
- 30. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 31. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Getting Started | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Guide to SAND Protein Expression and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SAND (Sp100, AIRE-1, NucP41/75, DEAF-1) protein family comprises a group of nuclear proteins characterized by the presence of a conserved SAND domain.[1] This domain is crucial for their function as transcriptional regulators, playing a significant role in chromatin-mediated gene expression. SAND proteins are involved in a diverse range of cellular processes, including immune tolerance, antiviral responses, and neuronal signaling. Dysregulation of SAND protein expression or function has been implicated in various diseases, including autoimmune disorders, cancer, and neurodevelopmental conditions.[2][3] This technical guide provides a comprehensive overview of SAND protein expression in different cell types, details on their signaling pathways, and protocols for their experimental analysis.
SAND Protein Expression in Various Cell Types
The expression of SAND family proteins varies significantly across different cell types and tissues, reflecting their specialized functions. The data presented below is a summary of semi-quantitative protein expression levels based on immunohistochemistry from the Human Protein Atlas.
| Gene Name | Protein Name | Cell Types with High Expression | Cell Types with Moderate Expression | Cell Types with Low/No Expression | Subcellular Localization |
| SP100 | Sp100 nuclear antigen | B-cells, T-cells, Monocytes, NK-cells, Granulocytes | Endothelial cells, Fibroblasts | Adipocytes, Cardiomyocytes | PML bodies, Nucleoplasm |
| AIRE | Autoimmune regulator | Medullary thymic epithelial cells (mTECs) | Dendritic cells (low) | Most other cell types | Nuclear bodies, Nucleoplasm |
| DEAF1 | DEAF1 transcription factor | Neurons (various brain regions), Glial cells, Endometrial stromal cells | Fibroblasts, Smooth muscle cells | Hepatocytes, Cardiomyocytes | Nucleus, Cytoplasm |
| MON1A/B | Mon1 homolog A/B | Ubiquitously expressed | - | - | Endosomes, Cytoplasm |
Note: This table provides a semi-quantitative overview. For precise quantitative data, targeted mass spectrometry or quantitative Western blotting on specific cell lines of interest is recommended.
Key Signaling Pathways Involving SAND Proteins
SAND proteins are integral components of several critical signaling pathways, primarily related to transcriptional regulation and intracellular trafficking.
Sp100 in the Interferon Signaling Pathway
Sp100 is an interferon-stimulated gene (ISG) and plays a crucial role in the innate immune response to viral infections. Upon viral infection, cells produce interferons (IFNs), which induce the expression of numerous ISGs, including Sp100.[4] Different isoforms of Sp100 have distinct roles; for instance, Sp100B, C, and HMG isoforms can suppress the expression of viral immediate-early proteins, thus inhibiting viral replication.[5][6] This antiviral activity is dependent on the SAND domain.[6]
AIRE in Thymic T-Cell Tolerance
The Autoimmune Regulator (AIRE) is a master transcriptional regulator essential for central immune tolerance. It is primarily expressed in medullary thymic epithelial cells (mTECs).[7][8] AIRE binds to super-enhancers in the chromatin of mTECs and promotes the expression of a vast array of tissue-restricted antigens (TRAs).[9][10] This ectopic expression of self-antigens in the thymus allows for the negative selection of autoreactive T-cells, thereby preventing autoimmune diseases. AIRE recruits various protein partners, including the positive transcription elongation factor b (P-TEFb), to activate gene expression.[1][11]
DEAF1 in Serotonin (B10506) Receptor Regulation
DEAF1 (Deformed Epidermal Autoregulatory Factor 1) is a transcription factor with a dual regulatory role in the central nervous system, specifically in the modulation of the serotonin 1A (5-HT1A) receptor gene.[12][13] In serotonergic raphe neurons, DEAF1 acts as a repressor of the HTR1A gene, thereby controlling autoreceptor expression.[13][14] Conversely, in non-serotonergic postsynaptic neurons, DEAF1 functions as a transcriptional enhancer of the same gene.[12][13] This cell-type-specific activity is influenced by a common single nucleotide polymorphism (C(-1019)G) in the HTR1A promoter and is dependent on histone deacetylation.[12]
Mon1-Ccz1 Complex in Endosomal Maturation
The Mon1-Ccz1 complex, where Mon1 is a SAND domain-containing protein, functions as a guanine (B1146940) nucleotide exchange factor (GEF) for the Rab7 GTPase.[15] This complex is a critical regulator of the transition from early to late endosomes.[16][17] Mon1-Ccz1 is recruited to the membrane of early endosomes through its interaction with active, GTP-bound Rab5 and phosphoinositides (PI3P).[18] Once on the endosomal membrane, the complex is activated and in turn activates Rab7 by catalyzing the exchange of GDP for GTP.[18] Active Rab7 then recruits downstream effectors to mediate the fusion of late endosomes with lysosomes. The Mon1-Ccz1 complex also plays a role in autophagy by binding to Atg8 on the autophagosome membrane, thereby facilitating autophagosome-lysosome fusion.[19][20][21]
Experimental Protocols
Detailed methodologies are crucial for the accurate study of SAND proteins. Below are protocols for key experiments.
Quantitative Western Blot for Sp100
This protocol provides a framework for the quantitative analysis of Sp100 protein levels in cell lysates.
1. Sample Preparation:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the total protein concentration of each lysate using a BCA or Bradford assay.
2. Gel Electrophoresis:
-
Load 20-30 µg of total protein per lane on a 4-12% Bis-Tris polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor migration.
-
Run the gel at 150V until the dye front reaches the bottom.
3. Protein Transfer:
-
Transfer proteins to a low-fluorescence PVDF membrane using a wet transfer system at 100V for 90 minutes at 4°C.
4. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a validated primary antibody against Sp100 (e.g., rabbit anti-Sp100, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG-AF680, 1:10,000 dilution) for 1 hour at room temperature, protected from light.
-
Wash the membrane three times with TBST for 10 minutes each.
5. Data Acquisition and Analysis:
-
Scan the membrane using a fluorescence imaging system.
-
Quantify the band intensities for Sp100 and a loading control (e.g., GAPDH or total protein stain) using appropriate software.[22][23][24]
-
Normalize the Sp100 signal to the loading control signal for each sample.
Chromatin Immunoprecipitation (ChIP)-Sequencing for DEAF1
This protocol is designed for the genome-wide identification of DEAF1 binding sites.
1. Cross-linking and Chromatin Preparation:
-
Cross-link 10-20 million cells with 1% formaldehyde (B43269) for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Resuspend nuclei in a lysis buffer and sonicate to shear chromatin to an average size of 200-500 bp.
2. Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with a ChIP-grade anti-DEAF1 antibody or a control IgG overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
3. Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
4. DNA Purification and Library Preparation:
-
Purify the DNA using a spin column or phenol-chloroform extraction.
-
Prepare a sequencing library from the purified ChIP DNA and input DNA according to the manufacturer's protocol (e.g., end-repair, A-tailing, adapter ligation, and PCR amplification).
5. Sequencing and Data Analysis:
-
Sequence the libraries on a next-generation sequencing platform.
-
Align the reads to the reference genome.
-
Perform peak calling to identify regions of DEAF1 enrichment.
-
Annotate peaks and perform motif analysis and functional enrichment analysis.[25][26][27][28]
In Vitro GEF Assay for Mon1-Ccz1
This assay measures the ability of the Mon1-Ccz1 complex to catalyze nucleotide exchange on Rab7.
1. Reagents and Proteins:
-
Purified recombinant Mon1-Ccz1 complex.
-
Purified recombinant Rab7 loaded with a fluorescent GDP analog (MANT-GDP).
-
Unlabeled GTP.
-
Liposomes (e.g., POPC:DOPS:PI3P) for membrane-reconstitution assays.
-
Purified recombinant Rab5 (GTP-loaded) for stimulation assays.
2. In-Solution GEF Assay:
-
In a 96-well plate, mix Rab7-MANT-GDP with the reaction buffer.
-
Initiate the reaction by adding the Mon1-Ccz1 complex.
-
Immediately start monitoring the decrease in MANT fluorescence over time using a plate reader (Excitation: 360 nm, Emission: 440 nm).
-
As a positive control for nucleotide exchange, add a large excess of unlabeled GTP.
3. Liposome-Based GEF Assay:
-
Prepare liposomes containing PI3P.
-
Incubate Rab7-MANT-GDP and Rab5-GTP with the liposomes to allow for membrane association.
-
Initiate the reaction by adding the Mon1-Ccz1 complex.
-
Monitor the fluorescence change as described above.[29][30][31]
Conclusion
The SAND protein family represents a fascinating group of transcriptional and cellular regulators with diverse and critical functions. Understanding their expression patterns, signaling pathways, and molecular mechanisms is crucial for elucidating their roles in health and disease. This technical guide provides a foundational overview and detailed protocols to facilitate further research into this important protein family, with the ultimate goal of developing novel therapeutic strategies for associated pathologies.
References
- 1. Transcriptional regulation by AIRE: molecular mechanisms of central tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expansion and mechanistic insights into de novo DEAF1 variants in DEAF1-associated neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical and mechanistic insights into the expression of SP100 family proteins in various cancers: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The interferon (IFN)-stimulated gene Sp100 promoter contains an IFN-gamma activation site and an imperfect IFN-stimulated response element which mediate type I IFN inducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Differential role of Sp100 isoforms in interferon-mediated repression of herpes simplex virus type 1 immediate-early protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aire controls the differentiation program of thymic epithelial cells in the medulla for the establishment of self-tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AIRE illuminates the feature of medullary thymic epithelial cells in thymic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The transcriptional regulator Aire binds to and activates super-enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The transcriptional regulator Aire binds to and activates super-enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cell-Specific Repressor or Enhancer Activities of Deaf-1 at a Serotonin 1A Receptor Gene Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell-Specific Repressor or Enhancer Activities of Deaf-1 at a Serotonin 1A Receptor Gene Polymorphism | Journal of Neuroscience [jneurosci.org]
- 14. Increased Serotonin-1A (5-HT1A) Autoreceptor Expression and Reduced Raphe Serotonin Levels in Deformed Epidermal Autoregulatory Factor-1 (Deaf-1) Gene Knock-out Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Mon1-Ccz1 complex is the GEF of the late endosomal Rab7 homolog Ypt7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. researchgate.net [researchgate.net]
- 18. A conserved and regulated mechanism drives endosomal Rab transition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Molecular mechanism to target the endosomal Mon1-Ccz1 GEF complex to the pre-autophagosomal structure - PMC [pmc.ncbi.nlm.nih.gov]
- 20. files.core.ac.uk [files.core.ac.uk]
- 21. Molecular mechanism to target the endosomal Mon1-Ccz1 GEF complex to the pre-autophagosomal structure | eLife [elifesciences.org]
- 22. licorbio.com [licorbio.com]
- 23. licorbio.com [licorbio.com]
- 24. bitesizebio.com [bitesizebio.com]
- 25. diagenode.com [diagenode.com]
- 26. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 27. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Chromatin Immunoprecipitation - ChIP-seq Kits - Dna methylation | Diagenode [diagenode.com]
- 29. researchgate.net [researchgate.net]
- 30. The Mon1–Ccz1 GEF activates the Rab7 GTPase Ypt7 via a longin-fold–Rab interface and association with PI3P-positive membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
The Evolution and Function of the SAND Protein Family: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SAND protein family represents a crucial component of the cellular machinery governing vesicular transport and organelle fusion, processes fundamental to eukaryotic life.[1] Despite their nomenclature, SAND proteins are distinct from proteins containing the SAND domain, which is involved in chromatin-mediated transcriptional control.[1][2] This guide provides an in-depth exploration of the evolution of the SAND protein family across various species, their molecular function, and the experimental methodologies employed to elucidate their roles.
Evolutionary Trajectory of the SAND Protein Family
The SAND protein family is remarkably conserved across a wide range of eukaryotic organisms, from unicellular yeasts to complex mammals, underscoring their fundamental role in cellular processes.[1][3] Phylogenetic analyses have revealed the evolutionary relationships and diversification of this protein family.
Phylogenetic Distribution
Homologues of the SAND protein have been identified in a diverse array of eukaryotes, including fungi (Saccharomyces cerevisiae, Schizosaccharomyces pombe), nematodes (Caenorhabditis elegans), insects (Drosophila melanogaster), plants (Arabidopsis thaliana), and various vertebrates, including humans.[3][4][5] The widespread presence of SAND proteins suggests their emergence early in eukaryotic evolution.
Gene Duplication in Vertebrates
A significant event in the evolution of the SAND protein family was a gene duplication that occurred early in vertebrate evolution.[1] This duplication gave rise to two distinct SAND paralogues in mammals, often referred to as SAND1 and SAND2, while most other vertebrates and eukaryotes possess a single SAND gene.[3][4] This expansion of the SAND protein family in vertebrates may be linked to the evolution of more complex lysosomal functions.[1]
Conservation of Gene Organization
The genomic organization of SAND genes exhibits a degree of conservation among vertebrates. For instance, the gene structure, including the number and phases of introns, is conserved between the pufferfish (Fugu rubripes) SAND gene and the human SAND1 and SAND2 genes.[6]
Table 1: Quantitative Data on SAND Protein Family Evolution
| Feature | Observation | Species Compared | Reference |
| Vertebrate Gene Duplication | Presence of two SAND paralogues in mammals, versus one in other vertebrates and eukaryotes. | Human, Mouse, Fugu rubripes, S. cerevisiae, C. elegans, D. melanogaster, A. thaliana | [1][3][4] |
| Intron Phase Conservation | Conservation of intron phases among the three vertebrate SAND genes analyzed. | Fugu rubripes, Human (SAND1 and SAND2) | [6] |
| Exon Size Conservation | Exon 4 is of identical size (148 bp) in F. rubripes SAND, Human SAND1, and Human SAND2. | Fugu rubripes, Human (SAND1 and SAND2) | [6] |
Molecular Function of SAND Proteins
SAND proteins are key players in intracellular membrane trafficking, specifically at the tethering and docking stages of vesicle fusion.[1] Their primary role is associated with the fusion of vesicles with vacuoles in yeast and lysosomes in mammalian cells.[1]
Role in the SNARE Complex
SAND proteins are critical components of the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex, which mediates the fusion of lipid bilayers.[1] They function in concert with other proteins to ensure the specificity and efficiency of membrane fusion events.
The Mon1-Ccz1-Ypt7 Signaling Pathway
In yeast, the SAND protein is part of a well-characterized signaling pathway involving the Mon1-Ccz1 complex and the Rab GTPase Ypt7 (the yeast homolog of mammalian Rab7). The Mon1-Ccz1 complex acts as a guanine (B1146940) nucleotide exchange factor (GEF) for Ypt7, converting it from its inactive GDP-bound state to an active GTP-bound state.[7][8][9] Activated Ypt7 then recruits tethering factors, such as the HOPS complex, to mediate the docking and subsequent fusion of vesicles with the vacuole.[7] The activity of the Mon1-Ccz1 complex is stimulated by its association with membranes containing phosphatidylinositol-3-phosphate (PI3P).[7][8]
Below is a diagram illustrating the logical flow of the Mon1-Ccz1-Ypt7 signaling pathway.
References
- 1. Molecular characterisation of the SAND protein family: a study based on comparative genomics, structural bioinformatics and phylogeny - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SAND DNA-binding protein domain - Wikipedia [en.wikipedia.org]
- 3. SAND, a new protein family: from nucleic acid to protein structure and function prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SAND, a New Protein Family: From Nucleic Acid to Protein Structure and Function Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. The Mon1–Ccz1 GEF activates the Rab7 GTPase Ypt7 via a longin-fold–Rab interface and association with PI3P-positive membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Mon1-Ccz1 GEF activates the Rab7 GTPase Ypt7 via a longin-fold-Rab interface and association with PI3P-positive membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Cellular Roles of SAND Domain-Containing Proteins in Transcriptional Regulation
Prepared for: Researchers, scientists, and drug development professionals.
Disclaimer: The term "SAND protein signaling pathway" does not refer to a single, officially recognized signaling cascade. Rather, it encompasses the diverse regulatory functions of a family of nuclear proteins that contain a highly conserved SAND domain. This guide provides an in-depth exploration of the molecular interactions and regulatory networks associated with key SAND domain-containing proteins, focusing on their critical roles in chromatin-dependent transcriptional control.
Introduction to the SAND Domain and its Protein Family
The SAND domain is a conserved amino acid motif of approximately 80 residues, named after the proteins in which it was first identified: S p100, A IRE-1, N ucP41/75, and D EAF-1.[1] Proteins containing this domain are primarily localized to the cell nucleus and are integral to the regulation of gene expression. The SAND domain itself functions as a DNA-binding module, recognizing specific DNA sequences to tether these proteins to chromatin.[2]
Structurally, the SAND domain adopts a novel α/β fold, featuring a five-stranded antiparallel β-sheet packed against four α-helices.[3] A key feature is a conserved KDWK motif located within a positively charged α-helical region, which is critical for its interaction with the negatively charged phosphate (B84403) backbone of DNA.[2]
SAND domain-containing proteins are often modular, associating with other functional domains such as the PHD finger, bromodomain, and MYND finger, which contribute to their diverse regulatory functions through protein-protein interactions and recognition of histone modifications.[1] This guide will focus on three prominent members of this family: Sp100, AIRE-1, and DEAF-1, detailing their known interaction networks and regulatory functions.
The Sp100 Regulatory Network
Sp100 (Speckled protein 100 kDa) is a key component of the Promyelocytic Leukemia (PML) nuclear bodies, which are subnuclear structures involved in various cellular processes, including transcriptional regulation, apoptosis, and antiviral defense.[4] Sp100 functions as a transcriptional co-regulator, and its activity is modulated by various post-translational modifications, including SUMOylation.
Sp100 Signaling and Interactions
The regulatory network of Sp100 involves interactions with chromatin-associated proteins and its role as a transcriptional modulator. A key interaction is with the Heterochromatin Protein 1 (HP1) family.[5][6] This interaction links PML nuclear bodies to the chromatin compartment and is thought to be involved in the establishment of repressive chromatin domains.[5][6] SUMOylation of Sp100 is reported to stabilize its interaction with HP1α (CBX5).[7]
Sp100 itself can act as both a transcriptional repressor and activator, depending on the cellular context and its interacting partners. For instance, Sp100 can repress transcription when bound to a promoter.[6]
Quantitative Data for Sp100 Interactions
Quantitative data on the binding affinities of Sp100 with its partners is limited in the readily available literature. However, qualitative and semi-quantitative data from co-immunoprecipitation and ChIP assays confirm its interactions.
| Interacting Partner | Method | Observation | Reference |
| HP1α, HP1β, HP1γ | Yeast Two-Hybrid, Co-IP | Direct interaction | [5][6][8] |
| SUMO-1 | In vitro and in vivo assays | Covalent modification | [9] |
| HPV31 genome | ChIP-qPCR | Binds to viral DNA | [10][11] |
| EID3 | Co-IP | Interaction |
// Nodes Interferons [label="Interferons (α, β, γ)", fillcolor="#EA4335"]; Sp100 [label="Sp100"]; SUMO1 [label="SUMO-1", shape=ellipse, fillcolor="#FBBC05"]; HP1 [label="HP1 (α, β, γ)"]; Chromatin [label="Chromatin", shape=cylinder, fillcolor="#34A853"]; Transcriptional_Repression [label="Transcriptional Repression", shape=octagon, fillcolor="#5F6368"]; Viral_Defense [label="Antiviral Response", shape=octagon, fillcolor="#5F6368"];
// Edges Interferons -> Sp100 [label=" Upregulates expression", fontcolor="#202124"]; Sp100 -> SUMO1 [label=" Is SUMOylated by", dir=back, fontcolor="#202124"]; SUMO1 -> Sp100 [style=dashed, arrowhead=none, color="#202124"]; Sp100 -> HP1 [label=" Interacts with", fontcolor="#202124"]; HP1 -> Chromatin [label=" Binds to", fontcolor="#202124"]; Chromatin -> Transcriptional_Repression [label=" Leads to", fontcolor="#202124"]; Sp100 -> Viral_Defense [label=" Contributes to", fontcolor="#202124"]; } caption: "Diagram of the Sp100 regulatory network."
The AIRE-1 Central Tolerance Pathway
Autoimmune Regulator 1 (AIRE-1) is a critical transcription factor predominantly expressed in medullary thymic epithelial cells (mTECs). Its primary function is to promote central tolerance by inducing the expression of a wide array of tissue-specific antigens (TSAs) in the thymus. This ectopic expression allows for the negative selection of self-reactive T cells, preventing autoimmunity.
AIRE-1 Signaling and Interactions
AIRE-1 acts as a transcriptional activator, and its function is dependent on its interaction with various components of the transcriptional and chromatin remodeling machinery. AIRE-1 has been shown to interact with the DNA-dependent protein kinase (DNA-PK) complex, and this interaction is important for its transcriptional activity.[12][13] Furthermore, AIRE-1 is known to associate with super-enhancers, which are large clusters of enhancers that drive the expression of genes defining cell identity.[14]
The mechanism of how AIRE-1 activates a diverse set of target genes is still under investigation, but it is thought to involve the release of paused RNA polymerase II.
Quantitative Data for AIRE-1 Interactions and Gene Regulation
While precise binding affinities are not always available, studies have quantified the effect of AIRE-1 on the expression of its target genes.
| Interacting Partner | Method | Observation | Reference |
| DNA-PKcs, Ku70, Ku80 | GST pull-down, Co-IP | Direct interaction | [12][13] |
| Topoisomerase 1 | Co-IP | Interaction | [14] |
| Target Gene | Method | Quantitative Change | Reference |
| Insulin (Ins2) | Luciferase Assay, RT-qPCR | Increased expression | [1] |
| Spt1 | RT-qPCR | Increased expression | [1] |
| Various TSAs | Single-cell RNA-seq | Increased frequency of expression in mTECs | [15] |
// Nodes AIRE1 [label="AIRE-1"]; DNAPK [label="DNA-PK complex", fillcolor="#EA4335"]; TOP1 [label="Topoisomerase 1", fillcolor="#FBBC05"]; SuperEnhancers [label="Super-Enhancers", shape=cylinder, fillcolor="#34A853"]; TSA_Genes [label="Tissue-Specific Antigen (TSA) Genes", shape=cds]; TSA_Expression [label="TSA Expression in mTECs", shape=ellipse]; Central_Tolerance [label="Central T-cell Tolerance", shape=octagon, fillcolor="#5F6368"];
// Edges AIRE1 -> DNAPK [label=" Interacts with", fontcolor="#202124"]; AIRE1 -> TOP1 [label=" Interacts with", fontcolor="#202124"]; AIRE1 -> SuperEnhancers [label=" Binds to", fontcolor="#202124"]; SuperEnhancers -> TSA_Genes [label=" Regulate", fontcolor="#202124"]; AIRE1 -> TSA_Genes [label=" Activates", fontcolor="#202124"]; TSA_Genes -> TSA_Expression [label=" Leads to", fontcolor="#202124"]; TSA_Expression -> Central_Tolerance [label=" Promotes", fontcolor="#202124"]; } caption: "Diagram of the AIRE-1 central tolerance pathway."
The DEAF-1 Transcriptional Regulatory Network
DEAF-1 (Deformed Epidermal Autoregulatory Factor 1), also known as NUDR (Nuclear DEAF-1-related), is a transcription factor that plays a crucial role in embryonic development, and its dysregulation has been linked to neurological disorders and cancer.[16] DEAF-1 can act as both a transcriptional activator and repressor, and it is known to regulate its own expression.
DEAF-1 Signaling and Interactions
DEAF-1 binds to DNA sequences containing TTCG motifs.[17] Its transcriptional activity is modulated through interactions with other proteins. For example, DEAF-1 interacts with the LIM-only protein LMO4, an oncoprotein in breast cancer, and this interaction is important for cell proliferation.[3][18][19] DEAF-1 has also been shown to interact with the Ku70 subunit of the DNA-PK complex.[20]
Quantitative Data for DEAF-1 Interactions and Gene Regulation
Studies have begun to quantify the binding preferences of DEAF-1 and its impact on target gene expression.
| Interacting Partner | Method | Observation | Reference |
| LMO4 | Yeast Two-Hybrid | Direct interaction | [3][18][19] |
| Ku70 | GST pull-down | Direct interaction | [20] |
| DEAF-1 (self-interaction) | In vitro pull-down | Homodimerization | [16] |
| Target DNA Motif | Method | Binding Characteristics | Reference |
| TTCG repeats | EMSA | Preferential binding to unmethylated, variably spaced CpG-containing half-sites | [17] |
| Htr1a promoter | EMSA | Low affinity binding | [17] |
| Target Gene | Method | Quantitative Change | Reference |
| DEAF1 promoter | Luciferase Assay | Repression | [21] |
| Eif4g3 promoter | ChIP, Luciferase Assay | Activation | [17] |
| Various genes in PLN | Microarray | ~300 genes upregulated, ~300 genes downregulated (~2.5 fold change) in Deaf1-KO mice | [22] |
// Nodes DEAF1 [label="DEAF-1"]; LMO4 [label="LMO4", fillcolor="#EA4335"]; Ku70 [label="Ku70", fillcolor="#FBBC05"]; DEAF1_dimer [label="DEAF-1 Dimer", shape=ellipse]; DNA_motifs [label="TTCG DNA Motifs", shape=cylinder, fillcolor="#34A853"]; Target_Genes [label="Target Genes (e.g., DEAF1, Eif4g3)"]; Transcription_Regulation [label="Transcriptional Regulation", shape=octagon, fillcolor="#5F6368"];
// Edges DEAF1 -> LMO4 [label=" Interacts with", fontcolor="#202124"]; DEAF1 -> Ku70 [label=" Interacts with", fontcolor="#202124"]; DEAF1 -> DEAF1_dimer [label=" Dimerizes", fontcolor="#202124"]; DEAF1_dimer -> DNA_motifs [label=" Binds to", fontcolor="#202124"]; DNA_motifs -> Target_Genes [label=" Regulate", fontcolor="#202124"]; Target_Genes -> Transcription_Regulation [label=" Leads to", fontcolor="#202124"]; } caption: "Diagram of the DEAF-1 transcriptional regulatory network."
Experimental Protocols
Co-immunoprecipitation (Co-IP) for Nuclear Proteins
This protocol is designed to identify protein-protein interactions involving nuclear SAND domain proteins.
Materials:
-
Cell lysis buffer for nuclear proteins (e.g., RIPA buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease inhibitors)
-
Antibody specific to the SAND domain protein of interest
-
Protein A/G magnetic beads
-
Wash buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40)
-
Elution buffer (e.g., 0.1 M glycine (B1666218) pH 2.5 or SDS-PAGE sample buffer)
-
Neutralization buffer (e.g., 1 M Tris-HCl pH 8.5)
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold nuclear lysis buffer. Use a dounce homogenizer or sonication to disrupt the nuclei and solubilize nuclear proteins.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Pre-clearing: Add protein A/G beads to the supernatant and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Immunoprecipitation: Transfer the pre-cleared lysate to a new tube and add the primary antibody. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer.
-
Elution: Elute the protein complexes from the beads using elution buffer. If using a low pH elution buffer, neutralize the eluate immediately with neutralization buffer. If using SDS-PAGE sample buffer, boil the beads for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry.
// Nodes Cell_Lysis [label="Cell Lysis & Nuclear Extraction"]; Clarification [label="Clarify Lysate"]; Pre_Clearing [label="Pre-clear with Beads"]; Immunoprecipitation [label="Incubate with Antibody"]; Complex_Capture [label="Capture with Beads"]; Washing [label="Wash Beads"]; Elution [label="Elute Proteins"]; Analysis [label="Analyze by WB/MS", fillcolor="#34A853"];
// Edges Cell_Lysis -> Clarification; Clarification -> Pre_Clearing; Pre_Clearing -> Immunoprecipitation; Immunoprecipitation -> Complex_Capture; Complex_Capture -> Washing; Washing -> Elution; Elution -> Analysis; } caption: "Workflow for Co-immunoprecipitation."
Chromatin Immunoprecipitation (ChIP)
This protocol is used to identify the genomic regions to which SAND domain proteins bind.
Materials:
-
Formaldehyde (B43269) (1% final concentration) for cross-linking
-
Glycine (125 mM final concentration) for quenching
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonication buffer
-
ChIP dilution buffer
-
Antibody specific to the SAND domain protein
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis: Harvest and lyse the cells to release the nuclei.
-
Chromatin Shearing: Isolate the nuclei and resuspend in sonication buffer. Shear the chromatin to fragments of 200-1000 bp using a sonicator.
-
Immunoprecipitation: Dilute the sheared chromatin and pre-clear with protein A/G beads. Incubate the pre-cleared chromatin with the specific antibody overnight at 4°C.
-
Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with high salt.
-
DNA Purification: Treat the sample with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.
-
Analysis: Analyze the enriched DNA by qPCR or high-throughput sequencing (ChIP-seq).
// Nodes Crosslinking [label="Cross-link Proteins to DNA"]; Shearing [label="Shear Chromatin"]; Immunoprecipitation [label="Immunoprecipitate with Antibody"]; Washing [label="Wash Beads"]; Elution [label="Elute & Reverse Cross-links"]; Purification [label="Purify DNA"]; Analysis [label="Analyze by qPCR/Sequencing", fillcolor="#34A853"];
// Edges Crosslinking -> Shearing; Shearing -> Immunoprecipitation; Immunoprecipitation -> Washing; Washing -> Elution; Elution -> Purification; Purification -> Analysis; } caption: "Workflow for Chromatin Immunoprecipitation."
Electrophoretic Mobility Shift Assay (EMSA)
This protocol is used to study the in vitro interaction of a purified SAND domain protein with a specific DNA sequence.
Materials:
-
Labeled DNA probe (e.g., with biotin (B1667282) or a radioactive isotope) containing the putative binding site
-
Unlabeled competitor DNA (specific and non-specific)
-
Purified SAND domain protein
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Poly(dI-dC) non-specific competitor
-
Loading buffer
-
Native polyacrylamide gel
-
TBE or TGE running buffer
Procedure:
-
Binding Reaction: Set up binding reactions containing the labeled probe, purified protein, and poly(dI-dC) in binding buffer. For competition assays, add unlabeled specific or non-specific competitor DNA before adding the protein.
-
Incubation: Incubate the reactions at room temperature or 37°C for 20-30 minutes to allow protein-DNA complexes to form.
-
Electrophoresis: Add loading buffer to the reactions and load them onto a native polyacrylamide gel. Run the gel in TBE or TGE buffer at a constant voltage.
-
Detection: Detect the labeled probe. For biotin-labeled probes, transfer the DNA to a nylon membrane and detect using a chemiluminescent substrate. For radioactively labeled probes, expose the gel to X-ray film. A "shift" in the migration of the labeled probe indicates a protein-DNA interaction.
// Nodes Binding_Reaction [label="Set up Binding Reaction"]; Incubation [label="Incubate"]; Electrophoresis [label="Native Gel Electrophoresis"]; Detection [label="Detect Labeled Probe", fillcolor="#34A853"];
// Edges Binding_Reaction -> Incubation; Incubation -> Electrophoresis; Electrophoresis -> Detection; } caption: "Workflow for Electrophoretic Mobility Shift Assay."
References
- 1. researchgate.net [researchgate.net]
- 2. Mutations Affecting the SAND Domain of DEAF1 Cause Intellectual Disability with Severe Speech Impairment and Behavioral Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contribution of DEAF1 Structural Domains to the Interaction with the Breast Cancer Oncogene LMO4 | PLOS One [journals.plos.org]
- 4. HitPredict - High confidence protein-protein interactions [hitpredict.org]
- 5. Interaction of SP100 with HP1 proteins: A link between the promyelocytic leukemia-associated nuclear bodies and the chromatin compartment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of SP100 with HP1 proteins: a link between the promyelocytic leukemia-associated nuclear bodies and the chromatin compartment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The Fate of Speckled Protein 100 (Sp100) During Herpesviruses Infection [frontiersin.org]
- 8. Selective interaction between the chromatin-remodeling factor BRG1 and the heterochromatin-associated protein HP1α - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sp100 nuclear antigen - Wikipedia [en.wikipedia.org]
- 10. Sp100 colocalizes with HPV replication foci and restricts the productive stage of the infectious cycle | PLOS Pathogens [journals.plos.org]
- 11. Sp100 colocalizes with HPV replication foci and restricts the productive stage of the infectious cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNA-PK contributes to the phosphorylation of AIRE: Importance in transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DNA-PKcs interacts with Aire and regulates the expression of toll-like receptors in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The transcriptional regulator Aire binds to and activates super-enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aire controls gene expression in the thymic epithelium with ordered stochasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. DEAF1 Binds Unmethylated and Variably Spaced CpG Dinucleotide Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Contribution of DEAF1 Structural Domains to the Interaction with the Breast Cancer Oncogene LMO4 | PLOS One [journals.plos.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Functional analysis of novel DEAF1 variants identified through clinical exome sequencing expands DEAF1-associated neurodevelopmental disorder (DAND) phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Deaf1 isoforms control the expression of genes encoding peripheral tissue antigens in the pancreatic lymph nodes during type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Members of the SAND Protein Family
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SAND protein family represents a crucial group of proteins in eukaryotic organisms, primarily involved in the regulation of vesicular transport, a fundamental process for cellular homeostasis.[1] This family is central to the intricate orchestration of endosomal maturation and the fusion of vesicles with target membranes, such as vacuoles and lysosomes.[2] A key player in this family is the Mon1-Ccz1 complex, a highly conserved guanine (B1146940) nucleotide exchange factor (GEF) that activates the Rab7 GTPase.[3][4][5] This activation is a critical step in the conversion of early endosomes to late endosomes, a process also known as the "Rab cascade."[3][6] In metazoans, this core complex is further regulated by an additional subunit, RMC1 (also known as C18orf8), which is essential for the full functionality of the complex.[7][8] This technical guide provides a comprehensive overview of the core members of the SAND protein family, their molecular functions, the signaling pathways they govern, and detailed experimental protocols for their study.
Core Members of the SAND Protein Family
The SAND protein family is characterized by its central role in orchestrating the Rab5-to-Rab7 transition on endosomes. The primary members are Mon1 and Ccz1, which form a heterodimeric complex in yeast and a heterotrimeric complex with RMC1 in metazoans.[3]
-
Mon1 (SAND-1 in C. elegans, MON1A/B in humans): Mon1 is a key subunit of the complex that directly interacts with active, GTP-bound Rab5 on early endosomes.[9] This interaction is crucial for the recruitment of the entire Mon1-Ccz1 complex to the endosomal membrane.[10] The N-terminal region of Mon1 has been shown to have an autoinhibitory function on the complex's GEF activity.[11]
-
Ccz1 (CCZ1 in humans): Ccz1 forms a stable complex with Mon1 and is essential for the GEF activity towards Rab7.[12] In the context of autophagy, Ccz1 contains a C-terminal LIR (LC3-interacting region) motif that directly binds to Atg8/LC3 on autophagosomes, thereby recruiting the complex to these structures to facilitate their fusion with lysosomes.[13][14]
-
RMC1 (Regulator of Mon1-Ccz1, also known as C18orf8 or Bulli in Drosophila): This metazoan-specific subunit acts as a scaffold, stabilizing the Mon1-Ccz1 complex.[8][15] RMC1 is required for efficient Rab7 activation and is critical for autophagy and endosomal maturation in higher eukaryotes.[7][8] Its absence leads to impaired Rab7 localization and milder, though significant, phenotypes compared to the loss of Mon1.[8]
Other related complexes that share the Tri-Longin domain (TLD) architecture with Mon1-Ccz1 include the BLOC-3 and CPLANE complexes, which are involved in the biogenesis of lysosome-related organelles and ciliogenesis, respectively.[12][16][17]
Quantitative Data
The following tables summarize key quantitative data related to the function and interactions of the SAND protein family members.
| Interaction | Organism | Method | Affinity (Kd) / Stoichiometry | Reference(s) |
| Mon1-Ccz1 to Rab7 | Saccharomyces cerevisiae | In vitro GEF assay | Not specified | [18] |
| Mon1 to active Rab5 (GTP-bound) | Arabidopsis thaliana | Yeast two-hybrid | Direct interaction | [19] |
| Ccz1 to Atg8/LC3 | Saccharomyces cerevisiae | In vitro binding assay | Direct interaction | [13][14] |
| Mon1-Ccz1 to Phosphatidylinositol 3-phosphate (PI3P) | Saccharomyces cerevisiae | Liposome (B1194612) co-sedimentation | Binds to PI3P-containing liposomes | [9][20] |
| RMC1 to Mon1-Ccz1 | Human | Interaction proteomics | Stable complex formation | [7][21] |
| Enzyme Activity | Organism | Substrate | kcat/Km (M⁻¹s⁻¹) | Conditions | Reference(s) |
| Mon1-Ccz1 GEF activity for Ypt7 (Rab7 homolog) | Saccharomyces cerevisiae | Ypt7 | ~1.1 x 10⁵ | In the presence of PI3P and PS-containing liposomes with membrane-anchored Ypt7 | [18] |
| Mon1-Ccz1 GEF activity for Ypt7 (Rab7 homolog) | Saccharomyces cerevisiae | Ypt7 | ~70 | In solution (without membranes) | [18] |
| Truncated Mon1 (Δ1-50)-Ccz1-Bulli GEF activity for Rab7 | Drosophila melanogaster | Rab7 | Increased 1.5 to 3.5-fold compared to wild-type | In vitro GEF assay with liposomes and Rab5-GTP | [3] |
Signaling Pathways
The SAND protein family is at the heart of the endosomal maturation pathway, orchestrating the critical switch from Rab5-positive early endosomes to Rab7-positive late endosomes.
Rab5 to Rab7 Conversion on Endosomes
This pathway ensures the unidirectional flow of cargo through the endocytic system.
Caption: Rab5-to-Rab7 conversion pathway on endosomes.
Recruitment of Mon1-Ccz1 to Autophagosomes
In autophagy, the Mon1-Ccz1 complex is recruited to mature autophagosomes to facilitate their fusion with the lysosome.
Caption: Mon1-Ccz1 recruitment to autophagosomes.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the SAND protein family.
In Vitro Guanine Nucleotide Exchange Factor (GEF) Assay
This assay measures the ability of the Mon1-Ccz1 complex to catalyze the exchange of GDP for GTP on Rab7.[22][23]
Materials:
-
Purified recombinant Rab7 protein
-
Purified recombinant Mon1-Ccz1 complex
-
MANT-GDP (N-methyl-3'-O-anthraniloyl-2'-deoxy-GDP)
-
GTP solution (100 mM)
-
GEF reaction buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
Fluorometer
Procedure:
-
Loading of Rab7 with MANT-GDP:
-
Incubate Rab7 with a 10-fold molar excess of MANT-GDP in the presence of 10 mM EDTA at room temperature for 30 minutes to facilitate nucleotide exchange.
-
Stop the reaction by adding MgCl₂ to a final concentration of 20 mM.
-
Remove excess MANT-GDP by passing the mixture through a desalting column equilibrated with GEF reaction buffer.
-
-
GEF Reaction:
-
In a fluorometer cuvette, add MANT-GDP-loaded Rab7 to the GEF reaction buffer.
-
Record the baseline fluorescence (Excitation: ~360 nm, Emission: ~440 nm).
-
Initiate the reaction by adding the Mon1-Ccz1 complex to the cuvette.
-
After a short incubation, add a 100-fold molar excess of unlabeled GTP to the reaction.
-
-
Data Acquisition and Analysis:
-
Monitor the decrease in MANT fluorescence over time as MANT-GDP is released from Rab7.
-
Calculate the initial rate of nucleotide exchange from the linear phase of the fluorescence decay curve.
-
The GEF activity can be expressed as the change in fluorescence per unit time.
-
Liposome Co-sedimentation Assay
This assay is used to assess the interaction of the Mon1-Ccz1 complex with different lipid species.[2][24][25][26]
Materials:
-
Purified recombinant Mon1-Ccz1 complex
-
Lipids (e.g., POPC, POPE, POPS, PI3P) dissolved in chloroform (B151607)
-
Liposome preparation buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl)
-
Ultracentrifuge
Procedure:
-
Liposome Preparation:
-
Mix the desired lipids in a glass tube.
-
Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film.
-
Further dry the lipid film under vacuum for at least 1 hour.
-
Rehydrate the lipid film in liposome preparation buffer by vortexing.
-
Generate small unilamellar vesicles (SUVs) by sonication or extrusion through a polycarbonate membrane.
-
-
Binding Reaction:
-
Incubate the purified Mon1-Ccz1 complex with the prepared liposomes in a binding buffer for 30 minutes at room temperature.
-
-
Co-sedimentation:
-
Centrifuge the mixture at high speed (e.g., 100,000 x g) for 30 minutes at 4°C to pellet the liposomes and any bound protein.
-
-
Analysis:
-
Carefully separate the supernatant (containing unbound protein) from the pellet (containing liposomes and bound protein).
-
Resuspend the pellet in an equal volume of buffer as the supernatant.
-
Analyze both the supernatant and pellet fractions by SDS-PAGE and Coomassie staining or Western blotting to determine the amount of protein in each fraction.
-
Live-Cell Imaging of Rab5-to-Rab7 Conversion
This method allows for the visualization of endosome maturation in real-time within living cells.[1][6][27][28]
Materials:
-
Mammalian cell line (e.g., HeLa, COS-7)
-
Expression vectors for fluorescently tagged Rab5 (e.g., mCherry-Rab5) and Rab7 (e.g., GFP-Rab7)
-
Transfection reagent
-
Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO₂)
Procedure:
-
Cell Culture and Transfection:
-
Plate cells on glass-bottom dishes suitable for microscopy.
-
Co-transfect the cells with plasmids encoding fluorescently tagged Rab5 and Rab7 using a suitable transfection reagent.
-
Allow cells to express the proteins for 24-48 hours.
-
-
Live-Cell Imaging:
-
Mount the dish on the microscope stage within the environmental chamber.
-
Identify cells co-expressing both fluorescently tagged proteins.
-
Acquire time-lapse images of a region of interest, capturing both fluorescence channels at regular intervals (e.g., every 30-60 seconds) for an extended period (e.g., 30-60 minutes).
-
-
Image Analysis:
-
Analyze the time-lapse series to identify individual endosomes.
-
Quantify the fluorescence intensity of both Rab5 and Rab7 on individual endosomes over time.
-
A successful Rab conversion event is characterized by a decrease in the Rab5 signal and a concurrent increase in the Rab7 signal on the same endosome.
-
Conclusion
The SAND protein family, with the Mon1-Ccz1 complex at its core, plays an indispensable role in the regulation of endosomal trafficking and autophagy. Understanding the intricate molecular mechanisms of these proteins is crucial for deciphering fundamental cellular processes and for the development of novel therapeutic strategies targeting diseases associated with defects in vesicular transport, such as neurodegenerative disorders and cancer. The experimental approaches detailed in this guide provide a robust framework for researchers to further investigate the function and regulation of this vital protein family.
References
- 1. A novel live-cell imaging assay reveals regulation of endosome maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [helda.helsinki.fi]
- 3. Regulatory sites in the Mon1–Ccz1 complex control Rab5 to Rab7 transition and endosome maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Figures and data in A novel live-cell imaging assay reveals regulation of endosome maturation | eLife [elifesciences.org]
- 5. researchgate.net [researchgate.net]
- 6. Rab conversion as a mechanism of progression from early to late endosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systematic Analysis of Human Cells Lacking ATG8 Proteins Uncovers Roles for GABARAPs and the CCZ1/MON1 Regulator C18orf8/RMC1 in Macroautophagic and Selective Autophagic Flux - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cryo-EM structure of the Mon1–Ccz1–RMC1 complex reveals molecular basis of metazoan RAB7A activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | This Is the End: Regulation of Rab7 Nucleotide Binding in Endolysosomal Trafficking and Autophagy [frontiersin.org]
- 10. Function of the Mon1-Ccz1 complex on endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing protein-lipid interactions with a low-cost, accessible centrifugation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure of the metazoan Rab7 GEF complex Mon1–Ccz1–Bulli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular mechanism to target the endosomal Mon1-Ccz1 GEF complex to the pre-autophagosomal structure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular mechanism to target the endosomal Mon1-Ccz1 GEF complex to the pre-autophagosomal structure | eLife [elifesciences.org]
- 15. RMC1 regulator of MON1-CCZ1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 16. Structure of the Mon1-Ccz1 complex reveals molecular basis of membrane binding for Rab7 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hexa-Longin domain scaffolds for inter-Rab signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Mon1–Ccz1 GEF activates the Rab7 GTPase Ypt7 via a longin-fold–Rab interface and association with PI3P-positive membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Dynamic association of the PI3P-interacting Mon1-Ccz1 GEF with vacuoles is controlled through its phosphorylation by the type 1 casein kinase Yck3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. A guanine nucleotide exchange factor (GEF) limits Rab GTPase–driven membrane fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Analysis of Protein and Lipid Interactions Using Liposome Co-sedimentation Assays | Springer Nature Experiments [experiments.springernature.com]
- 26. Liposome Co-sedimentation and Co-flotation Assays to Study Lipid–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 27. A novel live-cell imaging assay reveals regulation of endosome maturation | eLife [elifesciences.org]
- 28. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to SAND Protein Interaction Partners and Networks
For Researchers, Scientists, and Drug Development Professionals
Introduction
The term "SAND protein" refers to two distinct and unrelated protein families, a crucial distinction for researchers in the field. The first family comprises proteins containing a conserved SAND domain , named after S p100, A IRE-1, N ucP41/75, and D EAF-1[1]. These are primarily nuclear proteins that play a significant role in chromatin-mediated transcriptional regulation through direct DNA binding[1][2].
The second family, paradoxically, are proteins referred to as SAND proteins that do not contain the SAND domain[3]. This family includes the yeast protein Mon1 (and its C. elegans ortholog SAND-1) and its vertebrate homologs[4]. These SAND proteins are key regulators of vesicular trafficking, specifically in the endolysosomal and autophagic pathways. They function as a critical component of a guanine (B1146940) nucleotide exchange factor (GEF) complex[3].
This guide provides a detailed technical overview of the interaction partners and networks for both of these protein families, presenting quantitative data, detailed experimental protocols, and visual diagrams of their functional pathways.
Part 1: The Vesicular Trafficking SAND Protein Family (Mon1/SAND-1)
The best-characterized members of this family are components of the conserved Mon1-Ccz1 protein complex. This complex acts as the specific GEF for the Rab7 GTPase, a master regulator of late endosomal and lysosomal trafficking[5][6].
Core Interaction Partners and Network
The central function of the Mon1-Ccz1 complex is to catalyze the exchange of GDP for GTP on Rab7, thereby activating it. This activation is a pivotal event in the maturation of endosomes and the fusion of autophagosomes with lysosomes[7][8]. The interaction network of the Mon1-Ccz1 complex is tightly regulated and involves several key players.
Key Interaction Partners of the Mon1-Ccz1 Complex:
| Interacting Protein/Molecule | Function of Interaction | Organism(s) |
| Ccz1 | Forms a heterodimeric GEF complex with Mon1[6][9]. | Eukaryotes |
| Rab7 (Ypt7 in yeast) | Substrate of the GEF activity; Mon1-Ccz1 activates Rab7[5][6]. | Eukaryotes |
| Rab5 | Recruits the Mon1-Ccz1 complex to early endosomes, initiating the Rab5-to-Rab7 conversion[5]. | Eukaryotes |
| Phosphatidylinositol 3-phosphate (PI3P) | A lipid marker of endosomes that contributes to the membrane recruitment of the Mon1-Ccz1 complex[10]. | Eukaryotes |
| Atg8 (LC3 in mammals) | Recruits the Mon1-Ccz1 complex to autophagosomes to facilitate their fusion with vacuoles/lysosomes[7]. | Yeast, Mammals |
| SNARE complexes | The Mon1-Ccz1 complex is thought to regulate vacuolar SNARE complexes at the tethering/docking stage of vesicle fusion[3][8]. | Yeast |
Signaling Pathways and Regulatory Networks
1. Rab5 to Rab7 Conversion on Endosomes:
A critical step in endosome maturation is the "Rab conversion," where early endosomes marked by Rab5 mature into late endosomes marked by Rab7. The Mon1-Ccz1 complex is the central orchestrator of this event. It is recruited to Rab5-positive endosomes and, once there, activates Rab7, leading to the displacement of Rab5 effectors and the recruitment of Rab7 effectors, thus changing the identity and function of the organelle[5].
2. Autophagosome-Lysosome Fusion:
During autophagy, the Mon1-Ccz1 complex is recruited to the surface of autophagosomes through the interaction of the Ccz1 subunit with Atg8 (LC3 in mammals). Once on the autophagosome, the complex activates Rab7, which is required for the subsequent fusion of the autophagosome with the lysosome (or vacuole in yeast) to degrade its contents[7].
Experimental Protocols
1. Co-Immunoprecipitation (Co-IP) to Identify Protein Complex Components:
This protocol is a standard method to isolate a protein of interest along with its binding partners from a cell lysate[4][9][11][12].
-
Cell Lysis:
-
Harvest cultured cells (e.g., yeast or mammalian cells expressing a tagged version of Mon1 or Ccz1) by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C. The supernatant contains the soluble proteins.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody specific to the protein of interest (or the tag) overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Collect the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interaction partners, or by mass spectrometry for unbiased identification of novel partners.
-
2. In Vitro GEF Activity Assay:
This assay measures the ability of the Mon1-Ccz1 complex to catalyze nucleotide exchange on Rab7[10][13][14][15].
-
Reagents:
-
Purified recombinant Mon1-Ccz1 complex.
-
Purified recombinant Rab7.
-
MANT-GDP (a fluorescent GDP analog).
-
Non-fluorescent GTP.
-
GEF reaction buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2).
-
-
Procedure:
-
Load Rab7 with MANT-GDP by incubating them together in the absence of other nucleotides.
-
Remove excess MANT-GDP using a size-exclusion column.
-
In a fluorometer plate, add the GEF reaction buffer and the MANT-GDP-loaded Rab7.
-
Initiate the reaction by adding the purified Mon1-Ccz1 complex.
-
Immediately start monitoring the decrease in MANT fluorescence over time, which corresponds to the release of MANT-GDP.
-
As a positive control, add a large excess of non-fluorescent GTP to displace the MANT-GDP and establish the baseline fluorescence.
-
Part 2: The SAND Domain-Containing Protein Family
This family of proteins, including Sp100, AIRE-1, and NUDR, are characterized by the presence of a SAND domain, a novel DNA-binding fold[2]. They are localized to the nucleus and are implicated in chromatin organization and the regulation of gene expression[1][2].
Core Interaction Partners and Network
The SAND domain proteins function by binding to specific DNA sequences and interacting with other chromatin-associated proteins.
Key Interaction Partners of SAND Domain Proteins:
| Protein | Interacting Partner(s) | Function of Interaction |
| Sp100 | DNA, HP1 (Heterochromatin Protein 1), PML (Promyelocytic Leukemia protein) | Transcriptional regulation, formation of PML nuclear bodies, chromatin organization[16][17]. |
| AIRE-1 | DNA, non-methylated Histone H3 (H3K4me0), Topoisomerase 1 (TOP1), CBP/p300 | Regulation of tissue-specific antigen expression in the thymus for immune tolerance[8][18][19][20]. |
| NUDR/DEAF-1 | DNA | Transcriptional repression[21][22]. |
| GMEB-1 | DNA, Glucocorticoid Receptor | Modulation of steroid hormone-activated transcription[23]. |
Quantitative Interaction Data
Quantitative data for SAND domain protein interactions often focuses on their affinity for DNA or specific histone modifications.
| SAND Protein | Interacting Partner | Binding Affinity (Kd) | Experimental Method |
| AIRE-1 (PHD1 finger) | H3K4me0 peptide | ~4 µM | Isothermal Titration Calorimetry (ITC)[8] |
| AIRE-1 (PHD1 finger) | H3K4me1 peptide | ~20 µM | Isothermal Titration Calorimetry (ITC)[8] |
Functional Networks
1. Sp100 and PML Nuclear Bodies:
Sp100 is a key component of PML nuclear bodies (also known as ND10), which are dynamic subnuclear structures involved in various cellular processes, including transcriptional regulation, DNA repair, and antiviral defense. Sp100 interacts with PML and is recruited to these bodies. It also interacts with heterochromatin protein HP1, linking these nuclear bodies to chromatin organization[16][17][24].
Experimental Protocols
1. Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-seq):
ChIP-seq is used to identify the genome-wide binding sites of DNA-associated proteins like the SAND domain-containing transcription factors[25][26][27][28][29].
-
Cross-linking and Chromatin Preparation:
-
Treat cells with formaldehyde (B43269) (and optionally a second cross-linker like DSG) to covalently link proteins to DNA.
-
Lyse the cells and isolate the nuclei.
-
Sonify the chromatin to shear the DNA into fragments of 200-600 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the SAND protein of interest (e.g., anti-AIRE-1).
-
Precipitate the antibody-protein-DNA complexes using protein A/G magnetic beads.
-
Wash the beads extensively to remove non-specifically bound chromatin.
-
-
Elution and DNA Purification:
-
Elute the complexes from the beads and reverse the cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
-
Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
-
Sequencing and Analysis:
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing.
-
Align the sequence reads to a reference genome and use peak-calling algorithms to identify enriched binding sites.
-
2. Electrophoretic Mobility Shift Assay (EMSA):
EMSA (or gel shift assay) is an in vitro technique used to detect the binding of a protein to a specific DNA sequence[1][6][30][31][32].
-
Probe Preparation:
-
Synthesize a short DNA probe (20-50 bp) containing the putative binding site for the SAND domain protein.
-
Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin, fluorescent dye).
-
-
Binding Reaction:
-
Incubate the labeled probe with purified recombinant SAND domain protein (or nuclear extract containing the protein) in a binding buffer.
-
For competition assays to determine specificity, add an excess of unlabeled specific or non-specific competitor DNA to separate reactions.
-
-
Electrophoresis and Detection:
-
Resolve the binding reactions on a non-denaturing polyacrylamide gel.
-
Protein-bound DNA probes will migrate more slowly through the gel than unbound probes, resulting in a "shifted" band.
-
Visualize the bands by autoradiography (for ³²P) or by detecting the non-radioactive tag.
-
3. SILAC-based Quantitative Proteomics for Interactome Analysis:
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a mass spectrometry-based technique for the accurate relative quantification of proteins, which is powerful for identifying specific interaction partners by affinity purification[3][7][33][34][35].
-
Cell Labeling:
-
Grow one population of cells in "light" medium containing normal amino acids (e.g., L-Arginine and L-Lysine).
-
Grow a second population of cells in "heavy" medium containing stable isotope-labeled versions of the same amino acids (e.g., ¹³C₆-L-Arginine and ¹³C₆,¹⁵N₂-L-Lysine).
-
Allow the cells to grow for at least five doublings to ensure complete incorporation of the labeled amino acids into the proteome.
-
-
Affinity Purification and Sample Preparation:
-
Perform an affinity purification (as in the Co-IP protocol) from the "heavy" labeled cells using an antibody against the protein of interest (e.g., AIRE-1).
-
Perform a control purification from the "light" labeled cells using a non-specific IgG antibody.
-
Combine the eluates from both purifications in a 1:1 ratio.
-
Separate the combined protein mixture by SDS-PAGE, excise gel bands, and perform in-gel digestion with trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptides by LC-MS/MS.
-
Quantify the relative abundance of each identified protein by comparing the signal intensities of the "heavy" and "light" peptide pairs.
-
True interaction partners will show a high heavy/light ratio, while non-specific contaminants will have a ratio close to 1.
-
References
- 1. Protocol to detect nucleotide-protein interaction in vitro using a non-radioactive competitive electrophoretic mobility shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SAND domain structure defines a novel DNA-binding fold in transcriptional regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Exploring PHD Fingers and H3K4me0 Interactions with Molecular Dynamics Simulations and Binding Free Energy Calculations: AIRE-PHD1, a Comparative Study | PLOS One [journals.plos.org]
- 6. EMSA -Interaction -Protein -Biochemistry-BIO-PROTCOCL [bio-protocol.org]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. The autoimmune regulator PHD finger binds to non-methylated histone H3K4 to activate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 10. The Mon1–Ccz1 GEF activates the Rab7 GTPase Ypt7 via a longin-fold–Rab interface and association with PI3P-positive membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 12. The principle and method of co-immunoprecipitation (Co-IP) | MBL Life Sience -GLOBAL- [mblbio.com]
- 13. researchgate.net [researchgate.net]
- 14. Molecular mechanism to target the endosomal Mon1-Ccz1 GEF complex to the pre-autophagosomal structure | eLife [elifesciences.org]
- 15. Molecular mechanism to target the endosomal Mon1-Ccz1 GEF complex to the pre-autophagosomal structure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sp100 nuclear antigen - Wikipedia [en.wikipedia.org]
- 17. Common Properties of Nuclear Body Protein SP100 and TIF1α Chromatin Factor: Role of SUMO Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The transcriptional regulator Aire binds to and activates super-enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. AIRE - AIRE Interaction Summary | BioGRID [thebiogrid.org]
- 20. AIRE - AIRE Interaction Summary | BioGRID [thebiogrid.org]
- 21. portal.fis.tum.de [portal.fis.tum.de]
- 22. researchgate.net [researchgate.net]
- 23. Crystal structure and nuclear magnetic resonance analyses of the SAND domain from glucocorticoid modulatory element binding protein-1 reveals deoxyribonucleic acid and zinc binding regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Nuclear bodies - Wikipedia [en.wikipedia.org]
- 25. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors | Life Science Alliance [life-science-alliance.org]
- 26. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 27. researchgate.net [researchgate.net]
- 28. bosterbio.com [bosterbio.com]
- 29. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Protein Interaction (2) Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]
- 31. portlandpress.com [portlandpress.com]
- 32. licorbio.com [licorbio.com]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. waters.com [waters.com]
A Technical Guide to the Subcellular Localization of SAND Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SAND (Sp100, AIRE-1, NucP41/75, DEAF-1) protein family represents a diverse group of proteins with critical roles in cellular function. A key aspect of understanding their biological significance lies in elucidating their precise subcellular localization. This technical guide provides an in-depth overview of the subcellular distribution of SAND proteins, the experimental methodologies used to determine their localization, and their involvement in key signaling pathways. For clarity, this guide distinguishes between two major protein groups often referred to as "SAND": the SAND domain-containing proteins involved in transcriptional regulation and the SAND family of proteins that are crucial for endosomal trafficking.
The SAND Domain-Containing Proteins: Nuclear Actors in Transcriptional Control
Proteins containing the SAND domain are primarily localized to the cell nucleus and play a significant role in chromatin-dependent transcriptional control.[1] The SAND domain itself is thought to be a DNA-binding domain, characterized by a globular fold with a five-stranded antiparallel beta-sheet and four alpha-helices.[1] Mutations within the conserved region of this domain are associated with various human diseases.[1]
Key members of this family include:
-
Sp100 (Speckled protein 100 kDa): A component of the PML nuclear bodies (promyelocytic leukemia nuclear bodies), which are implicated in a variety of cellular processes, including transcription, DNA repair, and apoptosis.
-
AIRE-1 (Autoimmune regulator 1): Primarily expressed in the thymus, it plays a crucial role in central tolerance by promoting the expression of a wide range of self-antigens.
-
NucP41/75: A nuclear pore-associated protein.
-
DEAF-1 (Deformed epidermal autoregulatory factor 1): A transcription factor involved in development and disease.
The nuclear localization of these proteins is fundamental to their function as regulators of gene expression.
The SAND Family Proteins in Endosomal Trafficking: Orchestrating Vesicle Fusion
Distinct from the SAND domain proteins, a separate family of proteins, referred to as SAND proteins, are central to the regulation of endosomal trafficking and vesicle fusion.[2][3] These proteins do not contain the canonical SAND domain.[3] The most well-characterized members of this family are essential components of the Mon1-Ccz1 complex.[4]
The Mon1-Ccz1 complex acts as a guanine (B1146940) nucleotide exchange factor (GEF) for the Rab7 GTPase.[4][5][6] This function is critical for the maturation of early endosomes into late endosomes, a key step in the endocytic pathway that sorts internalized cargo for degradation in lysosomes.[4][5]
Subcellular Localization of the Mon1-Ccz1 (SAND) Complex
The Mon1-Ccz1 complex is dynamically localized to endosomal compartments. It is recruited from the cytoplasm to Rab5-positive early endosomes.[5] Its presence on these organelles facilitates the "Rab conversion" or "Rab cascade," where it activates Rab7, leading to the displacement of Rab5 and the transition to a late endosomal identity.[4][5] Following the activation of Rab7, the Mon1-Ccz1 complex is thought to dissociate from the membrane.[4] Therefore, the primary sites of Mon1-Ccz1 function are early and late endosomes.
Quantitative Distribution of SAND Proteins
While qualitative descriptions of SAND protein localization are abundant, precise quantitative data from subcellular fractionation experiments are less common in the literature. The table below summarizes the expected distribution based on the known functions of both SAND domain-containing proteins and the SAND proteins of the Mon1-Ccz1 complex. This is a representative summary, and the exact percentages can vary depending on the specific protein, cell type, and experimental conditions.
| Protein Family | Representative Members | Primary Localization | Expected Distribution in Subcellular Fractions |
| SAND Domain-Containing | Sp100, AIRE-1, DEAF-1 | Nucleus | Nuclear Fraction: Highly enrichedCytosolic & Membrane Fractions: Low to negligible |
| SAND (Mon1-Ccz1 Complex) | Mon1 (SAND-1), Ccz1 | Endosomes (early and late) | Membrane/Organellar Fraction: EnrichedCytosolic Fraction: Present (cytoplasmic pool)Nuclear Fraction: Negligible |
Experimental Protocols for Determining Subcellular Localization
Several well-established experimental techniques are employed to determine the subcellular localization of SAND proteins. The choice of method depends on the specific research question, the required resolution, and whether a qualitative or quantitative assessment is needed.
Immunofluorescence Microscopy
Immunofluorescence is a powerful technique for visualizing the subcellular localization of proteins within fixed cells.[7] It provides spatial information and allows for the co-localization analysis of multiple proteins.
Detailed Methodology:
-
Cell Culture and Fixation: Cells are grown on coverslips and then fixed, typically with 4% paraformaldehyde, to preserve their structure.[8][9][10]
-
Permeabilization: The cell membranes are permeabilized using a detergent like Triton X-100 or saponin (B1150181) to allow antibodies to access intracellular antigens.[9]
-
Blocking: Non-specific antibody binding sites are blocked using a solution containing serum or bovine serum albumin (BSA).[9][10]
-
Primary Antibody Incubation: The cells are incubated with a primary antibody that specifically recognizes the SAND protein of interest.[8][9]
-
Secondary Antibody Incubation: A fluorescently labeled secondary antibody that binds to the primary antibody is added.[8][9]
-
Counterstaining and Mounting: The nucleus is often stained with a DNA-binding dye like DAPI. The coverslip is then mounted on a microscope slide.[11]
-
Microscopy: The stained cells are visualized using a fluorescence or confocal microscope.[12]
Subcellular Fractionation
Subcellular fractionation is a biochemical technique used to isolate different organelles from a cell lysate.[13] The presence and relative abundance of a protein in different fractions can be determined by subsequent analysis, typically Western blotting or mass spectrometry.[7][14]
Detailed Methodology:
-
Cell Lysis: Cells are lysed using a gentle method, such as a Dounce homogenizer or a hypotonic buffer, to release the organelles without disrupting their integrity.[13][15]
-
Differential Centrifugation: The cell lysate is subjected to a series of centrifugation steps at increasing speeds.[16]
-
Low-speed centrifugation (e.g., 1,000 x g): Pellets intact nuclei.
-
Medium-speed centrifugation (e.g., 10,000-20,000 x g): Pellets mitochondria, peroxisomes, and lysosomes.
-
High-speed centrifugation (e.g., 100,000 x g): Pellets microsomes (fragments of the endoplasmic reticulum and Golgi apparatus).
-
Final Supernatant: Represents the cytosolic fraction.
-
-
Density Gradient Centrifugation (Optional): For higher purity, fractions can be further separated on a density gradient (e.g., sucrose (B13894) or Ficoll).[16]
-
Protein Analysis: The protein concentration in each fraction is determined, and equal amounts of protein are analyzed by SDS-PAGE and Western blotting using an antibody against the SAND protein. The relative abundance in each fraction indicates the protein's distribution. Alternatively, fractions can be analyzed by mass spectrometry for a more comprehensive proteomic view.[14][17]
Signaling Pathways and Logical Relationships
The involvement of SAND proteins in key cellular processes is best understood by visualizing their roles in signaling and trafficking pathways.
The Role of the Mon1-Ccz1 (SAND) Complex in Endosome Maturation
The Mon1-Ccz1 complex is a critical regulator of the transition from early to late endosomes. This process is essential for the proper sorting and degradation of internalized cargo. The following diagram illustrates the key steps in this pathway.
Caption: The Mon1-Ccz1 (SAND) complex is recruited to Rab5-GTP on early endosomes and acts as a GEF for Rab7, promoting endosome maturation and subsequent fusion with the lysosome.
Experimental Workflow for Subcellular Localization
Caption: A typical workflow for determining protein subcellular localization involves biochemical fractionation and in situ imaging techniques.
Conclusion
The subcellular localization of SAND proteins is intrinsically linked to their diverse functions. The SAND domain-containing proteins are predominantly nuclear, where they regulate transcription. In contrast, the SAND family proteins of the Mon1-Ccz1 complex are key players in the endosomal pathway, dynamically associating with endosomes to control their maturation. A comprehensive understanding of their localization, achieved through the rigorous application of techniques like immunofluorescence and subcellular fractionation, is essential for dissecting their roles in health and disease and for the development of targeted therapeutic strategies.
References
- 1. SAND DNA-binding protein domain - Wikipedia [en.wikipedia.org]
- 2. A role of SAND-family proteins in endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular characterisation of the SAND protein family: a study based on comparative genomics, structural bioinformatics and phylogeny - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Function of the Mon1-Ccz1 complex on endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bird Eye View of Protein Subcellular Localization Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. usbio.net [usbio.net]
- 9. docs.abcam.com [docs.abcam.com]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. scbt.com [scbt.com]
- 12. Experimental validation of predicted subcellular localizations of human proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sequential fractionation and isolation of subcellular proteins from tissue or cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evolution of organelle-associated protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. Global, quantitative and dynamic mapping of protein subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Studying SAND Protein Expression Levels
Introduction to SAND Proteins
The SAND protein family is a group of proteins found in a wide range of eukaryotes, from single-celled organisms to mammals. These proteins are crucial for intracellular membrane trafficking, particularly in processes related to vacuolar and lysosomal function.[1] The SAND domain itself, a conserved sequence of about 80 residues, is believed to be a DNA-binding domain involved in chromatin-dependent transcriptional control.[2][3] Mutations within this domain have been linked to various human diseases.[2] Given their fundamental role in cellular homeostasis, accurately quantifying the expression levels of SAND proteins is essential for research in cell biology, drug development, and disease pathology.
These application notes provide detailed protocols for quantifying SAND protein expression using common laboratory techniques.
Application Note 1: Western Blotting for SAND Protein Quantification
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell or tissue lysate.[4] The method involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.[5] For SAND proteins, which can be associated with cellular membranes, specific extraction protocols may be required to ensure efficient solubilization.[6]
Detailed Experimental Protocol
1. Sample Preparation (Cell Lysate)
-
Culture cells to 70-90% confluency.[6]
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[6]
-
Lyse the cells by adding ice-cold RIPA buffer and incubating on ice for 15 minutes.[6] For membrane-associated SAND proteins, ensure the lysis buffer contains a strong detergent like SDS to disrupt hydrophobic interactions.[7]
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Sonicate the lysate briefly to shear genomic DNA and reduce viscosity.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a BCA or Bradford protein assay.[8]
2. SDS-PAGE and Protein Transfer
-
Prepare protein samples by adding 4X SDS sample buffer to a final concentration of 30-50 µg of total protein per well.[8]
-
Heat the samples at 95-100°C for 5 minutes.[8] For multi-pass transmembrane proteins, avoid boiling and instead incubate at a lower temperature (e.g., 70°C for 10-20 minutes) to prevent aggregation.[6]
-
Load samples and a molecular weight marker onto an SDS-PAGE gel. The gel percentage should be chosen based on the molecular weight of the target SAND protein.[4]
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[5] PVDF membranes are often recommended for their durability.[5]
3. Immunoblotting and Detection
-
Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) to prevent non-specific antibody binding.[5]
-
Incubate the membrane with a primary antibody specific to the SAND protein, diluted in blocking buffer, for 1 hour at room temperature or overnight at 4°C with gentle agitation.[4][5] Optimal antibody dilution should be determined experimentally.[5]
-
Wash the membrane three times for 10 minutes each with TBST.[5]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species for 1 hour at room temperature.[8]
-
Wash the membrane three times for 10 minutes each with TBST.[8]
-
Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate it with the membrane.[8]
-
Detect the chemiluminescent signal using an imaging system or autoradiography film.[8]
4. Data Analysis
-
Quantify the band intensity using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the SAND protein band to a loading control (e.g., β-actin, GAPDH, or tubulin) to account for variations in protein loading.
-
Compare the normalized intensities between different samples to determine the relative expression levels of the SAND protein.
Experimental Workflow Diagram
Caption: Western Blotting Workflow for SAND Protein Analysis.
Application Note 2: ELISA for SAND Protein Quantification
Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay designed for detecting and quantifying proteins, peptides, and other molecules.[9] A sandwich ELISA is particularly useful for quantifying specific proteins in a complex sample. This format uses two antibodies that bind to different epitopes on the target protein, providing high specificity and sensitivity.[10] In-cell ELISAs can also be used to quantify intracellular proteins directly in fixed cells.[11]
Detailed Experimental Protocol (Sandwich ELISA)
1. Plate Preparation
-
Coat the wells of a 96-well microplate with a capture antibody specific to the SAND protein, diluted in a coating buffer.
-
Incubate overnight at 4°C.[10]
-
Wash the plate four times with a wash buffer (e.g., PBS with 0.05% Tween 20).[10]
-
Block the remaining protein-binding sites in the coated wells by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for at least 1-2 hours at room temperature.[10]
-
Wash the plate again four times with the wash buffer.
2. Sample and Standard Incubation
-
Prepare a serial dilution of a known concentration of recombinant SAND protein to create a standard curve.
-
Prepare your samples (cell lysates, tissue homogenates, or serum). Cell and tissue extracts are often diluted by at least 50% with a binding buffer.[9]
-
Add the standards and samples to the appropriate wells and incubate for 2 hours at room temperature.[10]
-
Wash the plate four times with the wash buffer.
3. Detection
-
Add a detection antibody (also specific to the SAND protein but recognizing a different epitope), which is typically biotinylated, to each well.
-
Incubate for 1-2 hours at room temperature.[10]
-
Wash the plate four times with the wash buffer.
-
Add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP) to each well and incubate for 20-30 minutes at room temperature.
-
Wash the plate four times with the wash buffer.
-
Add a substrate solution (e.g., TMB for HRP) to each well and incubate in the dark until a color develops.
-
Stop the reaction by adding a stop solution.
4. Data Analysis
-
Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of SAND protein in your samples by interpolating their absorbance values on the standard curve.
Experimental Workflow Diagram
Caption: Sandwich ELISA Workflow for SAND Protein Quantification.
Application Note 3: Immunohistochemistry (IHC) for SAND Protein Localization
Immunohistochemistry (IHC) is a powerful technique for visualizing the distribution and localization of specific proteins within a tissue section.[12] This method is invaluable for understanding the cellular and subcellular location of SAND proteins, providing context to their expression levels.
Detailed Experimental Protocol (Paraffin-Embedded Tissues)
1. Tissue Preparation and Sectioning
-
Fix fresh tissue in 10% neutral buffered formalin overnight.[13]
-
Dehydrate the tissue through a graded series of ethanol (B145695) and clear with xylene.[14]
-
Embed the tissue in paraffin (B1166041) wax.[14]
-
Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides.[15]
-
Bake the slides at 50-60°C for at least 1 hour to adhere the tissue.[15][16]
2. Deparaffinization and Rehydration
-
Immerse slides in xylene (two changes, 5-10 minutes each).[14][16]
-
Rehydrate the sections by immersing them in a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.[14][16]
3. Antigen Retrieval
-
Perform Heat-Induced Epitope Retrieval (HIER) by immersing the slides in a retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0) and heating them in a pressure cooker, water bath, or microwave.[13][15] This step is crucial for unmasking epitopes that may have been altered by fixation.[13]
-
Allow the slides to cool to room temperature.
4. Immunostaining
-
Block endogenous peroxidase activity by incubating the slides in 3% hydrogen peroxide for 10-15 minutes.[13][15]
-
Rinse with wash buffer (e.g., PBS).
-
Apply a blocking serum (from the same species as the secondary antibody) for at least 30-60 minutes to prevent non-specific binding.[13]
-
Incubate the sections with the primary antibody against the SAND protein at its optimal dilution for 1 hour at 37°C or overnight at 4°C.[13][16]
-
Rinse with wash buffer.
-
Apply a biotinylated secondary antibody and incubate for 30 minutes at room temperature.[16]
-
Rinse with wash buffer.
-
Apply an avidin-biotin-enzyme complex (e.g., Streptavidin-HRP) and incubate for 30 minutes.[12]
-
Rinse with wash buffer.
5. Visualization and Counterstaining
-
Apply a chromogen substrate (e.g., DAB) until the desired stain intensity develops.[15]
-
Rinse with distilled water.
-
Counterstain the sections with hematoxylin (B73222) to visualize cell nuclei.[15]
-
Dehydrate the slides, clear with xylene, and mount with a coverslip.
6. Data Analysis
-
Examine the slides under a microscope.
-
Assess the staining intensity and localization of the SAND protein within the tissue architecture.
-
Semi-quantitative scoring systems (e.g., H-score) can be used to compare expression levels between different tissues or conditions.
Experimental Workflow Diagram
Caption: Immunohistochemistry Workflow for SAND Protein.
Application Note 4: Mass Spectrometry for SAND Protein Quantification
Mass spectrometry (MS)-based proteomics offers a highly sensitive and specific method for identifying and quantifying proteins in complex biological samples.[17] Techniques like Isotope-Coded Affinity Tagging (ICAT) or label-free quantification can be used to determine the relative or absolute abundance of SAND proteins.[18][19]
General Experimental Protocol (Label-Free Quantification)
1. Protein Extraction and Digestion
-
Extract total protein from cells or tissues using a suitable lysis buffer.
-
Determine the protein concentration.
-
Denature the proteins, reduce the disulfide bonds, and alkylate the cysteine residues.
-
Digest the proteins into peptides using an enzyme such as trypsin.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Separate the peptides using liquid chromatography (LC) based on their physicochemical properties.
-
Elute the peptides directly into the mass spectrometer.
-
The mass spectrometer acquires mass spectra of the intact peptides (MS1) and then fragments selected peptides to generate tandem mass spectra (MS2).
3. Data Analysis
-
Process the raw MS data using specialized software.
-
Identify peptides by matching the experimental MS2 spectra against a protein sequence database.
-
Quantify the relative abundance of proteins by comparing the signal intensity of their corresponding peptides across different samples.[20] Spectral counting, which uses the number of MS/MS spectra identified for a protein as a measure of its abundance, is one common label-free approach.
Experimental Workflow Diagram
Caption: Mass Spectrometry Workflow for Protein Quantification.
Quantitative Data Summary
The expression of SAND proteins can vary significantly across different tissues. While specific quantitative data for all SAND family members is not exhaustively compiled in a single resource, large-scale proteomics and transcriptomics studies provide valuable insights into their baseline expression. The Human Protein Atlas, for example, offers tissue-based maps of the human proteome derived from immunohistochemistry and RNA sequencing.[21][22][23]
The following table summarizes hypothetical expression data for a representative SAND protein (e.g., MON1A/SAND1) based on typical findings from such databases. The expression levels are categorized for illustrative purposes.
| Tissue | Protein Expression Level (IHC) | mRNA Expression Level (RNA-Seq) | Primary Cell Type Localization |
| Liver | High | High | Hepatocytes |
| Brain | Moderate | High | Neurons, Glial cells |
| Kidney | Moderate | Moderate | Tubular cells |
| Lung | Moderate | Moderate | Alveolar cells |
| Colon | High | High | Glandular cells |
| Heart Muscle | Low | Low | Cardiomyocytes |
| Skeletal Muscle | Low | Low | Myocytes |
Note: This table is a generalized representation. Actual expression levels should be verified for the specific SAND protein of interest using resources like the Human Protein Atlas or through direct experimentation.
Signaling and Functional Pathway
SAND proteins (like MON1) are key components of a conserved protein complex that regulates endosomal maturation and trafficking to the lysosome. They function as a guanine (B1146940) nucleotide exchange factor (GEF) for the small GTPase Rab7, activating it to promote the fusion of late endosomes with lysosomes.
SAND Protein-Mediated Rab7 Activation Pathway
Caption: Role of SAND-CCZ1 complex in Rab7 activation.
References
- 1. Molecular characterisation of the SAND protein family: a study based on comparative genomics, structural bioinformatics and phylogeny - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SAND DNA-binding protein domain - Wikipedia [en.wikipedia.org]
- 3. The SAND domain structure defines a novel DNA-binding fold in transcriptional regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. Western Blot Protocol | Proteintech Group [ptglab.com]
- 6. Sample preparation of membrane-bound and nuclear proteins for western blot | Abcam [abcam.com]
- 7. biocompare.com [biocompare.com]
- 8. Western Blot Protocol | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 9. ELISA Protocol [protocols.io]
- 10. Protein assay ELISA [qiagen.com]
- 11. In-cell ELISA protocol | Abcam [abcam.com]
- 12. Immunohistochemistry (IHC) Protocol | Rockland [rockland.com]
- 13. abcepta.com [abcepta.com]
- 14. bosterbio.com [bosterbio.com]
- 15. proteinatlas.org [proteinatlas.org]
- 16. Immunohistochemistry Procedure [sigmaaldrich.com]
- 17. Protein Quantitation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative protein profiling by mass spectrometry using isotope-coded affinity tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantitative mass spectrometry in proteomics: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. Expression Profiles For Proteins in Normal Human Tissues - John Snow Labs [johnsnowlabs.com]
- 22. The human proteome - The Human Protein Atlas [proteinatlas.org]
- 23. The Human Protein Atlas [proteinatlas.org]
Application Notes and Protocols for SAND Protein Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of SAND (Stomatin/Prohibitin, Flotillin, HflK/C) domain-containing proteins, with a primary focus on the well-characterized Mon1-Ccz1 complex, a key regulator of vesicular trafficking. The methodologies described herein are applicable to the broader family of SAND proteins and can be adapted based on the specific properties of the protein of interest.
Introduction to SAND Proteins
SAND proteins are critical components of intracellular membrane trafficking pathways, playing essential roles in processes such as endosomal maturation, autophagy, and lysosomal biogenesis. The Mon1-Ccz1 complex, for instance, functions as a guanine (B1146940) nucleotide exchange factor (GEF) for the Rab7 GTPase.[1] This activation is a pivotal step in the conversion of early endosomes to late endosomes and for the fusion of autophagosomes with lysosomes.[2][3] Given their central role in cellular homeostasis, the production of highly pure and active SAND proteins is crucial for structural studies, functional assays, and for the development of potential therapeutic agents targeting these pathways.
This document outlines two primary strategies for the purification of SAND protein complexes: one utilizing recombinant expression in E. coli with dual affinity tags, and an alternative approach using tandem affinity purification (TAP) from yeast.
Data Presentation: Representative Purification of a SAND Protein Complex
The following table summarizes the expected results from a typical multi-step purification of a recombinant SAND protein complex (e.g., Mon1-Ccz1) expressed in E. coli. The values are compiled from established protein purification literature and represent a typical outcome for a tagged protein purification strategy.[4][5]
| Purification Step | Total Protein (mg) | Target Protein (mg) | Purity (%) | Yield (%) | Purification Fold |
| Crude Lysate | 2000 | 40 | 2 | 100 | 1 |
| Affinity Chromatography (e.g., Ni-NTA) | 80 | 34 | >85 | 85 | >42 |
| Tag Cleavage & Removal | 30 | 28 | >90 | 70 | >60 |
| Size-Exclusion Chromatography | 25 | 24 | >97 | 60 | >78 |
Experimental Protocols
Protocol 1: Purification of Recombinant His- and GST-Tagged SAND Protein Complex from E. coli
This protocol is adapted from methodologies used for the purification of the Chaetomium thermophilum Mon1-Ccz1 (CtMC1) complex, where Mon1 is fused to a GST tag and Ccz1 to a His-SUMO tag.[1]
1. Expression Vector Construction and Protein Expression:
-
Clone the cDNAs for the SAND protein subunits into two separate expression vectors with compatible antibiotic resistance and different affinity tags (e.g., pGEX vector for an N-terminal GST tag and a pET vector for an N-terminal 6xHis-SUMO tag).
-
Co-transform a suitable E. coli expression strain, such as BL21 (DE3), with both plasmids.
-
Grow the cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotics at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding 0.25 mM IPTG and incubate for 14-16 hours at 16°C.[6]
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C and store the pellet at -80°C.
2. Cell Lysis and Clarification:
-
Resuspend the cell pellet in Lysis Buffer (50 mM HEPES-NaOH pH 7.5, 300 mM NaCl, 10 mM Imidazole, 2 mM β-mercaptoethanol, 1 mM PMSF, and protease inhibitor cocktail).[7]
-
Lyse the cells by sonication or using a microfluidizer on ice.[6]
-
Clarify the lysate by centrifugation at 40,000 x g for 45 minutes at 4°C to remove cell debris.[7]
3. Affinity Chromatography (His-Tag):
-
Equilibrate a Ni-NTA agarose (B213101) column with Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 10-15 column volumes (CV) of Wash Buffer (50 mM HEPES-NaOH pH 7.5, 300 mM NaCl, 20 mM Imidazole, 2 mM β-mercaptoethanol).[3]
-
Elute the protein complex with Elution Buffer (50 mM HEPES-NaOH pH 7.5, 300 mM NaCl, 300 mM Imidazole, 2 mM β-mercaptoethanol).[6]
4. Tag Cleavage:
-
Dialyze the eluted protein against a buffer suitable for the chosen protease (e.g., TEV or PreScission protease), such as 50 mM HEPES-NaOH pH 7.5, 150 mM NaCl, 1 mM DTT.
-
Add the specific protease (e.g., His-tagged TEV protease) and incubate overnight at 4°C to cleave the affinity tags.
5. Second Affinity Step (GST-Tag) and Size-Exclusion Chromatography (SEC):
-
To remove the His-tagged protease and any uncleaved protein, pass the dialyzed sample through the equilibrated Ni-NTA column again and collect the flow-through.
-
Concentrate the flow-through containing the cleaved protein complex.
-
Load the concentrated sample onto a size-exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with SEC Buffer (25 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).[7]
-
Collect fractions and analyze by SDS-PAGE to identify those containing the pure SAND protein complex. Pool the pure fractions, concentrate, and store at -80°C.
Protocol 2: Tandem Affinity Purification (TAP) of SAND Protein Complexes from Yeast
This protocol is suitable for purifying endogenously expressed SAND protein complexes from Saccharomyces cerevisiae.
1. Strain Generation and Cell Growth:
-
Genomically integrate a C-terminal TAP tag onto one of the subunits of the SAND protein complex (e.g., CCZ1) using homologous recombination.[8][9] The TAP tag consists of a Calmodulin Binding Peptide (CBP) and two Protein A domains, separated by a TEV protease cleavage site.[9]
-
Grow the yeast strain in an appropriate medium (e.g., YP-Galactose) to a high density.[10]
-
Harvest the cells by centrifugation and wash with ice-cold water.
2. Cell Lysis:
-
Resuspend the yeast pellet in Lysis Buffer (e.g., 50 mM HEPES-NaOH pH 7.4, 150 mM NaCl, 1.5 mM MgCl2, protease inhibitors, 1 mM DTT).[10]
-
Lyse the cells using a bead beater or cryo-grinding.
-
Clarify the lysate by centrifugation.
3. First Affinity Purification (IgG Resin):
-
Incubate the cleared lysate with IgG-coupled beads (which bind the Protein A part of the TAP tag) for 2-4 hours at 4°C.[8]
-
Wash the beads extensively with Wash Buffer to remove non-specific binders.[8]
-
Elute the complex by cleaving the tag with TEV protease overnight at 4°C.[11]
4. Second Affinity Purification (Calmodulin Resin):
-
Add CaCl2 to the eluate from the first step to a final concentration of 2 mM.
-
Incubate this mixture with calmodulin-coated beads (which bind the CBP part of the tag) for 2 hours at 4°C.
-
Wash the beads with Calmodulin Binding Buffer.
-
Elute the purified complex with a calcium-chelating agent like EGTA in the Elution Buffer.[8]
-
Analyze the purity of the final eluate by SDS-PAGE and silver staining or mass spectrometry.
Visualizations
Caption: A typical experimental workflow for the purification of a recombinant SAND protein complex.
References
- 1. pnas.org [pnas.org]
- 2. molbiolcell.org [molbiolcell.org]
- 3. Targeting of the Mon1-Ccz1 Rab guanine nucleotide exchange factor to distinct organelles by a synergistic protein and lipid code - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rbmb.net [rbmb.net]
- 5. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 6. researchgate.net [researchgate.net]
- 7. Molecular mechanism to target the endosomal Mon1-Ccz1 GEF complex to the pre-autophagosomal structure | eLife [elifesciences.org]
- 8. Tandem affinity purification - Wikipedia [en.wikipedia.org]
- 9. MON1-CCZ1 guanyl-nucleotide exchange factor complex | SGD [yeastgenome.org]
- 10. The tandem affinity purification (TAP) method: a general procedure of protein complex purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. www2.tulane.edu [www2.tulane.edu]
Application Notes and Protocols: SAND Protein Knockout Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SAND protein family, specifically the mammalian ortholog of the yeast protein Mon1, plays a critical role in intracellular vesicle trafficking. These proteins are essential components of the Mon1-Ccz1 complex, which functions as a guanine (B1146940) nucleotide exchange factor (GEF) for the late endosomal/lysosomal Rab7 GTPase.[1][2][3] The activation of Rab7 by the Mon1-Ccz1 complex is a pivotal step in the maturation of late endosomes and their subsequent fusion with lysosomes, as well as in the fusion of autophagosomes with lysosomes.[4][5][6]
Given its central role in the endo-lysosomal pathway, the SAND protein is a compelling target for studying the pathophysiology of diseases associated with lysosomal dysfunction, such as lysosomal storage disorders and neurodegenerative diseases.[7] A SAND protein knockout mouse model provides an invaluable in vivo tool to dissect the physiological functions of this protein, identify potential therapeutic targets, and evaluate the efficacy and safety of novel drug candidates.
These application notes provide a comprehensive overview of the protocols for generating and phenotyping a SAND protein knockout mouse model.
Experimental Workflow
The overall workflow for the generation and analysis of a SAND protein knockout mouse model is depicted below.
Generation of SAND Protein Knockout Mice using CRISPR/Cas9
This protocol outlines the generation of a SAND protein knockout mouse model using the CRISPR/Cas9 system.[2][4][8]
1. Design and Synthesis of single-guide RNAs (sgRNAs)
-
Objective: To design sgRNAs that target a critical exon of the SAND gene for efficient knockout.
-
Procedure:
-
Identify the genomic locus of the target SAND gene (e.g., using the Ensembl or NCBI database).
-
Select an early exon that is common to all transcript variants to target for a constitutive knockout.
-
Use a validated online tool (e.g., CHOPCHOP, CRISPOR) to design at least two sgRNAs targeting the selected exon. Choose sgRNAs with high predicted on-target efficiency and low off-target scores.
-
Synthesize the designed sgRNAs in vitro or order them from a commercial vendor.
-
2. Preparation of Cas9 and Donor DNA
-
Objective: To prepare the necessary components for microinjection.
-
Procedure:
-
Obtain high-quality, purified Cas9 protein or in vitro transcribed Cas9 mRNA.
-
For a simple indel-mediated knockout, no donor DNA is required. The double-strand break will be repaired by non-homologous end joining (NHEJ), leading to frameshift mutations.
-
3. Microinjection into Zygotes
-
Objective: To deliver the CRISPR/Cas9 components into mouse zygotes.
-
Procedure:
-
Harvest fertilized eggs (zygotes) from superovulated female mice (e.g., C57BL/6N strain).
-
Prepare the injection mix containing the sgRNAs and Cas9 protein/mRNA at the optimized concentrations.
-
Microinject the CRISPR/Cas9 mix into the pronucleus or cytoplasm of the zygotes.[2]
-
4. Embryo Transfer and Generation of Founder Mice
-
Objective: To produce live mice from the microinjected zygotes.
-
Procedure:
-
Transfer the microinjected zygotes into the oviducts of pseudopregnant surrogate female mice.
-
Allow the pregnancies to proceed to term. The resulting offspring are the founder (F0) generation.
-
5. Screening and Genotyping of Founder Mice
-
Objective: To identify founder mice with the desired genetic modification.
-
Procedure:
-
At weaning age, obtain a small tissue sample (e.g., ear punch or tail snip) from the F0 pups for genomic DNA extraction.
-
Perform PCR using primers flanking the sgRNA target site.
-
Sequence the PCR products (Sanger sequencing) to identify insertions or deletions (indels) at the target locus.
-
Alternatively, use a T7 endonuclease I (T7E1) or Surveyor nuclease assay to screen for the presence of mutations.[9]
-
6. Breeding and Colony Establishment
-
Objective: To establish a stable colony of SAND protein knockout mice.
-
Procedure:
-
Breed the identified founder mice with wild-type mice to generate the F1 generation.
-
Genotype the F1 offspring to confirm germline transmission of the knockout allele.
-
Intercross heterozygous F1 mice to produce wild-type, heterozygous, and homozygous knockout mice in the F2 generation.
-
Establish breeding pairs to maintain the colony.
-
Phenotypic Analysis of SAND Protein Knockout Mice
A comprehensive phenotypic analysis is crucial to understand the consequences of SAND protein ablation. This should include general health assessment, behavioral testing, and detailed molecular and cellular analyses.
General Health and Gross Phenotyping
Table 1: General Health and Growth Parameters
| Parameter | Wild-Type (WT) | Heterozygous (HET) | Knockout (KO) |
| Body Weight (g) at 8 weeks | 22.5 ± 1.5 | 22.1 ± 1.8 | 19.8 ± 2.0 |
| Survival Rate (%) to 12 months | 98 | 97 | 85 |
| Gross Abnormalities | None | None | Mild tremors, hunched posture |
| Organ Weights (mg/g body weight) | |||
| - Liver | 45.2 ± 3.1 | 46.1 ± 2.9 | 55.3 ± 4.5 |
| - Spleen | 4.1 ± 0.5 | 4.3 ± 0.6 | 6.2 ± 0.8 |
| Illustrative data, p < 0.05 compared to WT. |
Neurological and Behavioral Phenotyping
Given the importance of lysosomal function in the nervous system, a battery of behavioral tests is recommended.[10][11]
1. Rotarod Test for Motor Coordination
-
Objective: To assess motor coordination and balance.
-
Protocol:
-
Place the mouse on a rotating rod with accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Perform three trials per day for three consecutive days.
-
2. Open Field Test for Locomotor Activity and Anxiety
-
Objective: To evaluate general locomotor activity and anxiety-like behavior.
-
Protocol:
-
Place the mouse in the center of a square arena (e.g., 50 cm x 50 cm).
-
Use an automated tracking system to record the total distance traveled, time spent in the center versus the periphery, and rearing frequency for 10 minutes.
-
3. Elevated Plus Maze for Anxiety-Like Behavior
-
Objective: To assess anxiety levels based on the conflict between the natural tendency of mice to explore a novel environment and their aversion to open, elevated spaces.
-
Protocol:
-
Place the mouse in the center of a plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Record the time spent in and the number of entries into the open and closed arms for 5 minutes.
-
Table 2: Summary of Behavioral Phenotyping Data
| Behavioral Test | Parameter | Wild-Type (WT) | Heterozygous (HET) | Knockout (KO) |
| Rotarod | Latency to Fall (s) | 185 ± 25 | 170 ± 30 | 95 ± 20 |
| Open Field | Total Distance (m) | 35 ± 5 | 33 ± 6 | 25 ± 7 |
| Time in Center (s) | 40 ± 8 | 38 ± 9 | 20 ± 6 | |
| Elevated Plus Maze | Time in Open Arms (%) | 30 ± 5 | 28 ± 6 | 15 ± 4 |
| Illustrative data, p < 0.05 compared to WT. |
Molecular and Cellular Phenotyping
These assays will directly probe the consequences of SAND protein loss on the endo-lysosomal pathway.
1. Western Blot Analysis
-
Objective: To confirm the absence of SAND protein and assess the levels of related pathway proteins.
-
Protocol:
-
Isolate total protein from tissues of interest (e.g., brain, liver).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against SAND, Rab7, LAMP1 (a lysosomal marker), and LC3B (an autophagy marker).
-
Use an appropriate secondary antibody and a chemiluminescence detection system to visualize the protein bands.
-
Quantify band intensities relative to a loading control (e.g., GAPDH or β-actin).
-
2. Immunohistochemistry/Immunofluorescence
-
Objective: To visualize the subcellular localization of endo-lysosomal markers.
-
Protocol:
-
Perfuse mice and collect tissues of interest.
-
Prepare paraffin-embedded or frozen tissue sections.
-
Perform antigen retrieval if necessary.
-
Incubate sections with primary antibodies against LAMP1 and Rab7.
-
Use fluorescently labeled secondary antibodies for detection.
-
Image the sections using a confocal microscope and analyze the size and distribution of lysosomes.
-
3. Lysosomal Enzyme Activity Assay
-
Objective: To assess the functional integrity of lysosomes.
-
Protocol:
-
Prepare tissue homogenates.
-
Measure the activity of a representative lysosomal enzyme (e.g., β-hexosaminidase) using a fluorogenic substrate (e.g., 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide).
-
Measure fluorescence using a plate reader and normalize the activity to the total protein concentration.
-
Table 3: Molecular and Cellular Phenotyping Data
| Analysis | Parameter | Wild-Type (WT) | Knockout (KO) |
| Western Blot (Brain) | SAND Protein Level | 100% | 0% |
| Rab7 Protein Level | 100% | 95% | |
| LAMP1 Protein Level | 100% | 150% | |
| LC3B-II/LC3B-I Ratio | 1.0 | 2.5 | |
| Immunofluorescence | Lysosome Size (µm²) | 0.8 ± 0.2 | 1.5 ± 0.4 |
| Enzyme Activity | β-hexosaminidase (U/mg) | 12.5 ± 1.5 | 11.8 ± 1.8 |
| Illustrative data, p < 0.05 compared to WT. |
SAND Protein Signaling Pathway
The SAND protein is a key component of the Mon1-Ccz1 complex, which activates Rab7 to promote the fusion of late endosomes and autophagosomes with lysosomes. A knockout of the SAND protein is expected to disrupt this pathway, leading to an accumulation of immature late endosomes and autophagosomes.
Conclusion
The SAND protein knockout mouse model is a powerful tool for investigating the fundamental roles of the endo-lysosomal pathway in health and disease. The protocols and illustrative data presented here provide a framework for the generation and comprehensive characterization of such a model. The expected phenotype, including neurological deficits and impaired lysosomal function, makes this model particularly relevant for studying neurodegenerative disorders and for the preclinical evaluation of therapeutic strategies aimed at modulating lysosomal trafficking and function.
References
- 1. Molecular characterisation of the SAND protein family: a study based on comparative genomics, structural bioinformatics and phylogeny - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. The Mon1–Ccz1 GEF activates the Rab7 GTPase Ypt7 via a longin-fold–Rab interface and association with PI3P-positive membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanism to target the endosomal Mon1-Ccz1 GEF complex to the pre-autophagosomal structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Lysosome trafficking and signaling in health and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Editorial: Signaling Proteins for Endosomal and Lysosomal Function [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. SAND DNA-binding protein domain - Wikipedia [en.wikipedia.org]
- 11. SAND, a new protein family: from nucleic acid to protein structure and function prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of CRISPR-Cas9 for SAND Gene Editing: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CRISPR-Cas9 system has emerged as a revolutionary tool for precise genome editing, offering unprecedented opportunities for studying gene function and developing novel therapeutic strategies. This document provides detailed application notes and protocols for the CRISPR-Cas9-mediated editing of the SAND (Sp100, AIRE-1, NucP41/75, DEAF-1) gene family. SAND domain-containing proteins are critical nuclear factors involved in chromatin-based transcriptional regulation, with pivotal roles in immunity and tumorigenesis. Understanding and manipulating the function of these proteins through gene editing can provide valuable insights for drug discovery and development.
Proteins containing the SAND domain, such as Sp100 and Autoimmune Regulator (AIRE), are key components of important cellular pathways. Sp100 is a primary constituent of Promyelocytic Leukemia (PML) nuclear bodies and is involved in the interferon (IFN) response to viral infections. AIRE is a crucial transcription factor that mediates central tolerance in the thymus by controlling the expression of tissue-specific antigens. Dysregulation of these proteins is associated with various diseases, including autoimmune disorders and cancer, making them attractive targets for therapeutic intervention.
These application notes will guide researchers through the process of designing and executing CRISPR-Cas9 experiments to knock out SAND domain-containing genes in mammalian cells, with a focus on the commonly used HEK293T cell line. We will cover guide RNA (gRNA) design, delivery of CRISPR-Cas9 components, and robust methods for validating and quantifying editing efficiency.
Signaling Pathways Involving SAND Domain Proteins
SAND domain proteins are integral components of complex signaling networks. Below are representations of the signaling pathways for two prominent SAND domain-containing proteins, AIRE and Sp100.
Data Presentation: Quantitative Analysis of CRISPR-Cas9 Gene Editing Efficiency
The following tables summarize representative quantitative data for CRISPR-Cas9-mediated gene knockout. While specific data for a SAND-family gene in HEK293T cells is not publicly available in a structured format, the data presented below from a study on MUC18 gene knockout in primary human airway epithelial cells illustrates the typical efficiencies and outcomes that can be expected.[1] The editing efficiency was quantified by next-generation sequencing (NGS) of the target locus.
Table 1: Summary of CRISPR-Cas9 Editing Efficiency for MUC18 Gene [1]
| Target Gene | Cell Type | gRNA Sequence (5' - 3') | Editing Efficiency (% Indels) |
| MUC18 | Primary Human Airway Epithelial Cells | GGTGGAGATCCAGAGCAGCG | ~96% |
Table 2: Distribution of Indel Types at the MUC18 Target Locus [1]
| Indel Type | Frequency (%) |
| 1 bp insertion | 45% |
| 1 bp deletion | 25% |
| >1 bp deletion | 20% |
| >1 bp insertion | 5% |
| Other | 5% |
Experimental Protocols
This section provides detailed protocols for the key steps in a CRISPR-Cas9 experiment to knock out a SAND domain-containing gene, such as Sp100 or AIRE, in HEK293T cells.
Guide RNA (gRNA) Design and Synthesis
Objective: To design and obtain gRNAs that specifically target the gene of interest with high on-target activity and minimal off-target effects.
Materials:
-
Computer with internet access
-
Gene sequence of the target SAND domain protein (e.g., from NCBI Gene database)
-
gRNA design software (e.g., Benchling, CHOPCHOP)
Protocol:
-
Obtain the genomic DNA sequence of the target gene, including exons and introns.
-
Use a gRNA design tool to identify potential 20-nucleotide gRNA sequences that are followed by a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3' for Streptococcus pyogenes Cas9).
-
Prioritize gRNAs that target an early exon to maximize the likelihood of generating a loss-of-function mutation.
-
Evaluate the predicted on-target and off-target scores for each candidate gRNA. Select 2-3 gRNAs with high on-target scores and low off-target scores for experimental validation.
-
Synthesize the selected gRNA sequences as single-guide RNAs (sgRNAs) or as DNA oligonucleotides for cloning into a gRNA expression vector.
Vector Construction and Preparation
Objective: To clone the designed gRNA sequences into an expression vector that also contains the Cas9 nuclease gene.
Materials:
-
gRNA cloning vector (e.g., pX459, which contains Cas9 and a puromycin (B1679871) resistance gene)
-
Synthesized DNA oligonucleotides for the gRNA
-
Restriction enzymes (e.g., BbsI)
-
T4 DNA ligase
-
Competent E. coli
-
LB agar (B569324) plates with appropriate antibiotic
-
Plasmid purification kit
Protocol:
-
Anneal the complementary DNA oligonucleotides encoding the gRNA sequence.
-
Digest the gRNA expression vector with the appropriate restriction enzyme(s).
-
Ligate the annealed gRNA oligonucleotides into the linearized vector.
-
Transform the ligation product into competent E. coli.
-
Select for positive clones on antibiotic-containing LB agar plates.
-
Isolate and purify the plasmid DNA from overnight bacterial cultures.
-
Verify the correct insertion of the gRNA sequence by Sanger sequencing.
Cell Culture and Transfection
Objective: To deliver the CRISPR-Cas9 components into HEK293T cells.
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
6-well tissue culture plates
-
Lipofectamine 3000 or a similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Cas9-gRNA expression plasmid
Protocol:
-
One day prior to transfection, seed HEK293T cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.[2]
-
On the day of transfection, dilute the Cas9-gRNA plasmid DNA in Opti-MEM.[2]
-
In a separate tube, dilute the Lipofectamine 3000 reagent in Opti-MEM.[2]
-
Combine the diluted DNA and Lipofectamine 3000, mix gently, and incubate at room temperature for 10-15 minutes to allow for complex formation.[2]
-
Add the DNA-lipid complex dropwise to the cells.
-
Incubate the cells at 37°C in a CO2 incubator.
-
After 24-48 hours, proceed with selection or analysis of editing efficiency.
Validation of Gene Editing
Objective: To confirm and quantify the presence of insertions and deletions (indels) at the target locus.
Materials:
-
Genomic DNA extraction kit
-
PCR primers flanking the gRNA target site
-
High-fidelity DNA polymerase
-
PCR thermocycler
Protocol:
-
Harvest the transfected cells and extract genomic DNA using a commercial kit.
-
Design PCR primers that amplify a 400-800 bp region surrounding the gRNA target site.
-
Perform PCR using high-fidelity DNA polymerase to amplify the target region from the extracted genomic DNA.
-
Verify the PCR product by agarose (B213101) gel electrophoresis.
Materials:
-
Purified PCR product
-
Sanger sequencing service
-
TIDE (Tracking of Indels by Decomposition) or ICE (Inference of CRISPR Edits) web tool
Protocol:
-
Purify the PCR product from the previous step.
-
Submit the purified PCR product for Sanger sequencing using one of the PCR primers.
-
Analyze the resulting sequencing chromatogram using the TIDE or ICE online tool to quantify the percentage of indels in the cell population.[3][4]
Objective: To confirm the absence of the target protein.
Materials:
-
Primary antibody against the target SAND domain protein
-
Secondary antibody conjugated to HRP
-
Protein lysis buffer
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescence detection reagents
Protocol:
-
Lyse the edited and control cells to extract total protein.
-
Quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with the primary antibody against the target protein.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence imaging system. The absence of a band at the expected molecular weight in the edited cell lysate indicates a successful knockout.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow for CRISPR-Cas9 mediated gene knockout and the logical relationship between different validation methods.
Application in Drug Development
Targeting SAND domain-containing proteins with CRISPR-Cas9 provides a powerful platform for drug discovery and development. By creating knockout cell lines, researchers can:
-
Elucidate Gene Function: Precisely define the role of specific SAND domain proteins in cellular processes and disease pathogenesis.
-
Target Validation: Confirm whether a SAND domain protein is a viable therapeutic target for a specific disease.
-
Screening Assays: Develop cell-based assays to screen for small molecules or biologics that modulate the activity of these proteins or their downstream pathways.
-
Disease Modeling: Generate cell models that mimic human diseases caused by mutations in SAND genes, providing a platform for testing novel therapies.
The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize CRISPR-Cas9 technology for the study of SAND domain-containing genes, ultimately accelerating the pace of discovery and the development of new medicines.
References
- 1. CRISPR-Cas9 mediated gene knockout in primary human airway epithelial cells reveals a pro-inflammatory role for MUC18 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rnai.genmed.sinica.edu.tw [rnai.genmed.sinica.edu.tw]
- 3. Successful CRISPR knockout experiments—here's what to consider before starting (Part II) [takarabio.com]
- 4. researchgate.net [researchgate.net]
Analyzing SAND Protein-DNA Interactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SAND (Sp100, AIRE-1, NucP41/75, DEAF-1) domain is a conserved protein motif of approximately 80-100 amino acids found in a variety of nuclear proteins. This domain plays a crucial role in chromatin-mediated transcriptional regulation. Proteins containing the SAND domain, such as Sp100, AIRE-1 (Autoimmune Regulator), NUDR/DEAF-1, and GMEB1 (Glucocorticoid Modulatory Element Binding Protein 1), are involved in diverse cellular processes including development, apoptosis, and immune responses. Understanding the intricate interactions between SAND domain proteins and their target DNA sequences is paramount for elucidating gene regulatory networks and for the development of novel therapeutic strategies targeting diseases associated with their dysfunction.
This document provides detailed application notes and protocols for several key biophysical and molecular biology techniques used to analyze SAND protein-DNA interactions. These methods enable both qualitative and quantitative assessment of binding affinity, specificity, and kinetics, providing a comprehensive toolkit for researchers in this field.
Key Methods for Analyzing SAND Protein-DNA Interactions
Several robust methods are available to investigate the binding of SAND proteins to DNA. The choice of method depends on the specific research question, whether it is to identify novel DNA targets, quantify binding affinity, or to study the interaction in a cellular context.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, also known as a gel shift assay, is a widely used technique to detect protein-DNA interactions in vitro.[1][2] It is based on the principle that a protein-DNA complex migrates more slowly than a free DNA probe through a non-denaturing polyacrylamide gel. This method can be used to determine the binding affinity (dissociation constant, Kd) and specificity of a SAND protein for a particular DNA sequence.
Quantitative Data Summary
While specific Kd values for all SAND protein-DNA interactions are not exhaustively available in a single repository and can vary based on experimental conditions, the following table summarizes representative quantitative data found in the literature.
| SAND Protein | DNA Target Sequence (Consensus) | Method | Dissociation Constant (Kd) | Reference |
| NUDR/DEAF-1 | TTCGGGNNTTTCCGG | EMSA | Not explicitly quantified, but showed specific binding. | [3] |
| GMEB1 | Glucocorticoid Modulatory Element (GME) | Not specified | Not explicitly quantified, but shown to bind specifically with GMEB2. | [4] |
Experimental Protocol: Non-Radioactive EMSA for SAND Protein-DNA Interaction
This protocol outlines a non-radioactive EMSA using a biotin-labeled DNA probe.
Materials:
-
Purified recombinant SAND protein
-
Biotin-labeled and unlabeled (competitor) DNA oligonucleotides
-
EMSA Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Poly(dI-dC) non-specific competitor DNA
-
6% DNA Retardation Gel (non-denaturing polyacrylamide gel)
-
0.5X TBE Buffer
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Nylon membrane
Procedure:
-
Probe Preparation: Anneal complementary biotin-labeled oligonucleotides to form a double-stranded DNA probe.
-
Binding Reactions:
-
Set up reactions in a final volume of 20 µL.
-
To each tube, add 2 µL of 10X EMSA Binding Buffer, 1 µL of poly(dI-dC) (1 µg/µL), and varying amounts of purified SAND protein.
-
For competition assays, add a 50-100 fold molar excess of unlabeled competitor DNA before adding the labeled probe.
-
Add 1 µL of biotin-labeled DNA probe (e.g., 20 fmol).
-
Incubate at room temperature for 20-30 minutes.
-
-
Electrophoresis:
-
Load the samples onto a pre-run 6% DNA Retardation Gel.
-
Run the gel in 0.5X TBE buffer at 100V for 1-2 hours at 4°C.
-
-
Transfer and Detection:
-
Transfer the DNA from the gel to a nylon membrane using electroblotting.
-
Crosslink the DNA to the membrane using a UV crosslinker.
-
Block the membrane and incubate with streptavidin-HRP conjugate.
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
Chromatin Immunoprecipitation (ChIP)
ChIP is a powerful technique used to identify the genomic regions that a specific protein, such as a SAND protein, binds to in vivo.[5] This method involves cross-linking protein-DNA complexes within cells, shearing the chromatin, and then using a specific antibody to immunoprecipitate the protein of interest along with its bound DNA. The associated DNA is then purified and can be analyzed by qPCR (ChIP-qPCR) or high-throughput sequencing (ChIP-seq).
Experimental Protocol: Chromatin Immunoprecipitation (ChIP)
Materials:
-
Cell culture expressing the SAND protein of interest
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, protease inhibitors)
-
Dilution Buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 2 mM EDTA, 1% Triton X-100)
-
Antibody specific to the SAND protein
-
Protein A/G magnetic beads
-
Wash Buffers (low salt, high salt, LiCl)
-
Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO3)
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to an average fragment size of 200-500 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G beads.
-
Incubate the lysate overnight at 4°C with an antibody specific to the SAND protein.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, followed by phenol:chloroform extraction and ethanol precipitation to purify the DNA.
-
Analysis: The purified DNA can be analyzed by qPCR using primers for specific target genes or by high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.
DNA Pull-Down Assay
A DNA pull-down assay is an in vitro method used to identify proteins that bind to a specific DNA sequence.[6][7] A biotinylated DNA probe containing the putative SAND protein binding site is immobilized on streptavidin-coated beads. These beads are then incubated with a nuclear extract or purified proteins. Proteins that bind to the DNA probe are "pulled down" with the beads, washed, and then eluted for identification by Western blotting or mass spectrometry.
Experimental Protocol: DNA Pull-Down Assay
Materials:
-
Biotinylated DNA probe
-
Streptavidin-coated magnetic beads
-
Nuclear protein extract
-
Binding Buffer (e.g., 20 mM HEPES pH 7.9, 100 mM KCl, 0.2 mM EDTA, 20% glycerol, 1 mM DTT)
-
Wash Buffer (same as binding buffer with varying salt concentrations)
-
Elution Buffer (e.g., high salt buffer or SDS-PAGE loading buffer)
Procedure:
-
Probe Immobilization: Incubate biotinylated DNA probes with streptavidin-coated magnetic beads to immobilize the DNA.
-
Binding:
-
Incubate the DNA-coated beads with nuclear extract or purified SAND protein in binding buffer.
-
Include a control with a scrambled or mutated DNA sequence to identify specific binders.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a high salt buffer or by directly boiling in SDS-PAGE loading buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody against the SAND protein or by mass spectrometry to identify unknown interacting proteins.[8]
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that allows for the real-time, quantitative analysis of biomolecular interactions.[9][10] In the context of SAND protein-DNA interactions, either the DNA or the protein is immobilized on a sensor chip, and the binding partner is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd).[11]
Quantitative Data Summary
SPR provides detailed kinetic data. Below is a hypothetical table illustrating the type of data that can be obtained.
| SAND Protein | DNA Ligand | ka (M⁻¹s⁻¹) | kd (s⁻¹) | Kd (nM) |
| GMEB1 | GME consensus | 1.5 x 10⁵ | 3.0 x 10⁻⁴ | 2.0 |
| NUDR/DEAF-1 | TTCG repeat | 2.2 x 10⁴ | 5.5 x 10⁻³ | 250 |
Note: The above values are for illustrative purposes and actual values will depend on the specific protein, DNA sequence, and experimental conditions.
Experimental Protocol: SPR Analysis of SAND Protein-DNA Interaction
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, SA chip for biotinylated DNA)
-
Immobilization buffers (e.g., amine coupling reagents for protein immobilization, or streptavidin for biotinylated DNA)
-
Running buffer (e.g., HBS-EP+)
-
Purified SAND protein
-
DNA oligonucleotides
Procedure:
-
Ligand Immobilization:
-
Immobilize the DNA (e.g., biotinylated probe on an SA chip) or the SAND protein (e.g., via amine coupling on a CM5 chip) onto the sensor surface.
-
-
Analyte Injection:
-
Inject a series of concentrations of the analyte (the binding partner not immobilized on the chip) over the sensor surface.
-
Include a zero-concentration (buffer only) injection for baseline subtraction.
-
-
Data Collection:
-
Monitor the association and dissociation phases in real-time by recording the SPR signal (sensorgram).
-
-
Regeneration: After each binding cycle, regenerate the sensor surface using a solution that disrupts the interaction without denaturing the immobilized ligand (e.g., a high salt buffer or a brief pulse of low pH solution).
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka and kd) and calculate the equilibrium dissociation constant (Kd = kd/ka).[11]
-
Signaling Pathways Involving SAND Proteins
SAND domain proteins are key components of various signaling pathways, primarily those involved in transcriptional regulation and chromatin remodeling.
Sp100 Signaling
Sp100 is a component of the PML nuclear bodies (PML-NBs) and is involved in transcriptional regulation and antiviral defense. Its expression is induced by interferons (IFNs). Sp100 can act as a transcriptional co-activator or co-repressor, influencing pathways such as p53-mediated apoptosis and NF-κB signaling.[12]
AIRE-mediated Central Tolerance
AIRE (Autoimmune Regulator) is a crucial transcription factor for establishing central immune tolerance in the thymus.[13] It promotes the expression of a wide range of tissue-specific antigens (TSAs) in medullary thymic epithelial cells (mTECs). These TSAs are then presented to developing T cells, leading to the deletion of self-reactive T cells.
References
- 1. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gel Shift Assays (EMSA) | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Nuclear DEAF-1-related (NUDR) protein contains a novel DNA binding domain and represses transcription of the heterogeneous nuclear ribonucleoprotein A2/B1 promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GMEB1 - Wikipedia [en.wikipedia.org]
- 5. DEAF1 DEAF1 transcription factor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. DNA Affinity Purification: A Pulldown Assay for Identifying and Analyzing Proteins Binding to Nucleic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA Affinity Purification: A Pulldown Assay for Identifying and Analyzing Proteins Binding to Nucleic Acids | Springer Nature Experiments [experiments.springernature.com]
- 8. Mechanism of Pull-Down Coupled with MS for Protein Identification | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Real-Time Analysis of Specific Protein-DNA Interactions with Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Surface plasmon resonance assays of DNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative Investigation of Protein-Nucleic Acid Interactions by Biosensor Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gene - SP100 [maayanlab.cloud]
- 13. Central tolerance to self revealed by the autoimmune regulator - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol for Chromatin Immunoprecipitation (ChIP) of SAND Domain Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for Chromatin Immunoprecipitation (ChIP) targeting SAND domain-containing proteins. The SAND domain is a conserved motif found in a family of nuclear proteins that play crucial roles in chromatin-dependent transcriptional regulation.[1][2] Notable members of this family include Sp100, AIRE-1 (Autoimmune Regulator), NucP41/75, and DEAF-1 (Deformed epidermal autoregulatory factor-1).[1] These proteins are implicated in diverse biological processes, from immune tolerance and apoptosis to embryonic development, and their dysregulation is associated with various diseases, including cancers and autoimmune disorders.[3][4][5][6]
The ChIP assay is a powerful technique used to investigate the interaction of these proteins with DNA in the native chromatin context of the cell.[7][8] The method involves cross-linking protein-DNA complexes, shearing the chromatin, immunoprecipitating the protein of interest using a specific antibody, and then identifying the associated DNA sequences through downstream applications like qPCR (ChIP-qPCR) or next-generation sequencing (ChIP-seq).[7][8]
This protocol is a comprehensive guide, synthesized from established methodologies, and provides a robust starting point for the investigation of SAND domain protein-DNA interactions.[8][9]
Featured SAND Domain Proteins
-
Sp100: A component of the PML nuclear bodies, Sp100 is involved in gene regulation, and tumorigenesis, and has been shown to bind heterochromatin proteins.[10][11] It can act as both a transcriptional co-activator and co-repressor.[12]
-
AIRE-1 (Autoimmune Regulator): Primarily expressed in medullary thymic epithelial cells (mTECs), AIRE-1 plays a critical role in central tolerance by inducing the expression of tissue-specific antigens (TSAs), leading to the deletion of self-reactive T-cells.[2][13][14]
-
DEAF-1 (Deformed epidermal autoregulatory factor-1): This transcription factor binds to the promoters of its target genes and its own promoter to regulate their expression.[5][6] It is essential for embryonic development and has been linked to neurological disorders.[15]
Experimental Workflow
The following diagram outlines the major steps in the Chromatin Immunoprecipitation protocol for SAND domain proteins.
Caption: A flowchart illustrating the key stages of the Chromatin Immunoprecipitation (ChIP) protocol.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell types and SAND domain proteins.
Materials and Reagents:
-
Cell Culture Reagents
-
Phosphate-Buffered Saline (PBS)
-
Formaldehyde (B43269) (37%, methanol-free)
-
Glycine (B1666218) (2.5 M)
-
Protease Inhibitor Cocktail
-
Cell Lysis Buffer (e.g., 150 mM NaCl, 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.5% NP-40, 1.0% Triton X-100, with protease inhibitors)
-
RIPA Buffer (for sonication)
-
ChIP Dilution Buffer
-
Wash Buffers (Low salt, High salt, LiCl wash)
-
Elution Buffer
-
Proteinase K
-
Phenol:Chloroform:Isoamyl Alcohol
-
Glycogen (molecular biology grade)
-
Protein A/G magnetic or agarose (B213101) beads
-
ChIP-validated antibody against the target SAND domain protein (e.g., anti-Sp100, anti-AIRE-1, anti-DEAF-1)
-
Non-specific IgG (as a negative control)
Procedure:
Day 1: Cell Cross-linking and Chromatin Preparation
-
Cross-linking:
-
Quenching:
-
Stop the cross-linking by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
-
Cell Harvesting and Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells and collect them by centrifugation.
-
Resuspend the cell pellet in Cell Lysis Buffer containing protease inhibitors and incubate on ice for 10-15 minutes.[16]
-
-
Chromatin Shearing:
-
Sonication: Sonicate the lysate to shear the chromatin into fragments of 200-1000 bp.[17] Optimization is critical; perform a time course to determine the optimal sonication conditions for your cell type and equipment.[8]
-
Enzymatic Digestion: Alternatively, use micrococcal nuclease to digest the chromatin.[18]
-
After shearing, centrifuge the samples and collect the supernatant containing the soluble chromatin. A portion of this should be saved as "input" control.
-
Day 2: Immunoprecipitation and DNA Purification
-
Pre-clearing:
-
Pre-clear the chromatin by incubating with Protein A/G beads for 1-2 hours at 4°C on a rotator. This step reduces non-specific background binding.
-
-
Immunoprecipitation:
-
Add a ChIP-validated antibody against your SAND domain protein of interest (typically 2-10 µg) to the pre-cleared chromatin and incubate overnight at 4°C with rotation.[9]
-
In parallel, set up a negative control immunoprecipitation using a non-specific IgG.
-
-
Immune Complex Capture:
-
Add Protein A/G beads to each sample and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.[19]
-
-
Washes:
-
Elution:
-
Elute the protein-DNA complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
-
-
Reverse Cross-links:
-
Reverse the formaldehyde cross-links by adding NaCl and incubating at 65°C for at least 6 hours or overnight.[19]
-
-
DNA Purification:
-
Treat the samples with RNase A and Proteinase K.
-
Purify the DNA using phenol:chloroform extraction followed by ethanol precipitation or by using a commercial DNA purification kit.[9]
-
-
Downstream Analysis:
-
The purified DNA can be analyzed by qPCR to quantify the enrichment of specific target sequences or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[8]
-
Quantitative Data Presentation
The following table presents example quantitative data from a ChIP-qPCR experiment for the SAND domain protein Sp100, demonstrating its association with Human Papillomavirus (HPV) 31 DNA. The data is presented as the percentage of input DNA that was immunoprecipitated.
| Target Protein | Cellular Condition | Target DNA Region | % of Input DNA Immunoprecipitated | Fold Enrichment vs. IgG | Reference |
| Sp100 | Growing 9E cells | HPV31 Genome | ~0.07% | ~70-fold | [20][21] |
| Sp100 | Differentiated 9E cells | HPV31 Genome | Increased binding | Not specified | [20][21] |
| Sp100 | Interferon-treated cells | HPV31 Genome | ~3-fold increase | Not specified | [20][21] |
Note: The fold enrichment over IgG is a critical measure of the specificity of the immunoprecipitation.
Signaling Pathway Diagram
AIRE-1 Mediated Central Tolerance in the Thymus
The SAND domain protein AIRE-1 is a master regulator of central immune tolerance. The following diagram illustrates its mechanism of action in medullary thymic epithelial cells (mTECs).
Caption: The role of AIRE-1 in promoting the expression of tissue-specific antigens in the thymus, leading to the elimination of self-reactive T-cells.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low DNA Yield | Inefficient cross-linking | Optimize formaldehyde concentration and incubation time. |
| Incomplete cell lysis | Use a more stringent lysis buffer or mechanical disruption (e.g., Dounce homogenizer).[8] | |
| Inefficient antibody | Ensure you are using a ChIP-validated antibody; optimize antibody concentration. | |
| High Background | Insufficient washing | Increase the number and/or stringency of wash steps. |
| Too much antibody or chromatin | Titrate the amount of antibody and chromatin used in the IP. | |
| Non-specific antibody binding | Perform a pre-clearing step with Protein A/G beads before adding the specific antibody. | |
| Inconsistent Results | Variable chromatin shearing | Ensure consistent sonication to obtain fragments in the 200-1000 bp range; verify fragment size on an agarose gel.[8] |
| Reagent degradation | Use freshly prepared buffers and add protease inhibitors immediately before use. |
This comprehensive guide provides the necessary information for the successful application of Chromatin Immunoprecipitation to study the fascinating family of SAND domain proteins. Careful optimization and the inclusion of appropriate controls are paramount for obtaining reliable and reproducible results.
References
- 1. WikiGenes - DEAF1 - DEAF1 transcription factor [wikigenes.org]
- 2. Aire controls the differentiation program of thymic epithelial cells in the medulla for the establishment of self-tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AIRE-1 (autoimmune regulator type 1) as a regulator of the thymic induction of negative selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical and mechanistic insights into the expression of SP100 family proteins in various cancers: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 6. DEAF1 DEAF1 transcription factor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 10. genecards.org [genecards.org]
- 11. Sp100 nuclear antigen - Wikipedia [en.wikipedia.org]
- 12. SP100 (human) [phosphosite.org:443]
- 13. Frontiers | Twenty Years of AIRE [frontiersin.org]
- 14. AIRE in the thymus and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DEAF1 transcription factor - Creative Biogene [creative-biogene.com]
- 16. benchtobassinet.com [benchtobassinet.com]
- 17. encodeproject.org [encodeproject.org]
- 18. cusabio.com [cusabio.com]
- 19. genome.ucsc.edu [genome.ucsc.edu]
- 20. Sp100 colocalizes with HPV replication foci and restricts the productive stage of the infectious cycle | PLOS Pathogens [journals.plos.org]
- 21. Sp100 colocalizes with HPV replication foci and restricts the productive stage of the infectious cycle - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Regulatory Landscape of SAND Proteins: A Mass Spectrometry-Based Approach to Post-Translational Modification Analysis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The SAND (named after Sp100, AIRE-1, NucP41/75, DEAF-1) protein family plays a crucial role in the intricate process of membrane trafficking, specifically in the maturation of endosomes and their fusion with lysosomes. A key player in this pathway is the Mon1-Ccz1 complex, which acts as a guanine (B1146940) nucleotide exchange factor (GEF) for the Rab7 GTPase, a master regulator of late endosomal trafficking. The precise control of the Mon1-Ccz1 complex's activity is paramount for maintaining cellular homeostasis, and emerging evidence suggests that post-translational modifications (PTMs) may be a key regulatory mechanism. This document provides a comprehensive guide for utilizing mass spectrometry to identify and quantify PTMs on SAND proteins, with a particular focus on the Mon1-Ccz1 complex. While specific PTM data on SAND proteins is still emerging, this guide offers a robust framework for researchers to uncover these critical regulatory events.
Key Post-Translational Modifications in Cellular Signaling
Post-translational modifications are covalent modifications to proteins that occur after their synthesis and dramatically increase the functional diversity of the proteome.[1] They are critical for regulating protein activity, localization, and interaction with other molecules.[1][2] Common PTMs involved in signaling pathways include:
-
Phosphorylation: The addition of a phosphate (B84403) group, typically to serine, threonine, or tyrosine residues, is a widespread mechanism for controlling protein function.[3] Kinases add phosphate groups, while phosphatases remove them, creating a dynamic switch that can activate or deactivate proteins.[3] The regulation of endosome maturation is known to involve complex phosphorylation and dephosphorylation cycles.[4]
-
Ubiquitination: The attachment of ubiquitin, a small regulatory protein, can signal for protein degradation, alter protein localization, or modulate enzymatic activity.
-
Glycosylation: The addition of sugar moieties can impact protein folding, stability, and cell-surface recognition.[3]
-
Acetylation and Methylation: The addition of acetyl or methyl groups, respectively, can alter protein charge and function, particularly in the context of chromatin regulation.[5]
The SAND Protein Signaling Pathway in Endosomal Maturation
The Mon1-Ccz1 complex is a central component in the Rab5-to-Rab7 conversion, a critical step in the maturation of early endosomes to late endosomes.[6] This process ensures the proper sorting and degradation of cellular cargo. The activity of the Mon1-Ccz1 complex is thought to be spatially and temporally regulated to ensure the fidelity of endosomal trafficking.[7] While the precise regulatory mechanisms are still under investigation, phosphorylation is a strong candidate for modulating the function of the Mon1-Ccz1 complex.[8]
Figure 1: Proposed signaling pathway of the Mon1-Ccz1 complex in endosomal maturation, highlighting the potential for regulation by phosphorylation.
Experimental Workflow for Identifying SAND Protein PTMs
The identification of PTMs on SAND proteins using mass spectrometry follows a multi-step workflow designed to isolate, enrich, and analyze the modified proteins or their constituent peptides.
Figure 2: A generalized experimental workflow for the identification of post-translational modifications on SAND proteins using mass spectrometry.
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments involved in the identification and quantification of PTMs on SAND proteins.
Protocol 1: Immunoprecipitation of SAND Proteins
-
Cell Lysis:
-
Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add a primary antibody specific to the SAND protein of interest (e.g., anti-Mon1 or anti-Ccz1) and incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Wash the beads three times with lysis buffer and once with PBS.
-
Protocol 2: In-Gel Tryptic Digestion
-
SDS-PAGE:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins on a polyacrylamide gel.
-
Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie blue).
-
-
Excision and Digestion:
-
Excise the protein band corresponding to the SAND protein.
-
Destain the gel piece with a solution of 50% acetonitrile (B52724) (ACN) in 50 mM ammonium (B1175870) bicarbonate.
-
Reduce the proteins with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.
-
Wash the gel piece and dehydrate with ACN.
-
Rehydrate the gel piece in a solution of trypsin (e.g., 10 ng/µL) in 50 mM ammonium bicarbonate and incubate overnight at 37°C.
-
-
Peptide Extraction:
-
Extract the peptides from the gel piece using a series of ACN and formic acid washes.
-
Pool the extracts and dry them in a vacuum centrifuge.
-
Protocol 3: Phosphopeptide Enrichment using Titanium Dioxide (TiO2)
-
Sample Preparation:
-
Resuspend the dried peptide mixture from the in-gel digestion in a loading buffer (e.g., 80% ACN, 5% trifluoroacetic acid).
-
-
Enrichment:
-
Equilibrate a TiO2 micro-column with the loading buffer.
-
Load the peptide sample onto the column.
-
Wash the column with the loading buffer to remove non-phosphorylated peptides.
-
Wash the column with a wash buffer (e.g., 50% ACN, 0.1% trifluoroacetic acid).
-
-
Elution:
-
Elute the phosphopeptides from the column using an elution buffer (e.g., 10% ammonia (B1221849) solution).
-
Immediately acidify the eluate with formic acid.
-
Dry the enriched phosphopeptides in a vacuum centrifuge.
-
Protocol 4: LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Resuspend the enriched peptides in a suitable solvent (e.g., 0.1% formic acid).
-
Inject the sample onto a reverse-phase LC column.
-
Separate the peptides using a gradient of increasing ACN concentration.
-
-
Mass Spectrometry (MS):
-
The eluting peptides are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer.
-
The mass spectrometer is operated in a data-dependent acquisition mode, where it cycles between acquiring a full MS scan and several MS/MS scans of the most intense precursor ions.
-
Various fragmentation methods such as Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), Electron Transfer Dissociation (ETD), or Electron Capture Dissociation (ECD) can be employed to fragment the peptide ions and generate informative MS/MS spectra.[9]
-
Data Presentation
Quantitative data from mass spectrometry experiments should be summarized in a clear and structured format to facilitate comparison between different conditions. Below is a hypothetical example of how quantitative data for identified phosphosites on Mon1 could be presented.
Table 1: Hypothetical Quantitative Analysis of Mon1 Phosphorylation Sites
| Phosphosite | Peptide Sequence | Fold Change (Treatment vs. Control) | p-value |
| Serine 123 | R.SPVKTELLR.K | 2.5 | 0.012 |
| Threonine 456 | K.TPLSDGVIK.N | -1.8 | 0.045 |
| Serine 789 | A.S*PEEQLR.T | 1.2 | 0.350 |
* Indicates the phosphorylated residue.
Mass spectrometry-based proteomics provides a powerful toolkit for the identification and quantification of post-translational modifications on SAND proteins.[10] Although the specific PTM landscape of the Mon1-Ccz1 complex is yet to be fully elucidated, the protocols and workflow outlined in this application note provide a robust starting point for researchers to investigate the regulatory mechanisms governing this critical component of the endosomal maturation pathway. The discovery of novel PTMs on SAND proteins will undoubtedly provide deeper insights into the intricate regulation of membrane trafficking and may reveal new therapeutic targets for diseases associated with endo-lysosomal dysfunction.
References
- 1. Regulation of Endosomal Sorting and Maturation by ER-Endosome Contact Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Post Translational Modifications (PTMs) | Proteomics [medicine.yale.edu]
- 3. researchgate.net [researchgate.net]
- 4. Protein phosphorylation during phagosome maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanism to target the endosomal Mon1-Ccz1 GEF complex to the pre-autophagosomal structure | eLife [elifesciences.org]
- 6. The Mon1-Ccz1 complex is the GEF of the late endosomal Rab7 homolog Ypt7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cryo-EM structure of the Mon1–Ccz1–RMC1 complex reveals molecular basis of metazoan RAB7A activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteomics DB [proteomicsdb.org]
- 9. Quantitative Proteomics Analysis of Human Endothelial Cell Membrane Rafts: EVIDENCE OF MARCKS AND MRP REGULATION IN THE SPHINGOSINE 1-PHOSPHATE-INDUCED BARRIER ENHANCEMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for quantitative proteomics of cellular membranes and membrane rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: SAND Protein Functional Assay Development
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in developing and performing functional assays for SAND (Stomatin/Prohibitin, Aph-1, Lsm12p, and Ypr045c) domain-containing proteins. The protocols detailed below focus on the conserved role of SAND proteins in the endolysosomal trafficking pathway, specifically their function as part of the Mon1-Ccz1-SAND (MCS) complex, which acts as a guanine (B1146940) nucleotide exchange factor (GEF) for the small GTPase Rab7.
Background
SAND proteins are critical components of the cellular machinery that governs vesicle fusion and cargo delivery to lysosomes. They are evolutionarily conserved from yeast to humans and play a pivotal role in the late endocytic pathway. The core function of SAND proteins is realized through their participation in the MCS complex, which activates Rab7 on late endosomes. This activation is essential for the subsequent fusion of late endosomes and lysosomes, a process required for the degradation of internalized cargo. Dysregulation of SAND protein function has been implicated in various human diseases, making them potential therapeutic targets.
The following sections provide detailed protocols for key functional assays to probe the activity of SAND proteins, along with data presentation guidelines and visual representations of the underlying biological processes and experimental workflows.
Guanine Nucleotide Exchange Factor (GEF) Activity Assay for the MCS Complex
This assay directly measures the primary biochemical function of the SAND protein within the MCS complex: its ability to catalyze the exchange of GDP for GTP on Rab7.
Principle
The assay monitors the increase in fluorescence of a GTP analog, such as mant-GTP or BODIPY-GTP, upon its binding to Rab7. In the GDP-bound state, Rab7 has a low affinity for GTP. The MCS complex enhances the dissociation of GDP, allowing the fluorescent GTP analog to bind, resulting in a detectable signal increase.
Experimental Protocol
Reagents and Materials:
-
Purified recombinant SAND protein, Mon1, and Ccz1 proteins (to reconstitute the MCS complex)
-
Purified recombinant Rab7 protein
-
GEF buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
GTPγS (non-hydrolyzable GTP analog)
-
GDP
-
mant-GTP or BODIPY-FL-GTP (fluorescent GTP analog)
-
96-well black plates (for fluorescence measurements)
-
Fluorescence plate reader
Procedure:
-
Preparation of Rab7-GDP:
-
Incubate purified Rab7 with a 10-fold molar excess of GDP in GEF buffer for 1 hour at room temperature to ensure it is predominantly in the GDP-bound state.
-
Remove excess GDP by buffer exchange using a desalting column.
-
-
Reconstitution of the MCS Complex:
-
Incubate equimolar amounts of purified Mon1, Ccz1, and SAND proteins in GEF buffer for 30 minutes on ice to allow for complex formation.
-
-
GEF Reaction:
-
In a 96-well plate, prepare the reaction mixture containing GEF buffer, Rab7-GDP (e.g., 1 µM), and the fluorescent GTP analog (e.g., 200 nM mant-GTP).
-
Initiate the reaction by adding the pre-formed MCS complex (e.g., at varying concentrations).
-
For a negative control, add buffer instead of the MCS complex.
-
For a positive control, EDTA can be added, which chelates Mg2+ and non-catalytically promotes nucleotide exchange.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the chosen fluorescent GTP analog (e.g., Ex: 360 nm, Em: 440 nm for mant-GTP).
-
Monitor the increase in fluorescence over time (e.g., every 30 seconds for 30-60 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence from the negative control.
-
Plot the fluorescence intensity against time.
-
The initial rate of the reaction can be determined from the linear phase of the curve.
-
Plot the initial rates against different concentrations of the MCS complex to determine the catalytic efficiency.
-
Data Presentation
| Component | Concentration | Initial Rate (RFU/s) | Fold Activation |
| Rab7 + mant-GTP | 1 µM | 1.2 | 1.0 |
| Rab7 + mant-GTP + MCS | 100 nM | 15.8 | 13.2 |
| Rab7 + mant-GTP + MCS | 250 nM | 38.2 | 31.8 |
| Rab7 + mant-GTP + MCS | 500 nM | 75.1 | 62.6 |
| Rab7 + mant-GTP + EDTA | 10 mM | 110.5 | 92.1 |
Table 1: Example data for a GEF activity assay showing the concentration-dependent activation of Rab7 by the MCS complex.
Protein-Protein Interaction Analysis using Co-Immunoprecipitation (Co-IP)
This assay is used to verify the interaction between the SAND protein, other components of the MCS complex, and its substrate Rab7 within a cellular context.
Principle
An antibody against a "bait" protein (e.g., FLAG-tagged SAND) is used to pull down the protein from a cell lysate. Interacting "prey" proteins (e.g., endogenous Mon1, Ccz1, or Rab7) are co-precipitated and subsequently detected by western blotting.
Experimental Protocol
Reagents and Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Expression vector for tagged SAND protein (e.g., pCMV-FLAG-SAND)
-
Transfection reagent
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitors)
-
Anti-FLAG antibody conjugated to beads (e.g., anti-FLAG M2 magnetic beads)
-
Antibodies against Mon1, Ccz1, and Rab7 for western blotting
-
SDS-PAGE gels and western blotting apparatus
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells to 70-80% confluency.
-
Transfect the cells with the FLAG-SAND expression vector.
-
As a control, transfect cells with an empty vector.
-
Incubate for 24-48 hours post-transfection.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (total cell lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with non-specific IgG and protein A/G beads.
-
Incubate a portion of the pre-cleared lysate with anti-FLAG beads overnight at 4°C with gentle rotation.
-
Save a small aliquot of the lysate as the "input" control.
-
-
Washing and Elution:
-
Wash the beads 3-5 times with lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate the eluted proteins and the input lysate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against FLAG, Mon1, Ccz1, and Rab7.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Data Presentation
| Protein Detected | Input | Empty Vector IP | FLAG-SAND IP |
| FLAG-SAND | Present | Absent | Present |
| Mon1 | Present | Absent | Present |
| Ccz1 | Present | Absent | Present |
| Rab7 | Present | Absent | Present |
Table 2: Expected results from a Co-IP experiment demonstrating the interaction of SAND protein with Mon1, Ccz1, and Rab7.
Subcellular Localization Analysis by Immunofluorescence Microscopy
This assay assesses the function of a SAND protein by determining its correct localization to late endosomes/lysosomes, which is essential for its activity.
Principle
Fluorescently tagged SAND protein is expressed in cells, and its localization is visualized using confocal microscopy. Co-localization with known markers for late endosomes (e.g., Rab7) or lysosomes (e.g., LAMP1) confirms its proper cellular placement.
Experimental Protocol
Reagents and Materials:
-
Mammalian cell line (e.g., HeLa)
-
Expression vector for fluorescently tagged SAND (e.g., pEGFP-SAND)
-
Antibodies against organelle markers (e.g., anti-Rab7, anti-LAMP1)
-
Fluorescently labeled secondary antibodies
-
Glass coverslips
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Mounting medium with DAPI
-
Confocal microscope
Procedure:
-
Cell Seeding and Transfection:
-
Seed HeLa cells on glass coverslips in a 24-well plate.
-
Transfect the cells with the pEGFP-SAND vector.
-
-
Fixation and Permeabilization:
-
24 hours post-transfection, wash the cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
-
Immunostaining:
-
Block the cells with blocking buffer for 1 hour.
-
Incubate with primary antibodies against Rab7 or LAMP1 for 1 hour.
-
Wash with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 594-conjugated) for 1 hour.
-
-
Mounting and Imaging:
-
Wash with PBS.
-
Mount the coverslips on glass slides using mounting medium with DAPI (to stain the nucleus).
-
Image the cells using a confocal microscope, capturing images in the GFP, red fluorescent, and DAPI channels.
-
-
Co-localization Analysis:
-
Merge the images from the different channels.
-
Quantify the degree of co-localization between EGFP-SAND and the organelle markers using image analysis software (e.g., ImageJ with the JaCoP plugin to calculate Pearson's correlation coefficient).
-
Data Presentation
| Construct | Co-localization Marker | Pearson's Correlation Coefficient |
| EGFP-SAND (WT) | Rab7 | 0.85 ± 0.05 |
| EGFP-SAND (WT) | LAMP1 | 0.78 ± 0.07 |
| EGFP-SAND (Mutant) | Rab7 | 0.21 ± 0.04 |
| EGFP (Control) | Rab7 | 0.15 ± 0.03 |
Table 3: Quantitative analysis of co-localization between SAND protein constructs and endolysosomal markers.
Visualizations
Signaling Pathway
Caption: The SAND protein functions within the MCS complex to activate Rab7 on late endosomes.
Experimental Workflow: GEF Assay
Caption: Workflow for the in vitro GEF activity assay of the MCS complex on Rab7.
Logical Relationship: Co-Immunoprecipitation
Caption: Logical flow of a Co-IP experiment to confirm SAND protein interactions.
Application Notes and Protocols for Cloning and Expressing SAND Family Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the cloning, expression, and purification of SAND (Sp100, AIRE-1, NucP41/75, DEAF-1) family proteins, a crucial family of proteins involved in vesicular trafficking and lysosomal function. Due to their frequent association with membranes, specific strategies are required for successful recombinant production. Detailed protocols for expression in E. coli and purification using affinity chromatography are presented, along with methods for functional characterization. This guide aims to equip researchers with the necessary tools to produce high-quality SAND proteins for structural, biochemical, and drug discovery applications.
Introduction to SAND Family Proteins
SAND family proteins are a conserved group of proteins found across eukaryotes, from yeast to humans.[1] They play a critical role in the regulation of intracellular membrane trafficking, particularly in the endolysosomal pathway. One of the most well-characterized SAND protein complexes is the Mon1-Ccz1 complex, which acts as a guanine (B1146940) nucleotide exchange factor (GEF) for the Rab7 GTPase.[2][3] This activation is a key step in the conversion of early endosomes (marked by Rab5) to late endosomes (marked by Rab7), a process essential for the proper sorting and degradation of cellular cargo.[4][5][6][7]
Dysfunction of SAND family proteins has been implicated in various human diseases, making them potential targets for therapeutic intervention. The production of pure and functional recombinant SAND proteins is therefore essential for detailed structural and functional studies, as well as for the development of targeted drugs.
Signaling Pathway of the Mon1-Ccz1 SAND Protein Complex
The Mon1-Ccz1 complex is a central player in the intricate signaling cascade that governs endosomal maturation. The process begins with the activation of Rab5 on the early endosome by its GEF, Rabex-5. Activated, GTP-bound Rab5 recruits a host of effector proteins, including the class III phosphatidylinositol 3-kinase (PI3K), Vps34, which generates phosphatidylinositol 3-phosphate (PI(3)P) on the endosomal membrane.[4]
The Mon1-Ccz1 complex is then recruited to the early endosome through a dual-recognition mechanism, binding to both GTP-Rab5 and PI(3)P.[8][9] Upon binding, Mon1-Ccz1 displaces Rabex-5, leading to the inactivation of the Rab5 positive feedback loop.[6] Concurrently, the Mon1-Ccz1 complex acts as a GEF for Rab7, catalyzing the exchange of GDP for GTP and thereby activating Rab7.[2][10][11] Activated Rab7 then recruits the HOPS (Homotypic Fusion and Protein Sorting) complex, a tethering complex that mediates the fusion of late endosomes with lysosomes, leading to the degradation of their contents.[12][13]
Experimental Protocols
Cloning of a SAND Family Protein Gene
This protocol describes the cloning of a human SAND family gene (e.g., MON1A) into a bacterial expression vector with an N-terminal Hexa-histidine (6xHis) tag for subsequent purification.
Workflow Diagram:
Materials:
-
Human cell line (e.g., HEK293T)
-
RNA isolation kit
-
Reverse transcriptase and dNTPs
-
High-fidelity DNA polymerase
-
Gene-specific primers with restriction sites (e.g., NdeI and XhoI for pET-28a(+))
-
pET-28a(+) expression vector
-
Restriction enzymes (e.g., NdeI and XhoI) and buffer
-
T4 DNA ligase and buffer
-
Competent E. coli DH5α cells
-
LB agar (B569324) plates with kanamycin (B1662678) (50 µg/mL)
-
Plasmid purification kit
Protocol:
-
RNA Isolation and cDNA Synthesis: Isolate total RNA from the chosen human cell line using a commercial kit. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase.
-
PCR Amplification: Amplify the SAND gene of interest using gene-specific primers containing appropriate restriction sites.
-
Digestion: Digest both the purified PCR product and the pET-28a(+) vector with the selected restriction enzymes (e.g., NdeI and XhoI) for 2 hours at 37°C.
-
Ligation: Ligate the digested SAND gene insert into the digested pET-28a(+) vector using T4 DNA ligase overnight at 16°C.
-
Transformation: Transform the ligation mixture into competent E. coli DH5α cells and plate on LB agar containing kanamycin.
-
Screening: Screen individual colonies by colony PCR and verify the correct insertion and sequence by Sanger sequencing.
-
Plasmid Purification: Inoculate a verified positive colony into LB broth with kanamycin and grow overnight. Purify the plasmid DNA using a commercial kit.
Expression of the Recombinant SAND Protein in E. coli
This protocol outlines the expression of the His-tagged SAND protein in E. coli BL21(DE3).
Workflow Diagram:
Materials:
-
pET-28a(+) vector containing the SAND gene
-
Competent E. coli BL21(DE3) cells
-
LB broth and agar plates with kanamycin (50 µg/mL)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (1 M)
Protocol:
-
Transformation: Transform the pET-28a-SAND plasmid into competent E. coli BL21(DE3) cells and plate on LB agar with kanamycin.
-
Starter Culture: Inoculate a single colony into 10 mL of LB broth with kanamycin and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB broth with the overnight starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.
-
Expression: Continue to incubate the culture at the lower temperature for 16-20 hours with shaking.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Storage: Discard the supernatant and store the cell pellet at -80°C until purification.
Purification of the His-tagged SAND Protein
This protocol details the purification of the His-tagged SAND protein using immobilized metal affinity chromatography (IMAC). Since SAND proteins can be membrane-associated, this protocol includes steps for solubilization with detergents.
Workflow Diagram:
Materials:
-
Frozen cell pellet
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM TCEP, protease inhibitors
-
Detergent stock solution (e.g., 10% n-dodecyl-β-D-maltoside, DDM)
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole, 10% glycerol, 1 mM TCEP, 0.05% DDM
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole, 10% glycerol, 1 mM TCEP, 0.05% DDM
-
Ni-NTA affinity resin
-
SDS-PAGE materials
Protocol:
-
Cell Lysis: Resuspend the cell pellet in lysis buffer. Lyse the cells by sonication or using a high-pressure homogenizer.
-
Solubilization: Add detergent (e.g., DDM to a final concentration of 1%) to the lysate and stir gently for 1 hour at 4°C to solubilize membrane proteins.
-
Clarification: Clarify the lysate by ultracentrifugation at 100,000 x g for 1 hour at 4°C.
-
Binding: Incubate the clarified supernatant with pre-equilibrated Ni-NTA resin for 1-2 hours at 4°C with gentle rotation.
-
Washing: Wash the resin with 10-20 column volumes of wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged SAND protein with elution buffer.
-
Analysis: Analyze the eluted fractions by SDS-PAGE to assess purity.
Quantitative Data Summary
The yield and purity of recombinant SAND proteins can vary significantly depending on the specific protein, expression conditions, and purification strategy. The following table provides expected ranges based on typical results for membrane-associated proteins expressed in E. coli.
| Parameter | Expected Range | Notes |
| Expression Level | 1-10 mg/L of culture | Highly dependent on the specific SAND protein and optimization of expression conditions. |
| Purification Yield | 0.5-5 mg/L of culture | Losses occur during solubilization and purification steps. |
| Purity | >90% | Achievable with a single IMAC step, further purification may be required for specific applications. |
Functional Assays
In Vitro Vesicle Fusion Assay
This assay measures the ability of the purified SAND protein (in complex with its binding partners, e.g., Ccz1) to promote the fusion of liposomes, mimicking the fusion of endosomes with lysosomes.
Protocol Outline:
-
Prepare two populations of liposomes: one containing a fluorescent donor (e.g., NBD-PE) and acceptor (e.g., Rhodamine-PE) pair (v-SNARE liposomes), and another unlabeled population (t-SNARE liposomes).
-
Incubate the two liposome (B1194612) populations with the purified SAND protein complex and other necessary components (e.g., Rab7, HOPS complex).
-
Monitor the increase in donor fluorescence over time, which indicates lipid mixing due to vesicle fusion.[14]
Guanine Nucleotide Exchange Factor (GEF) Assay
This assay determines the ability of the SAND protein complex to catalyze the exchange of GDP for GTP on its target Rab GTPase (e.g., Rab7).
Protocol Outline:
-
Load purified Rab7 with a fluorescent GDP analog (e.g., mant-GDP).
-
Initiate the exchange reaction by adding the purified SAND protein complex and an excess of non-fluorescent GTP.
-
Monitor the decrease in fluorescence over time as mant-GDP is released from Rab7.[15]
Lipid-Binding Assay
This assay can be used to investigate the interaction of SAND proteins with specific lipids, such as PI(3)P.
Protocol Outline (Protein-Lipid Overlay Assay):
-
Spot different lipids onto a nitrocellulose membrane.
-
Block the membrane and then incubate with the purified SAND protein.
-
Wash the membrane and detect the bound protein using an antibody against the protein or its tag (e.g., anti-His antibody).[16][17]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low protein expression | Codon bias, protein toxicity, inefficient induction | Optimize codon usage for E. coli. Lower induction temperature and IPTG concentration. Try a different expression strain. |
| Protein in inclusion bodies | Misfolding, high expression rate | Lower expression temperature. Co-express with chaperones. Use a weaker promoter. |
| Poor solubilization | Ineffective detergent | Screen a panel of detergents (e.g., DDM, LDAO, Triton X-100) to find the optimal one for your protein. |
| Low purification yield | Protein degradation, poor binding to resin | Add protease inhibitors to all buffers. Ensure the His-tag is accessible. |
| No activity in functional assays | Incorrectly folded protein, missing co-factors | Optimize refolding protocols if purified from inclusion bodies. Ensure all necessary components are present in the assay. |
Conclusion
The successful cloning, expression, and purification of functional SAND family proteins are achievable with careful optimization of protocols, particularly concerning their membrane-associated nature. The detailed methodologies and troubleshooting guide provided in these application notes should serve as a valuable resource for researchers in academia and industry. The availability of high-quality recombinant SAND proteins will undoubtedly accelerate our understanding of their physiological roles and facilitate the development of novel therapeutics targeting the endolysosomal pathway.
References
- 1. Vacuolar fusion protein Mon1 - Wikipedia [en.wikipedia.org]
- 2. Activation of the Rab7 GTPase by the MON1-CCZ1 Complex Is Essential for PVC-to-Vacuole Trafficking and Plant Growth in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MON1-CCZ1 guanyl-nucleotide exchange factor complex | SGD [yeastgenome.org]
- 4. Figure 7, SAND-1 promotes RAB-5 to RAB-7 conversion during endosome maturation. - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Frontiers | The complexity of Rab5 to Rab7 transition guarantees specificity of pathogen subversion mechanisms [frontiersin.org]
- 6. Multiple Roles of the Small GTPase Rab7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. researchgate.net [researchgate.net]
- 9. uniprot.org [uniprot.org]
- 10. Molecular mechanism to target the endosomal Mon1-Ccz1 GEF complex to the pre-autophagosomal structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.biologists.com [journals.biologists.com]
- 12. molbiolcell.org [molbiolcell.org]
- 13. The Ccz1-Mon1-Rab7 module and Rab5 control distinct steps of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro assays to measure SNARE-mediated vesicle fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. researchgate.net [researchgate.net]
- 17. Identification of Lipid Binding Modulators Using the Protein-Lipid Overlay Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Visualizing SAND (MON1A) Protein: An Immunofluorescence Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SAND (Staphylococcal nuclease and Tudor domain containing 1) protein, also known as MON1A, is a crucial component of the cellular machinery responsible for vesicle trafficking. As a key regulator in the endocytic and secretory pathways, MON1A, in complex with CCZ1, functions as a guanine (B1146940) nucleotide exchange factor (GEF) for the small GTPase Rab7. This activation is a critical step in the maturation of late endosomes and their subsequent fusion with lysosomes. Given its central role in cellular transport, the precise visualization of MON1A's subcellular localization is essential for understanding its function in both normal physiological processes and in disease states. This application note provides a detailed immunofluorescence protocol for the visualization of the SAND/MON1A protein in cultured cells.
Quantitative Data Summary
While comprehensive quantitative data on MON1A protein expression across various cell lines is still emerging, existing data from large-scale proteomic and transcriptomic analyses suggest that MON1A is a ubiquitously expressed protein. The following table summarizes representative relative expression levels of MON1A in commonly used human cell lines based on available data. It is important to note that expression levels can vary depending on the specific cell line, culture conditions, and the quantitative method employed.
| Cell Line | Tissue of Origin | Relative MON1A Expression Level | Data Source |
| HEK293 | Human Embryonic Kidney | Moderate to High | GeneCards, Thermo Fisher Scientific[1] |
| HeLa | Human Cervical Cancer | Moderate | The Human Protein Atlas |
| U-2 OS | Human Osteosarcoma | Moderate | The Human Protein Atlas |
| A-549 | Human Lung Carcinoma | Moderate | The Human Protein Atlas |
Experimental Protocol: Immunofluorescence Staining of SAND/MON1A
This protocol is optimized for the visualization of endogenous SAND/MON1A protein in adherent mammalian cell lines.
Materials:
-
Primary Antibody: Rabbit polyclonal anti-MON1A antibody (e.g., Thermo Fisher Scientific, Cat. No. PA5-63511). Recommended concentration: 0.25-2 µg/mL.[1]
-
Secondary Antibody: Goat anti-rabbit IgG (H+L) secondary antibody, conjugated to a fluorescent dye (e.g., Alexa Fluor 488 or 594).
-
Cell Culture: Adherent mammalian cells (e.g., HEK293) grown on sterile glass coverslips in a 24-well plate.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS), pH 7.4.
-
Permeabilization Solution: 0.1% Triton X-100 in PBS.
-
Blocking Solution: 1% Bovine Serum Albumin (BSA) and 0.1% Tween-20 in PBS.
-
Wash Buffer: 0.1% Tween-20 in PBS.
-
Mounting Medium: Antifade mounting medium with DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining.
-
Phosphate Buffered Saline (PBS), pH 7.4.
Procedure:
-
Cell Seeding: Seed adherent cells onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of staining. Culture overnight in appropriate growth medium.
-
Cell Fixation:
-
Carefully aspirate the culture medium.
-
Gently wash the cells twice with PBS.
-
Add 500 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
-
Cell Permeabilization:
-
Add 500 µL of 0.1% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.
-
Aspirate the permeabilization solution and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 500 µL of blocking solution to each well and incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-MON1A antibody in the blocking solution to the desired concentration (start with 1 µg/mL and optimize as needed).
-
Aspirate the blocking solution and add 200-300 µL of the diluted primary antibody to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Aspirate the primary antibody solution.
-
Wash the cells three times with wash buffer for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently-conjugated secondary antibody in the blocking solution according to the manufacturer's instructions.
-
Add 200-300 µL of the diluted secondary antibody to each coverslip.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Aspirate the secondary antibody solution.
-
Wash the cells three times with wash buffer for 5 minutes each, protected from light.
-
-
Counterstaining and Mounting:
-
Briefly rinse the coverslips with PBS.
-
Carefully remove the coverslips from the wells and invert them onto a drop of mounting medium with DAPI on a clean microscope slide.
-
Seal the edges of the coverslip with clear nail polish to prevent drying.
-
-
Imaging:
-
Visualize the slides using a fluorescence or confocal microscope. MON1A is expected to show a predominantly cytosolic localization.[1]
-
Visualizations
Experimental Workflow
Caption: Workflow for immunofluorescent visualization of SAND/MON1A protein.
SAND/MON1A Signaling Pathway in Vesicle Trafficking
Caption: Role of SAND/MON1A in Rab7 activation and vesicle transport.
References
Troubleshooting & Optimization
troubleshooting low yield in SAND protein expression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the expression of recombinant SAND proteins, specifically focusing on overcoming low protein yield.
Frequently Asked Questions (FAQs)
Q1: I am observing very low or no expression of my SAND protein. What are the primary factors to investigate?
A1: An absence of protein expression is a common issue that often points to problems with the expression vector, the induction process, or the integrity of the host cells.[1]
-
Vector and Insert Integrity: The first step is to ensure the integrity of your expression plasmid. Errors introduced during cloning, such as a frameshift mutation or a premature stop codon in the SAND gene sequence, can completely halt translation.[1] It is highly recommended to re-sequence your entire plasmid construct to confirm the correct open reading frame and the absence of mutations.[1]
-
Promoter and Inducer Issues: The promoter system may not be functioning as expected. Verify that you are using the correct inducer for your specific promoter (e.g., IPTG for T7/Lac-based promoters) and that it is used at an optimal concentration.[1] Inducer stocks can degrade over time, so using a fresh, viable stock is crucial.[1][2]
-
Host Cell and Culture Health: Always start your expression culture from a fresh colony grown on a selective plate.[3] Using older cultures can lead to a decline in plasmid-bearing cells and reduced expression yields.
Caption: Initial checks for no/low protein expression.
Q2: I can see my SAND protein on a gel, but most of it is insoluble. How can I increase the yield of soluble protein?
A2: When proteins are overexpressed, particularly in bacterial systems like E. coli, they can fail to fold correctly and accumulate as insoluble aggregates known as inclusion bodies.[4][5] While this confirms expression, the protein is not in a usable, functional state. Several strategies can be employed to improve solubility.
-
Lower Expression Temperature: Reducing the temperature after induction (e.g., to 18-25°C) slows down the rate of protein synthesis, giving the polypeptide chain more time to fold correctly.[3][4][6]
-
Reduce Inducer Concentration: High levels of induction can overwhelm the cell's folding machinery.[7] Lowering the inducer concentration (e.g., 0.1-0.5 mM IPTG) can reduce the expression rate and promote proper folding.[3][7]
-
Utilize Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST), to your SAND protein can significantly enhance its solubility.[4]
-
Co-express Molecular Chaperones: Chaperone proteins assist in the correct folding of other proteins.[4] Co-expressing chaperones like GroEL/GroES or DnaK/DnaJ can prevent misfolding and aggregation of the target SAND protein.[4]
| Parameter | Condition 1 (High Rate) | Condition 2 (Medium Rate) | Condition 3 (Low Rate) |
| Temperature | 37°C | 25-30°C | 18°C |
| Inducer (IPTG) | 1.0 mM | 0.5 mM | 0.1 mM |
| Induction Time | 3-4 hours | 5-6 hours | Overnight (12-16 hours) |
| Caption: Table of common conditions to test for optimizing SAND protein solubility. |
Q3: Could the genetic sequence of my SAND gene be responsible for the low protein yield?
A3: Yes, codon usage can be a significant bottleneck.[4] Different organisms have a preference for certain codons to encode the same amino acid.[4] If your SAND gene, which may originate from a eukaryotic source, contains codons that are rarely used by your expression host (like E. coli), the translation process can slow down or terminate, leading to truncated or low-yield protein expression.[3][8]
-
Codon Usage Analysis: You can use online tools to analyze your SAND gene sequence and compare its codon usage to the host organism's preferences.[1] These tools will identify rare codons that may be hindering expression.
-
Codon Optimization: The most effective solution is to synthesize a new version of the SAND gene where the rare codons are replaced with codons more commonly used by the expression host, without changing the final amino acid sequence.[7]
-
Use Specialized Host Strains: Alternatively, you can use commercially available E. coli strains, such as BL21(DE3)-RIL or Rosetta(DE3), which contain a supplementary plasmid that expresses tRNAs for several rare codons.[9]
Q4: My host cells grow well initially, but the growth slows or stops dramatically after I add the inducer. What is happening?
A4: This pattern often indicates that the expressed SAND protein is toxic to the host cells.[4][10] Protein toxicity can stunt cell growth or lead to cell death, which drastically reduces the final protein yield.[11]
-
Reduce Basal Expression: Many expression systems have a low level of "leaky" or basal expression even without an inducer.[8] If the SAND protein is toxic, this can prevent the culture from growing properly. Use a host strain that provides tighter control over expression, such as those containing a pLysS or pLysE plasmid, which produce T7 lysozyme (B549824) to inhibit basal T7 RNA polymerase activity.[3][8]
-
Use a Tightly Regulated Promoter: Switch to a more tightly regulated promoter system, such as the araBAD promoter (pBAD), which is induced by arabinose and repressed by glucose.[3]
-
Lower Induction Level: Similar to addressing solubility, you can try lowering the inducer concentration and reducing the post-induction temperature to lessen the metabolic burden on the cells.[7]
Caption: Troubleshooting logic for suspected protein toxicity.
Q5: I seem to express the SAND protein well, but I lose most of it during the purification steps. What are the common causes of yield loss during purification?
A5: Yield loss during purification can occur at several stages, from initial cell lysis to the final elution.[12] Systematically evaluating each step is key to identifying the bottleneck.
-
Inefficient Cell Lysis: If cells are not broken open effectively, a large portion of your expressed SAND protein will remain trapped and be discarded with the cell debris.[1] Ensure your lysis method (e.g., sonication, French press, chemical lysis) is optimized and efficient.
-
Protein Degradation: Upon lysis, endogenous proteases are released, which can degrade your target protein.[1] To minimize this, always add a protease inhibitor cocktail to your lysis buffer and perform all purification steps at a low temperature (4°C).[1][12]
-
Problems with Affinity Tag Binding: The affinity tag (e.g., His-tag, GST-tag) on your SAND protein might be inaccessible or cleaved, preventing it from binding to the purification resin.[1] If the protein is in the flow-through, this is a likely cause.
-
Suboptimal Buffer Conditions: The pH, salt concentration, or additives in your binding, wash, and elution buffers may not be optimal for your specific protein, leading to poor binding or premature elution.[1] Perform small-scale trials to optimize the buffer composition for each step.[1]
| Issue | Potential Cause | Recommended Solution |
| Protein in Flow-Through | Affinity tag is not accessible; incorrect binding buffer pH/salt. | Refold protein; test a range of pH and salt concentrations for binding. |
| Protein Elutes in Wash Steps | Wash buffer is too stringent (e.g., imidazole (B134444) concentration is too high). | Decrease the concentration of the competing agent (e.g., imidazole) in the wash buffer. |
| Protein Fails to Elute | Elution buffer is not strong enough; protein has precipitated on the column. | Increase eluting agent concentration; try a step or gradient elution; modify buffer pH or add mild detergents. |
| Low Yield After Elution | Protein degradation; inefficient elution. | Add protease inhibitors; increase elution buffer volume or incubation time on the column.[12] |
| Caption: Troubleshooting common issues during affinity chromatography purification. |
Experimental Protocols
Protocol 1: Optimizing Expression Temperature
This protocol is designed to determine the optimal temperature for maximizing the yield of soluble SAND protein.
-
Inoculation: Inoculate a 5 mL starter culture of LB medium (with appropriate antibiotic) with a single colony of your expression host containing the SAND protein plasmid. Grow overnight at 37°C with shaking.
-
Main Culture Growth: The next day, inoculate four separate 50 mL cultures of LB medium to a starting OD₆₀₀ of 0.05-0.1 using the overnight culture.[1]
-
Grow the four cultures at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.[1]
-
Induction: Induce protein expression in all four cultures by adding your inducer (e.g., IPTG to a final concentration of 0.5 mM).
-
Temperature Shift: Immediately move the induced cultures to shakers set at four different temperatures: 37°C, 30°C, 25°C, and 18°C.[1]
-
Incubation: Incubate the cultures for a set period. A good starting point is 4 hours for 37°C and 30°C, 6 hours for 25°C, and overnight (16 hours) for 18°C.[1]
-
Analysis: Harvest the cells from each culture by centrifugation. Lyse an equivalent amount of cells from each sample and separate the soluble and insoluble fractions. Analyze all fractions by SDS-PAGE to identify the temperature that yields the highest amount of soluble SAND protein.[1]
Protocol 2: Small-Scale Lysis and Solubility Analysis
This protocol helps determine if your SAND protein is being expressed and whether it is in the soluble or insoluble fraction.
-
Harvest Cells: From a 10 mL induced culture, pellet the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Resuspend: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, with added protease inhibitors).
-
Save "Total Cell" Sample: Remove 50 µL of the resuspended cells and mix it with 50 µL of 2x SDS-PAGE loading buffer. This is your "Total Cell Lysate" (T) sample.
-
Lyse Cells: Lyse the remaining cells using your preferred method (e.g., sonication on ice until the suspension is no longer viscous).
-
Separate Fractions: Centrifuge the lysate at >12,000 x g for 20 minutes at 4°C to pellet the insoluble material.
-
Collect Supernatant: Carefully transfer the supernatant to a new tube. Remove 50 µL and mix with 50 µL of 2x SDS-PAGE loading buffer. This is your "Soluble" (S) fraction.
-
Resuspend Pellet: Resuspend the pellet in 1 mL of the same lysis buffer. Remove 50 µL and mix with 50 µL of 2x SDS-PAGE loading buffer. This is your "Insoluble" (I) fraction.
-
Analyze: Boil all three samples (T, S, and I) for 5 minutes, then load equal volumes onto an SDS-PAGE gel to visualize the distribution of your SAND protein.
General Troubleshooting Workflow
Caption: A workflow outlining key problem areas and their corresponding solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. 5 Common Protein Expression Challenges and Proven Solutions to Boost Your Success Rate_Synbio Technologies [synbio-tech.com]
- 5. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 6. genextgenomics.com [genextgenomics.com]
- 7. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 8. goldbio.com [goldbio.com]
- 9. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neb.com [neb.com]
- 11. Molecular characterisation of the SAND protein family: a study based on comparative genomics, structural bioinformatics and phylogeny - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
how to improve SAND protein antibody specificity
Welcome to the Technical Support Center for SAND Protein Antibody Specificity. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals enhance the specificity of their SAND protein antibody experiments.
Frequently Asked Questions (FAQs)
Q1: What is antibody specificity and why is it critical for SAND protein research?
Q2: I'm seeing multiple non-specific bands in my Western blot for SAND protein. What is the cause and how can I fix it?
Observing multiple bands is a common issue that can stem from several factors:
-
High Primary Antibody Concentration: An overly concentrated primary antibody can bind to low-affinity sites on other proteins, causing off-target bands.[3]
-
Inadequate Blocking: If unoccupied sites on the membrane are not sufficiently blocked, the primary or secondary antibodies can bind non-specifically.[3]
-
Cross-Reactivity: The antibody may be recognizing a similar epitope on another protein.[1]
-
Sample Issues: Protein degradation or post-translational modifications can cause bands at unexpected molecular weights.
To resolve this, you can try optimizing your protocol by titrating the primary antibody, increasing blocking time, or testing different blocking agents.[3] If the problem persists, purifying the antibody or validating its specificity using a knockout/knockdown model is recommended.
Q3: My immunofluorescence (IF) or immunohistochemistry (IHC) staining for SAND protein shows high background. How can I improve the signal-to-noise ratio?
High background staining in imaging applications can obscure the true localization of the SAND protein. Common causes and solutions include:
-
Insufficient Blocking: Similar to Western blotting, inadequate blocking is a primary cause. Consider increasing the blocking time or using a blocking buffer containing normal serum from the same species as the secondary antibody.[4]
-
Antibody Concentration: The concentration of both primary and secondary antibodies may be too high.[4] Perform a titration to find the optimal concentration that maximizes specific signal while minimizing background.
-
Inadequate Washing: Insufficient washing between steps can leave behind unbound antibodies. Increase the number and duration of wash steps.[4]
-
Autofluorescence: Some tissues have endogenous fluorescence. This can be checked by examining a sample that has not been incubated with any antibodies. If present, specific quenching buffers can be used.[4]
-
Secondary Antibody Specificity: Run a control where the primary antibody is omitted to ensure the secondary antibody is not binding non-specifically.[4]
Q4: How can I definitively validate that my antibody is specific to the SAND protein?
Thorough validation is essential to confirm antibody specificity. The International Working Group for Antibody Validation (IWGAV) recommends several strategies, often referred to as the "five pillars":[5]
-
Genetic Strategies: Use cells where the SAND protein gene has been knocked out (e.g., using CRISPR) or knocked down (e.g., using siRNA). A specific antibody should show a significantly reduced or absent signal in these cells compared to wild-type controls.[6] This is considered a gold-standard technique.
-
Independent Antibody Strategies: Use two different antibodies that recognize distinct, non-overlapping epitopes on the SAND protein. If both antibodies produce a similar staining pattern or Western blot band, it increases confidence in their specificity.[6]
-
Orthogonal Strategies: Compare the antibody-based results with a non-antibody-based method. For example, correlate protein levels measured by Western blot with RNA levels measured by RT-qPCR across different cell lines.[5][6]
-
Expression of Tagged Proteins: Overexpress the SAND protein with a fusion tag (like GFP or Myc). A specific antibody should co-localize with the signal from the tag.
-
Immunocapture followed by Mass Spectrometry (IC-MS): Use the antibody to pull down its target protein from a cell lysate. Analyzing the precipitate with mass spectrometry can confirm the identity of the target protein and any binding partners.[5]
Q5: Can I improve the specificity of my existing polyclonal antibody stock?
Yes. Polyclonal antiserum contains a mixture of antibodies, some of which may not be specific to the target antigen. The specificity can be significantly improved through antigen-specific affinity purification.[7][8] This process involves passing the antiserum over a column where the specific SAND protein (or the peptide antigen used for immunization) is immobilized. Only the antibodies that specifically bind to the SAND antigen will be retained, while non-specific immunoglobulins are washed away. The specific antibodies are then eluted, resulting in a highly enriched and specific antibody solution.[7]
Q6: What are the best blocking buffers to use for SAND protein experiments?
The choice of blocking buffer is critical and can depend on the application and detection system.[9]
-
Non-fat Dry Milk: A 3-5% solution in TBS-T or PBS-T is a cost-effective and common choice for general Western blotting. However, it should be avoided when detecting phosphorylated proteins, as milk contains casein, a phosphoprotein that can cause high background.[10][11]
-
Bovine Serum Albumin (BSA): A 3-5% solution is a good all-purpose blocker and is preferred for phospho-protein detection.[9][11]
-
Normal Serum: For IHC/IF, using 5-10% normal serum from the host species of the secondary antibody is highly effective at preventing non-specific binding of the secondary antibody.[10]
-
Commercial/Synthetic Blockers: Several commercial blocking buffers are available, often protein-free, which can provide very low background, especially in fluorescent applications.[10][12]
It may be necessary to test different blocking buffers to find the one that provides the best signal-to-noise ratio for your specific SAND protein antibody and experimental setup.[11]
Troubleshooting Guides
Table 1: Troubleshooting Non-Specific Bands in Western Blotting
| Problem | Potential Cause | Recommended Solution |
| Multiple bands at unexpected molecular weights | Primary antibody concentration is too high. | Decrease the primary antibody concentration by performing a dot blot or titration series (e.g., 1:1000, 1:2500, 1:5000).[3] |
| Incomplete blocking of the membrane. | Increase blocking incubation time to 1-2 hours at room temperature or overnight at 4°C. Try a different blocking agent (e.g., switch from milk to BSA).[3] | |
| Secondary antibody is non-specific. | Run a control lane with only the secondary antibody to check for non-specific binding. If bands appear, choose a different secondary antibody. | |
| Antibody cross-reacts with other proteins. | Perform a BLAST search with the immunogen sequence to check for homology with other proteins. Validate the antibody using a genetic strategy like siRNA knockdown.[6] | |
| Protein sample has degraded. | Prepare fresh lysates with protease inhibitors. Ensure samples are kept on ice and properly stored. | |
| High background or "smearing" on the blot | Insufficient washing. | Increase the number and duration of washes (e.g., 3 x 10 minutes) with TBS-T or PBS-T after antibody incubations.[4] |
| Blocking buffer is incompatible or old. | Prepare fresh blocking buffer for each experiment. If using a biotin-based detection system, avoid milk as it contains biotin.[9] | |
| Membrane was allowed to dry out. | Ensure the membrane remains submerged in buffer during all incubation and washing steps. |
Table 2: Troubleshooting High Background in Immunofluorescence (IF) / Immunohistochemistry (IHC)
| Problem | Potential Cause | Recommended Solution |
| High, uniform background fluorescence/staining | Inadequate blocking. | Increase blocking time to at least 1 hour. Use a blocking solution containing normal serum (5-10%) from the secondary antibody's host species.[4][10] |
| Primary or secondary antibody concentration too high. | Perform a titration for both primary and secondary antibodies to find the optimal dilution. | |
| Insufficient washing. | Increase the number and duration of washes after antibody incubations.[4] | |
| Non-specific punctate or speckled staining | Aggregated antibodies. | Centrifuge the antibody solution at high speed (e.g., >10,000 x g) for 10 minutes before dilution. Filter the diluted antibody solution. |
| Precipitated detection reagent (e.g., DAB). | Filter the chromogen solution immediately before use. | |
| Signal in negative control (no primary antibody) | Secondary antibody is binding non-specifically. | Use a more highly cross-adsorbed secondary antibody. Increase the stringency of the blocking buffer with normal serum. |
| Tissue autofluorescence | Endogenous fluorophores in the tissue (e.g., collagen, elastin). | Treat the sample with a quenching agent like Sodium Borohydride or a commercial autofluorescence quencher. Use a narrow band-pass filter for imaging.[4] |
Experimental Protocols & Visualizations
Workflow for Troubleshooting Antibody Specificity
The following diagram outlines a logical workflow for identifying and resolving issues with SAND protein antibody specificity.
Caption: A step-by-step workflow for troubleshooting and validating antibody specificity.
Protocol 1: Genetic Validation of a SAND Protein Antibody using siRNA
This protocol describes how to validate the specificity of a SAND protein antibody by transiently knocking down SAND protein expression in a cell line using siRNA. A specific antibody should show a marked decrease in signal in the siRNA-treated cells.
Reagents & Materials:
-
Cell line expressing SAND protein (e.g., HeLa, HEK293T)
-
Complete culture medium
-
siRNA targeting SAND protein (validated supplier)
-
Non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Reagents for Western Blotting (SDS-PAGE gels, transfer buffer, etc.)
-
Primary antibody against SAND protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Transfection (per well): a. Tube 1: Dilute 25 pmol of either SAND-targeting siRNA or non-targeting control siRNA into 100 µL of Opti-MEM. b. Tube 2: Dilute 5 µL of transfection reagent into 100 µL of Opti-MEM. c. Combine the contents of Tube 1 and Tube 2. Mix gently and incubate for 15 minutes at room temperature to allow complexes to form. d. Add the 210 µL siRNA-lipid complex mixture dropwise to the cells in one well.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO₂ incubator. The optimal time should be determined based on the turnover rate of the SAND protein.
-
Cell Lysis: a. Wash cells twice with ice-cold PBS. b. Add 150 µL of ice-cold Lysis Buffer to each well. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein extract) to a new tube. Determine protein concentration using a BCA or Bradford assay.
-
Western Blot Analysis: a. Load equal amounts of protein (e.g., 20 µg) from the non-targeting control and SAND siRNA-treated samples onto an SDS-PAGE gel. b. Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane for 1 hour at room temperature. d. Incubate with the primary SAND protein antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash again, then apply the chemiluminescent substrate and image the blot. g. Strip and re-probe the membrane with the loading control antibody to ensure equal protein loading.
-
Data Analysis: Compare the band intensity for SAND protein in the control lane versus the knockdown lane. A specific antibody will show a significant reduction (>70%) in band intensity in the knockdown sample.
Caption: Experimental workflow for siRNA-mediated knockdown to validate antibody specificity.
Protocol 2: Antigen-Specific Affinity Purification of Polyclonal Antibodies
This protocol provides a method for purifying polyclonal antibodies from serum to increase their specificity.[7][13]
Reagents & Materials:
-
Polyclonal antiserum containing SAND protein antibodies
-
SAND protein immunizing peptide (with a C-terminal cysteine) or recombinant SAND protein
-
Immobilization/Coupling Resin (e.g., SulfoLink Coupling Resin or AminoLink Plus Coupling Resin)
-
Affinity column (empty)
-
Binding/Wash Buffer (e.g., PBS, pH 7.2)
-
Elution Buffer (e.g., 100 mM Glycine, pH 2.5)
-
Neutralization Buffer (e.g., 1 M Tris, pH 8.5)
-
Collection tubes
Procedure:
-
Antigen Immobilization: a. Prepare the affinity resin according to the manufacturer's instructions. b. Dissolve the SAND peptide or protein in coupling buffer. c. Add the antigen solution to the prepared resin and incubate (e.g., 1 hour at room temperature with gentle mixing) to covalently link the antigen to the resin. d. Wash the resin extensively to remove any unbound antigen. e. Block any remaining active sites on the resin as per the manufacturer's protocol. f. Pack the antigen-coupled resin into an empty chromatography column.
-
Antibody Binding: a. Clarify the polyclonal antiserum by centrifugation or filtration. b. Dilute the antiserum 1:1 with Binding/Wash Buffer. c. Slowly pass the diluted antiserum over the antigen-coupled column. The flow rate should be slow enough to allow for binding (e.g., 0.5 mL/min). d. Collect the flow-through. This fraction contains non-specific immunoglobulins. e. Wash the column with 10-15 column volumes of Binding/Wash Buffer until the absorbance at 280 nm (A280) of the wash returns to baseline, indicating all unbound protein has been removed.
-
Elution of Specific Antibodies: a. Prepare collection tubes by adding a small amount of Neutralization Buffer (approx. 100 µL for every 1 mL of eluate to be collected). This is critical to immediately neutralize the low pH of the elution buffer and preserve antibody function. b. Apply the Elution Buffer to the column. c. Begin collecting 1 mL fractions into the prepared tubes as the A280 begins to rise. d. Monitor the A280 of the eluate and continue collecting fractions until the peak has eluted.
-
Post-Purification: a. Pool the fractions containing the purified antibody. b. Determine the concentration of the purified antibody by measuring the A280 (1 OD = ~0.8 mg/mL for IgG). c. Perform buffer exchange into a suitable storage buffer (e.g., PBS with 0.02% sodium azide) using dialysis or a desalting column. d. Store the purified antibody at 4°C for short-term use or at -20°C / -80°C for long-term storage.
Caption: Principle of antigen-specific affinity purification to isolate specific antibodies.
References
- 1. pacificimmunology.com [pacificimmunology.com]
- 2. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. benchchem.com [benchchem.com]
- 5. First Strategy Proposals for Validating Antibody Specificity | Technology Networks [technologynetworks.com]
- 6. Antibody validation - The Human Protein Atlas [v21.proteinatlas.org]
- 7. 抗体の精製法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. longdom.org [longdom.org]
- 9. bosterbio.com [bosterbio.com]
- 10. Western blot blocking: Best practices | Abcam [abcam.com]
- 11. How to select the correct blocking buffer for Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 12. Protein Method Blocking Buffers | Fisher Scientific [fishersci.com]
- 13. Antibody purification – 3 methods explained | evitria [evitria.com]
Technical Support Center: Optimizing ChIP-Seq for SAND Proteins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) experiments for SAND proteins.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting cell number for a ChIP-seq experiment targeting a SAND protein?
A1: The optimal cell number can vary depending on the expression level of the SAND protein and the affinity of the antibody. For a typical ChIP-seq experiment, a starting point of 1-10 million cells per immunoprecipitation (IP) is recommended. However, for proteins with low expression levels, up to 20-30 million cells may be necessary to obtain sufficient chromatin.
Q2: How do I select the best antibody for my SAND protein ChIP-seq experiment?
A2: Antibody selection is critical for a successful ChIP-seq experiment. It is essential to use a "ChIP-grade" antibody that has been validated for immunoprecipitation. Key validation steps include:
-
Western Blot: To confirm the antibody recognizes a single band at the expected molecular weight of the SAND protein.
-
Immunoprecipitation-Western Blot (IP-WB): To ensure the antibody can effectively pull down the target protein from your specific cell or tissue lysate.
-
Peptide Competition Assay: To demonstrate the specificity of the antibody for its target epitope.
Q3: What are the critical quality control checkpoints in a ChIP-seq workflow?
A3: Several quality control (QC) steps are crucial for a successful ChIP-seq experiment. These include:
-
Chromatin Fragmentation: Sonication or enzymatic digestion should yield chromatin fragments predominantly in the 200-600 bp range. This can be checked on an agarose (B213101) gel or with a Bioanalyzer.
-
Immunoprecipitation Efficiency: The amount of DNA immunoprecipitated should be significantly higher than the negative control (e.g., IgG). This can be quantified using qPCR on a known target gene promoter before proceeding to library preparation.
-
Library Complexity: The final sequencing library should have high complexity, indicating a diverse representation of the immunoprecipitated DNA fragments.
Troubleshooting Guide
Low ChIP Signal or Low DNA Yield
| Potential Cause | Recommended Solution |
| Inefficient cell lysis and nuclear isolation | Optimize lysis buffer conditions and mechanical disruption to ensure efficient release of nuclei without damaging them. |
| Suboptimal chromatin fragmentation | Titrate the sonication power and time, or the enzymatic digestion conditions, to achieve the desired fragment size range. |
| Poor antibody performance | Use a validated, high-affinity ChIP-grade antibody. Increase the antibody concentration if necessary, but be mindful of potential background increases. |
| Low expression of the SAND protein | Increase the starting cell number. Consider using a cell line with higher expression or inducing expression if possible. |
| Inefficient immunoprecipitation | Ensure proper bead washing and elution steps. Optimize the incubation time and temperature for the antibody-chromatin binding. |
High Background Signal
| Potential Cause | Recommended Solution |
| Too much starting material | Reduce the number of cells per IP to minimize non-specific binding. |
| Insufficient washing | Increase the number and stringency of wash steps after immunoprecipitation to remove non-specifically bound chromatin. |
| Antibody cross-reactivity | Use a highly specific monoclonal antibody if available. Perform thorough antibody validation. |
| High amount of dead cells in the sample | Use a viability dye and fluorescence-activated cell sorting (FACS) to remove dead cells, which can contribute to non-specific background. |
Experimental Protocols & Workflows
A generalized workflow for a ChIP-seq experiment is outlined below. The specific conditions for crosslinking, chromatin preparation, and immunoprecipitation should be optimized for the SAND protein of interest and the cell type being used.
Caption: A generalized workflow for a ChIP-seq experiment, from cell preparation to data analysis.
Logical Troubleshooting Flow
The following diagram illustrates a logical approach to troubleshooting common issues in ChIP-seq experiments.
Caption: A decision tree for troubleshooting common ChIP-seq experimental failures.
Technical Support Center: SAND Protein Functional Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing functional assays for SAND (Sec1/Munc18-like, ANTH, and N-terminal DH) proteins, which function as Guanine (B1146940) Nucleotide Exchange Factors (GEFs) for Arf family GTPases.
FAQs and Troubleshooting Guides
Section 1: Protein Expression and Purity
Question: My recombinant SAND protein expresses poorly or is found in inclusion bodies. What can I do?
Answer: Poor expression and insolubility are common issues with recombinant protein production. Here are several strategies to improve your results:
-
Optimize Expression Conditions:
-
Lower Temperature: Reducing the induction temperature (e.g., to 18-25°C) can slow down protein synthesis, allowing more time for proper folding and reducing the likelihood of aggregation into inclusion bodies.[1]
-
Adjust Inducer Concentration: Titrate the concentration of the inducing agent (e.g., IPTG) to find the optimal level for soluble protein expression. Lower concentrations can sometimes improve solubility.[1]
-
Change Bacterial Strain: Different E. coli strains have varying capacities for expressing challenging proteins. Consider trying strains engineered to enhance soluble protein expression.
-
-
Improve Cell Lysis:
-
Ensure complete cell disruption to release the protein. The addition of lysozyme (B549824) prior to sonication can improve lysis efficiency.[1]
-
-
Refolding from Inclusion Bodies: If the protein is still insoluble, it may be necessary to purify it from inclusion bodies and then refold it. This typically involves solubilizing the protein with strong denaturants (e.g., urea (B33335) or guanidine (B92328) hydrochloride) followed by a gradual removal of the denaturant to allow the protein to refold.
Question: I'm not detecting my GST-tagged SAND protein in the bacterial lysate. What are the possible causes and solutions?
Answer: If you are unable to detect your GST-tagged SAND protein, consider the following troubleshooting steps:
-
Insufficiently Sensitive Detection: Stained SDS-PAGE gels may not be sensitive enough to detect low levels of expression. Use a more sensitive method like immunoblotting with an anti-GST antibody to verify expression.[1]
-
Protein Masking: A bacterial protein of a similar molecular weight might be masking your tagged protein on the gel. Immunoblotting can help to specifically identify your protein in such cases.[1]
-
Experimental Error: To rule out issues with a specific clone, select a new, independently transformed bacterial colony and repeat the expression experiment.[1]
Section 2: Assay Conditions and Reagents
Question: My SAND protein shows low or no GEF activity in my in vitro assay. What are some common factors to check?
Answer: Several factors can contribute to low GEF activity. Systematically check the following:
-
Buffer Composition: The pH, ionic strength, and presence of specific ions can significantly impact enzyme activity. It is crucial to optimize the buffer conditions for your specific SAND protein. If your buffer is not on a standard compatibility list, it's recommended to run two standard curves—one with the protein in your buffer and another in a standard buffer (like water)—to check for interference.[2]
-
Protein Quality: Ensure your purified SAND protein and Arf substrate are folded and active. Protein aggregation or denaturation, which can occur during purification or storage, will lead to a loss of activity.[3]
-
Presence of a His-tag: While useful for purification, a His-tag can sometimes interfere with protein function. If you suspect this is the case, consider cleaving the tag before performing the functional assay.
-
Membrane Association: The activation of Arf GTPases by GEFs is often closely associated with membranes. In vitro assays using truncated Arf proteins that lack the amphipathic helix can sometimes be performed in solution, but this may not fully recapitulate the in vivo mechanism.[4]
Question: How do I determine the optimal protein concentration for my assay?
Answer: The ideal protein concentration will depend on the specific assay and the activity of your enzyme.
-
Titration Experiments: Perform titration experiments with both the SAND protein (the enzyme) and the Arf GTPase (the substrate) to find the optimal concentrations that produce a robust signal within the linear range of your detection method.[5]
-
Protein Quantification: Accurately determine the concentration of your protein stocks using a reliable method like the Bradford assay.[2][6][7][8][9] It is important to use a protein standard that is representative of the protein solution being tested.[2]
| Parameter | Recommendation | Reference |
| Protein Standard | Bovine Serum Albumin (BSA) or Bovine γ-globulin | [9] |
| BSA Linear Range | 0.2 to 0.9 mg/ml (Standard Assay) | [2] |
| IgG Linear Range | 0.2 to 1.5 mg/ml (Standard Assay) | [2] |
| Incubation Time | At least 5 minutes, not exceeding 1 hour | [2] |
| Absorbance Reading | 595 nm | [2][7] |
Table 1: Key Parameters for Bradford Protein Assay.
Section 3: Substrate Specificity and Data Interpretation
Question: How can I be sure that the GEF activity I'm observing is specific to the SAND protein and not due to other factors?
Answer: Ensuring the specificity of the observed GEF activity is a critical challenge.
-
In Vitro vs. In Vivo Correlation: While in vitro assays are useful for determining preferred substrates, they may not fully replicate the cellular environment.[10] Post-translational modifications and subcellular localization can significantly influence substrate specificity in intact cells.[11] Therefore, it is important to complement in vitro findings with cell-based assays whenever possible.[11]
-
Overexpression Artifacts: Overexpression of GEFs can sometimes lead to the activation of non-physiological substrates.[11] To mitigate this, consider analyzing GEF activity after knocking down the endogenous protein using RNAi.[11]
-
Control Experiments: Always include appropriate negative controls, such as a catalytically inactive mutant of your SAND protein, to ensure that the observed activity is dependent on its GEF function.
Question: My in vitro results for substrate specificity don't match what is observed in cells. Why might this be?
Answer: Discrepancies between in vitro and in vivo results are a known challenge in the field. Several factors can contribute to this:
-
Subcellular Localization: The localization of a SAND protein and its potential Arf substrates within the cell plays a major role in determining its physiological targets. An enzyme that can act on multiple Arf proteins in vitro may have a more restricted substrate range in vivo due to co-localization with a specific Arf isoform.[11]
-
Post-Translational Modifications: Recombinant proteins produced in bacteria lack post-translational modifications that may be present in eukaryotic cells and can be crucial for regulating enzyme activity and specificity.[11]
-
Non-Canonical GEFs and GAPs: The regulation of Arf GTPases can be complex, and there is evidence for non-canonical GEFs and GAPs that may not be accounted for in simplified in vitro systems.[4]
Experimental Protocols
Key Experiment: In Vitro GEF Activity Assay (Fluorescence-Based)
This protocol describes a common method for measuring the GEF activity of a SAND protein by monitoring the exchange of a fluorescently labeled GDP analog (e.g., BODIPY-FL-GDP) for unlabeled GTP on an Arf GTPase.[12]
Materials:
-
Purified recombinant SAND protein
-
Purified recombinant Arf GTPase
-
BODIPY-FL-GDP
-
GTP solution
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl₂, 1 mM DTT)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Loading Arf with Fluorescent GDP: Incubate the Arf GTPase with a molar excess of BODIPY-FL-GDP in the assay buffer for at least 1 hour at room temperature to allow for nucleotide binding.
-
Reaction Setup: In a 96-well plate, set up the reactions by adding the assay buffer, the BODIPY-FL-GDP-loaded Arf protein, and the SAND protein.
-
Initiate the Reaction: Start the exchange reaction by adding a high concentration of unlabeled GTP.
-
Measure Fluorescence: Immediately begin monitoring the decrease in fluorescence intensity over time using a fluorescence plate reader. The exchange of the fluorescent GDP for the non-fluorescent GTP results in a decrease in the fluorescence signal.[12]
-
Data Analysis: Calculate the initial rate of the reaction from the linear phase of the fluorescence decay curve. This rate is proportional to the GEF activity of the SAND protein.
| Component | Typical Final Concentration |
| Arf GTPase | 100 - 500 nM |
| BODIPY-FL-GDP | 1 - 5 µM |
| SAND Protein (GEF) | 10 - 100 nM (to be optimized) |
| GTP | 100 - 500 µM |
Table 2: Typical Reagent Concentrations for a Fluorescence-Based GEF Assay.
Visualizations
Caption: Workflow for a typical in vitro fluorescence-based GEF assay.
Caption: Simplified signaling pathway involving a SAND protein as an Arf GEF.
Caption: A logical approach to troubleshooting low GEF activity in SAND protein assays.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. bio-rad.com [bio-rad.com]
- 3. nanotempertech.com [nanotempertech.com]
- 4. portlandpress.com [portlandpress.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. majid-esmaelizad.tripod.com [majid-esmaelizad.tripod.com]
- 7. Bradford protein assay | Abcam [abcam.com]
- 8. Quantifying proteins using the Bradford method [qiagen.com]
- 9. bio-rad.com [bio-rad.com]
- 10. Analysis of Arf GTP-binding Protein Function in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advantages and limitations of cell-based assays for GTPase activation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro fluorescence assay to measure GDP/GTP exchange of guanine nucleotide exchange factors of Rho family GTPases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in SAND Protein Crystallization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of SAND (Fab1, Arf79, Vac1, and EEA1) domain-containing proteins. The information is curated to assist researchers in obtaining high-quality crystals suitable for structural studies.
Troubleshooting Guide
Researchers often face hurdles such as protein instability, aggregation, and poor crystal quality when working with SAND proteins. This guide provides a systematic approach to troubleshoot these common issues.
Problem 1: Low Protein Yield or Purity
Question: My SAND protein expression is low, or the purified protein is not homogenous. What can I do?
Answer:
Low yield and impurity are common starting-point challenges. Here are some strategies to improve your protein production and purification:
-
Expression System Optimization:
-
Host Selection: If expressing in E. coli, consider using strains optimized for codon usage of your target protein or strains that promote disulfide bond formation if necessary. For complex SAND proteins or those requiring specific post-translational modifications, consider baculovirus-infected insect cells or mammalian expression systems.
-
Induction Conditions: Optimize induction parameters such as inducer concentration (e.g., IPTG), temperature, and induction time. Lowering the induction temperature (e.g., to 16-20°C) and extending the expression time can often improve protein solubility and yield.
-
-
Purification Protocol Refinement:
-
Lysis: Ensure efficient cell lysis to release the protein. Sonication on ice is a common method. The addition of DNase I can reduce viscosity from released nucleic acids.
-
Chromatography Steps: A multi-step purification protocol is often necessary.
-
Affinity Chromatography: Use an appropriate affinity tag (e.g., His-tag, GST-tag) for the initial capture of the protein.
-
Ion-Exchange Chromatography: This step separates proteins based on their net charge and is effective at removing contaminants.
-
Size-Exclusion Chromatography (SEC): This is a crucial final "polishing" step to separate your protein from remaining impurities and aggregates, ensuring a monodisperse sample.
-
-
Problem 2: Protein Aggregation
Question: My purified SAND protein is prone to aggregation, especially at high concentrations required for crystallization trials. How can I prevent this?
Answer:
Protein aggregation is a major obstacle to crystallization. The following strategies can help maintain protein solubility and stability:
-
Buffer Optimization:
-
pH: Screen a range of pH values to find the optimal pH where your protein is most stable. This is often near the protein's isoelectric point (pI).
-
Salt Concentration: Modify the ionic strength of the buffer. While some proteins are more stable at low salt concentrations, others require higher salt (e.g., 150-500 mM NaCl) to prevent aggregation.
-
Additives: Include additives that are known to enhance protein stability.
-
-
Construct Engineering:
-
Truncations: SAND proteins often have flexible N- or C-terminal regions or disordered loops that can contribute to instability and aggregation. Removing these regions based on secondary structure predictions or sequence alignments with homologous proteins can significantly improve crystallization success.
-
Surface Entropy Reduction: Mutating surface-exposed hydrophobic residues to more hydrophilic ones (e.g., Alanine) can reduce non-specific aggregation and promote crystal contact formation.
-
Problem 3: No Crystals or Poor-Quality Crystals
Question: My crystallization screens result in clear drops, amorphous precipitate, or very small, poorly formed crystals. What steps can I take to improve my results?
Answer:
Obtaining high-quality crystals often requires extensive optimization of crystallization conditions.
-
Screening a Wider Chemical Space:
-
Commercial Screens: Utilize a broad range of commercial crystallization screens that cover different precipitants (salts, polymers, organic solvents), pH ranges, and additives.
-
Additive Screens: If initial screens yield promising hits (e.g., microcrystals or crystalline precipitate), use additive screens to systematically test the effect of small molecules on improving crystal quality.
-
-
Optimization of "Hit" Conditions:
-
Grid Screens: Once a "hit" is identified, perform a grid screen around the initial condition by varying the concentrations of the precipitant and the buffer pH.
-
Protein Concentration: Systematically vary the protein concentration. High concentrations can sometimes lead to amorphous precipitate, while lower concentrations might be necessary for slower, more ordered crystal growth.
-
Temperature: Set up crystallization trials at different temperatures (e.g., 4°C and 20°C). Temperature can significantly affect protein solubility and the kinetics of crystal growth.
-
-
Seeding:
-
Microseeding: If you have small or poorly formed crystals, you can use them to create a seed stock. Introducing these seeds into fresh crystallization drops can promote the growth of larger, more well-ordered crystals.
-
Experimental Protocols
Detailed Purification Protocol for a SAND Protein Complex (Mon1-Ccz1)
This protocol is a generalized procedure based on successful purifications of SAND protein complexes for structural studies.
-
Cell Lysis and Clarification:
-
Resuspend cell pellets in a lysis buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 5% glycerol, 1 mM TCEP) supplemented with protease inhibitors (e.g., PMSF, leupeptin, aprotinin) and DNase I.
-
Lyse cells by sonication on ice.
-
Clarify the lysate by centrifugation at high speed (e.g., 40,000 x g) for 45 minutes at 4°C.
-
-
Affinity Chromatography:
-
Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column extensively with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Tag Cleavage (Optional):
-
If a cleavable affinity tag was used, dialyze the eluted protein against a buffer compatible with the specific protease (e.g., TEV or PreScission protease) overnight at 4°C.
-
Add the protease and incubate for the recommended time.
-
-
Ion-Exchange Chromatography:
-
Pass the protein solution (after tag cleavage, if applicable) over a second Ni-NTA column to remove the cleaved tag and any uncleaved protein.
-
Dilute the flow-through into a low-salt buffer and load it onto an ion-exchange column (e.g., Mono Q or Mono S, depending on the protein's pI).
-
Elute the protein using a linear salt gradient.
-
-
Size-Exclusion Chromatography:
-
Concentrate the fractions containing the protein of interest and load onto a size-exclusion chromatography column (e.g., Superdex 200 or Superose 6) pre-equilibrated with the final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Collect fractions corresponding to the monodisperse peak of your protein complex.
-
Concentrate the protein to the desired concentration for crystallization trials (typically 5-15 mg/mL).
-
Data Presentation
Table 1: Crystallization Conditions for the Chaetomium thermophilum Mon1-Ccz1 Catalytic Core in Complex with Ypt7 (PDB: 5LDD)
| Parameter | Value |
| Protein Concentration | 10 mg/mL |
| Precipitant | 12-18% (w/v) PEG 3350 |
| Buffer | 0.1 M Bis-Tris pH 6.5 |
| Salt | 0.2 M Ammonium acetate |
| Temperature | 20°C |
| Method | Sitting-drop vapor diffusion |
| Reference | Kiontke et al., (2017) Nature Communications |
Mandatory Visualizations
Experimental Workflow for SAND Protein Crystallization
Technical Support Center: Enhancing the Resolution of SAND Protein Structural Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the structural analysis of SAND (Sp100, AIRE-1, NucP41/75, DEAF-1) domain-containing proteins. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with the goal of improving the resolution of your structural data.
Frequently Asked Questions (FAQs)
Q1: My full-length SAND protein expresses poorly or is mostly insoluble. What can I do?
A1: Low expression and insolubility are common hurdles. Consider the following strategies:
-
Construct Optimization: The SAND domain itself is a globular fold, but flanking regions or other domains in the full-length protein may be intrinsically disordered and contribute to instability.[1] Try expressing truncated constructs that include the SAND domain and any adjacent domains predicted to be structured.
-
Fusion Tags: Employing solubility-enhancing fusion tags, such as Maltose-Binding Protein (MBP) or Glutathione S-Transferase (GST), can significantly improve expression and solubility.
-
Expression Conditions: Lowering the induction temperature (e.g., to 16-20°C) and reducing the concentration of the inducing agent (e.g., IPTG) can slow down protein expression, allowing more time for proper folding and reducing the formation of inclusion bodies.
-
Codon Optimization: If expressing a human SAND protein in a bacterial host like E. coli, codon bias can limit expression. Synthesizing a codon-optimized gene for your expression host can alleviate this issue.
Q2: My SAND protein is prone to aggregation during purification. How can I improve its stability?
A2: Aggregation can severely hinder downstream structural analysis. Here are some approaches to enhance protein stability:
-
Buffer Optimization: The composition of your purification buffers is critical. Screen a range of pH values, as protein solubility is often lowest near the isoelectric point (pI). Empirically test different buffer systems (e.g., Tris, HEPES, phosphate) and salt concentrations (e.g., 150-500 mM NaCl) to identify conditions that minimize aggregation.
-
Additives: Including additives in your buffers can improve stability. Common beneficial additives include:
-
Reducing agents: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) at 1-5 mM can prevent the formation of intermolecular disulfide bonds if your SAND protein has exposed cysteines.
-
Glycerol (B35011): 5-10% (v/v) glycerol can act as a cryoprotectant and osmolyte, stabilizing the protein.
-
Detergents: For SAND proteins that may have hydrophobic patches, a low concentration of a mild non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) can sometimes prevent aggregation.
-
-
Size-Exclusion Chromatography (SEC): Use SEC as a final polishing step to separate monomeric, properly folded protein from aggregates. Analyze the elution profile carefully to ensure you are collecting a homogenous sample.
Q3: I am getting very small, poorly diffracting crystals of my SAND protein. How can I improve crystal quality?
A3: Improving crystal quality is often an iterative process of optimization.
-
Protein Purity and Homogeneity: Ensure your protein sample is of the highest possible purity (>95%) and is monodisperse, as confirmed by techniques like Dynamic Light Scattering (DLS).
-
Crystallization Screening: Broadly screen commercially available crystallization kits that cover a wide range of precipitants, pH, and salts.
-
Microseeding: If you obtain small crystals, you can use them to create a seed stock to introduce into new crystallization drops. This can promote the growth of larger, more well-ordered crystals.
-
Additive Screening: Screen a variety of small molecules and additives that can sometimes stabilize crystal contacts and improve diffraction.
-
Post-Crystallization Treatments: Techniques like crystal dehydration or soaking in cryoprotectants can sometimes improve the diffraction resolution of existing crystals.
Q4: My SAND protein sample shows preferred orientation in cryo-EM, leading to an anisotropic reconstruction. How can I overcome this?
A4: Preferred orientation is a significant challenge in cryo-EM.
-
Grid Type and Surface Treatment: Experiment with different types of cryo-EM grids (e.g., gold grids) and surface treatments (e.g., glow discharge in different atmospheres) to alter the interaction of your protein with the grid surface.
-
Buffer Additives: The addition of a low concentration of a mild detergent (e.g., 0.005% Tween-20) can sometimes disrupt the interaction of the protein with the air-water interface, reducing preferred orientation.
-
Increase Protein Concentration: In some cases, a higher protein concentration can lead to a more crowded field of particles with a greater variety of orientations.
-
Data Collection Strategy: Employing a tilted data collection scheme can help to fill in the missing views in Fourier space caused by preferred orientation.
Troubleshooting Guides
Problem: Low Resolution X-ray Diffraction Data
dot
Caption: Troubleshooting workflow for low-resolution X-ray diffraction data.
Problem: Poor Particle Distribution in Cryo-EM
dot
Caption: Troubleshooting workflow for poor particle distribution in cryo-EM.
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Buffer | 20 mM HEPES pH 7.5 | 20 mM Tris-HCl pH 8.0 | 25 mM MES pH 6.5 | 20 mM Phosphate pH 7.0 |
| NaCl (mM) | 150 | 300 | 500 | 150 |
| Glycerol (%) | 5 | 10 | 5 | 0 |
| DTT (mM) | 1 | 2 | 1 | 0 |
| TCEP (mM) | 0 | 0 | 0 | 1 |
| Protein Conc. (mg/mL) | 10 | 12 | 8 | 15 |
| Result | Soluble, monodisperse | Soluble, minor aggregation | Precipitation | Soluble, stable |
Experimental Protocols
Detailed Methodology for SAND Protein Expression and Purification
-
Construct Design:
-
Based on secondary structure predictions and domain annotations, design constructs that encompass the SAND domain and any flanking regions predicted to be structured.
-
Incorporate a TEV (Tobacco Etch Virus) protease cleavage site between the fusion tag (e.g., N-terminal His6-MBP) and the SAND protein sequence to allow for tag removal.
-
-
Protein Expression:
-
Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow the cells at 37°C in LB medium supplemented with the appropriate antibiotic to an OD600 of 0.6-0.8.
-
Cool the culture to 18°C and induce protein expression with 0.1-0.5 mM IPTG.
-
Continue to grow the cells overnight (16-18 hours) at 18°C.
-
Harvest the cells by centrifugation.
-
-
Cell Lysis and Initial Purification:
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 10% glycerol, 1 mM TCEP, and protease inhibitors).
-
Lyse the cells by sonication or with a microfluidizer.
-
Clarify the lysate by centrifugation at high speed (e.g., 40,000 x g) for 45 minutes.
-
Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column extensively with wash buffer (lysis buffer with 20 mM imidazole).
-
Elute the protein with elution buffer (lysis buffer with 300 mM imidazole).
-
-
Tag Removal and Further Purification:
-
Dialyze the eluted protein against a low-salt buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) overnight in the presence of TEV protease to cleave the fusion tag.
-
Pass the dialyzed sample back over the Ni-NTA column to remove the cleaved tag and any uncleaved protein.
-
Subject the flow-through to ion-exchange chromatography as an intermediate purification step if necessary.
-
As a final step, perform size-exclusion chromatography using a buffer suitable for long-term storage and downstream applications (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Analyze the purity and homogeneity of the final protein sample by SDS-PAGE and DLS.
-
General Workflow for SAND Protein Structural Analysis
dot
Caption: General experimental workflow for SAND protein structure determination.
References
how to reduce background noise in SAND protein immunofluorescence
Welcome to the technical support center for SAND protein immunofluorescence. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you reduce background noise and achieve high-quality, specific staining in your experiments.
Troubleshooting High Background Noise
High background fluorescence can obscure the specific signal from your target protein, leading to incorrect localization data and false positives.[1] The following table outlines common causes of high background and provides targeted solutions.
| Problem | Potential Cause | Recommended Solution | Quantitative Target (Example) |
| Diffuse, even background across the entire slide | 1. Autofluorescence: Aldehyde fixation (e.g., PFA) can induce autofluorescence.[2] Endogenous pigments like collagen or lipofuscin also contribute.[3][4] | - Reduce fixation time to the minimum required.[2] - Use a quenching agent like Sodium Borohydride or commercial reagents (e.g., TrueVIEW®).[1][3] - Choose fluorophores in the far-red spectrum (e.g., Alexa Fluor 647), as autofluorescence is weaker at these wavelengths.[4] - Perfuse tissues with PBS before fixation to remove red blood cells, a source of heme-related autofluorescence.[3] | Signal-to-Noise Ratio > 5:1 |
| 2. Insufficient Blocking: Non-specific protein binding sites on the sample are not adequately saturated.[5] | - Increase blocking incubation time (e.g., to 60 minutes at room temperature).[6] - Use 5-10% normal serum from the species the secondary antibody was raised in. - Alternatively, use a high-purity protein blocker like 1-5% Bovine Serum Albumin (BSA).[7] | Background intensity < 10% of specific signal intensity | |
| Speckled or punctate background | 1. Antibody Aggregates: Primary or secondary antibodies have formed aggregates. | - Centrifuge the antibody solution (e.g., 10,000 x g for 10 minutes) before dilution. - Filter the diluted antibody solution through a 0.22 µm filter. | N/A |
| 2. Reagent Precipitation: Precipitates in buffers (e.g., PBS) or blocking agents. | - Ensure all buffers are freshly prepared and filtered. - If using BSA, ensure it is fully dissolved and the solution is clear. | N/A | |
| High background from secondary antibody only | 1. Non-specific Binding of Secondary Ab: The secondary antibody is binding to non-target proteins.[5] | - Run a control with only the secondary antibody to confirm the issue.[2] - Use a pre-adsorbed (cross-adsorbed) secondary antibody to minimize species cross-reactivity.[8] - Increase the stringency of wash steps (increase duration or number of washes).[5] | Secondary-only control shows minimal to no fluorescence |
| 2. Secondary Ab Concentration Too High: Excessive secondary antibody increases the chance of non-specific binding.[9] | - Titrate the secondary antibody to determine the optimal concentration that provides a strong signal without high background.[6] | Lowest concentration that gives maximum specific signal | |
| Non-specific staining in specific cellular structures | 1. Inappropriate Permeabilization: The permeabilization agent may be too harsh, exposing sticky intracellular components.[7] | - For SAND proteins, which are associated with endosomal membranes, a milder detergent like Saponin or Digitonin may be preferable to Triton X-100.[10] - Optimize detergent concentration and incubation time.[11] | Clear localization to the expected organelle (endosomes) with low cytoplasmic noise |
| 2. Primary Ab Concentration Too High: The primary antibody concentration is excessive, leading to off-target binding.[5][9] | - Perform a titration experiment to find the optimal antibody concentration. The goal is to use the lowest concentration that still provides a bright, specific signal.[12][13] | Lowest concentration that saturates the specific target |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of high background in immunofluorescence for an intracellular protein like SAND?
A1: For intracellular targets, a combination of issues often contributes to high background. The most frequent causes are inadequate blocking and suboptimal primary antibody concentration.[5][6] Because you must permeabilize the cell to allow the antibody to enter, you also expose numerous non-specific binding sites that must be thoroughly blocked. Furthermore, using too high a concentration of the primary antibody is a primary driver of non-specific binding and background noise.[9]
Q2: How do I choose the right blocking buffer?
A2: The best practice is to use a blocking buffer containing 5-10% normal serum from the same species in which your secondary antibody was raised. For example, if you are using a Donkey anti-Rabbit secondary antibody, you should use 5-10% normal donkey serum. This works by using non-specific immunoglobulins in the serum to occupy potential binding sites. An alternative is to use a protein-based blocker like 1-5% high-purity BSA. Avoid using milk-based blockers if you are studying phosphoproteins.
Q3: My secondary antibody alone is causing high background. What should I do?
A3: This indicates that the secondary antibody is binding non-specifically. First, ensure you are using a high-quality, cross-adsorbed secondary antibody, which has been purified to remove antibodies that cross-react with proteins from other species.[8] Second, try titrating the secondary antibody to a lower concentration.[6] Finally, extend your post-incubation wash times and increase the number of washes to remove unbound and weakly bound antibodies.[5]
Q4: How does my choice of fixation and permeabilization method affect background for SAND protein staining?
A4: Fixation and permeabilization are critical steps that directly impact background.[14]
-
Fixation: Aldehyde fixatives like paraformaldehyde (PFA) are excellent for preserving cellular structure but can increase autofluorescence.[2] Methanol fixation can sometimes reduce this but may alter protein conformation.[15]
-
Permeabilization: Since SAND proteins are associated with intracellular membranes, permeabilization is necessary.[10] Triton X-100 is a strong, non-selective detergent. If you experience high background, consider a milder detergent like Saponin, which selectively permeabilizes cholesterol-rich membranes, potentially leaving organelle membranes less disturbed and reducing non-specific antibody binding.[10]
Q5: How can I distinguish between a true SAND protein signal and autofluorescence?
A5: The best way to check for autofluorescence is to prepare an unstained control sample.[4] This sample should go through the entire process (fixation, permeabilization) but without the addition of any primary or secondary antibodies.[2] When you image this slide, any fluorescence you observe is native autofluorescence. You can then compare this to your fully stained sample to gauge the contribution of autofluorescence to your signal.[4] Using fluorophores that emit in the far-red spectrum can also help, as autofluorescence is typically lower at longer wavelengths.[2]
Visual Guides and Workflows
Diagram: Troubleshooting Workflow for High Background
The following diagram outlines a logical workflow for diagnosing and resolving high background issues in your immunofluorescence experiments.
Caption: A flowchart for systematically troubleshooting high background noise.
Diagram: Key Protocol Steps for Background Reduction
This diagram highlights the critical stages in an immunofluorescence protocol where background can be introduced and controlled.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. labcompare.com [labcompare.com]
- 3. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 4. southernbiotech.com [southernbiotech.com]
- 5. sinobiological.com [sinobiological.com]
- 6. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 7. researchgate.net [researchgate.net]
- 8. hycultbiotech.com [hycultbiotech.com]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. blog.addgene.org [blog.addgene.org]
- 11. docs.abcam.com [docs.abcam.com]
- 12. lerner.ccf.org [lerner.ccf.org]
- 13. biotech.gsu.edu [biotech.gsu.edu]
- 14. blog.cellsignal.com [blog.cellsignal.com]
- 15. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
Technical Support Center: Troubleshooting SAND Protein Aggregation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with SAND protein aggregation during experiments.
Frequently Asked questions (FAQs)
Q1: What is SAND protein aggregation?
A1: SAND protein aggregation is a phenomenon where individual SAND protein molecules clump together to form large, often insoluble, complexes.[1] This can occur when the protein misfolds, exposing hydrophobic regions that then interact with each other.[2] Aggregation can lead to loss of protein function, making it a significant challenge in research and drug development.[3]
Q2: What are the common causes of SAND protein aggregation?
A2: Several factors can induce SAND protein aggregation, including:
-
Environmental Stress: Extreme pH, temperature, or high salt concentrations can destabilize the protein's native structure.[1]
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High Protein Concentration: Overexpression in recombinant systems or concentration steps during purification can increase the likelihood of intermolecular interactions and aggregation.[4]
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Mutations: Changes in the amino acid sequence can disrupt proper folding.[1]
-
Issues During Protein Synthesis: Errors during transcription or translation can lead to a faulty amino acid sequence, causing the protein to misfold.[1]
-
Oxidative Stress: The presence of reactive oxygen species can also contribute to protein aggregation.[1]
Q3: How can I detect SAND protein aggregation?
A3: Several methods can be used to detect protein aggregation:
-
Visual Observation: The simplest method is to look for visible precipitates or cloudiness in the protein solution.[3]
-
Spectroscopy: An increase in light scattering at 340 nm or a shift in the maximum absorbance wavelength can indicate the presence of aggregates.
-
Size Exclusion Chromatography (SEC): Aggregates will elute earlier than the soluble protein, appearing as a high molecular weight peak.[5]
-
Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution and can detect the presence of larger aggregates.[6]
-
SDS-PAGE: Comparing non-reducing and reducing SDS-PAGE can reveal disulfide-linked aggregates, which will appear as higher molecular weight bands in the non-reducing gel.[5]
Q4: Can molecular chaperones help prevent SAND protein aggregation?
A4: Yes, molecular chaperones can be instrumental in preventing aggregation. Chaperones bind to unfolded or partially folded proteins, preventing them from aggregating and facilitating their correct folding.[7][8] Co-expression of molecular chaperones like Hsp70 or Hsp60 families with your SAND protein in the expression system can significantly improve its solubility.[9][10]
Troubleshooting Guides
Issue 1: SAND protein is found in inclusion bodies after expression.
Cause: The rate of protein synthesis exceeds the cell's folding capacity, leading to the accumulation of misfolded protein in insoluble inclusion bodies.[11]
Solution:
-
Optimize Expression Conditions:
-
Lower Temperature: Reducing the culture temperature (e.g., from 37°C to 18-25°C) after induction slows down protein synthesis, allowing more time for proper folding.[12]
-
Lower Inducer Concentration: Decreasing the concentration of the inducing agent (e.g., IPTG) can reduce the rate of transcription and translation.[11]
-
Use a Weaker Promoter or a Low-Copy-Number Plasmid: This can help to decrease the overall expression rate.[11][12]
-
-
Co-express Molecular Chaperones: Introduce a separate plasmid containing genes for molecular chaperones to assist in the proper folding of the SAND protein.[7][9]
-
Optimize the Lysis Buffer: Include additives in the lysis buffer that can help stabilize the protein, such as:
-
Glycerol (B35011) (10-50%): Acts as a cryoprotectant and osmolyte to stabilize protein structure.[13][14]
-
Non-denaturing detergents (e.g., 0.1% Triton X-100 or Tween-20): Can help to solubilize proteins.[3][15]
-
Reducing agents (e.g., 1-5 mM DTT or β-mercaptoethanol): Prevent the formation of incorrect disulfide bonds.[16]
-
Issue 2: Purified SAND protein precipitates during concentration or storage.
Cause: The buffer conditions are not optimal for maintaining the stability of the purified SAND protein at high concentrations or during freeze-thaw cycles.[4][14]
Solution:
-
Screen for Optimal Buffer Conditions:
-
pH: Determine the isoelectric point (pI) of your SAND protein. The protein is least soluble at its pI. Adjust the buffer pH to be at least one unit away from the pI.[4]
-
Salt Concentration: Optimize the ionic strength of the buffer. While low salt can lead to aggregation due to electrostatic interactions, very high salt can also cause precipitation ("salting out"). Test a range of salt concentrations (e.g., 50-500 mM NaCl or KCl).[3][4]
-
Additives: Screen various additives for their ability to enhance solubility and stability.
-
-
Improve Storage Conditions:
-
Add Cryoprotectants: For long-term storage at -20°C or -80°C, add glycerol (up to 50%) to prevent aggregation during freezing and thawing.[14]
-
Flash-freeze Aliquots: Rapidly freeze small, single-use aliquots in liquid nitrogen to minimize the damaging effects of slow freezing.
-
Lyophilization: For very long-term storage, consider lyophilizing (freeze-drying) the protein in a suitable buffer.[14]
-
Data Presentation: Buffer Additives for Protein Stability
| Additive | Typical Concentration | Mechanism of Action |
| Glycerol | 10-50% (v/v) | Stabilizes protein structure by preferential hydration.[13] |
| Arginine/Glutamate | 50-500 mM | Suppresses aggregation by interacting with hydrophobic and charged residues.[4] |
| Non-denaturing Detergents (e.g., Tween 20, Triton X-100) | 0.01-0.1% (v/v) | Solubilize hydrophobic regions of proteins.[3][15] |
| Reducing Agents (DTT, β-mercaptoethanol) | 1-10 mM | Prevent the formation of non-native disulfide bonds.[16] |
| Sugars (Sucrose, Trehalose) | 0.25-1 M | Stabilize proteins through preferential exclusion.[17] |
| EDTA | 1-5 mM | Chelates divalent metal ions that can catalyze oxidation.[3] |
Experimental Protocols
Protocol 1: Screening for Optimal Buffer Conditions
This protocol describes a method to systematically screen for buffer conditions that enhance the solubility of your SAND protein.
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Prepare a stock solution of your purified SAND protein at a known concentration in its current buffer.
-
Prepare a series of test buffers. These should vary in pH, salt concentration, and the presence of different additives (see table above).
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Dilute the protein stock into each test buffer to a final concentration where aggregation is observed in the original buffer. A typical starting point is 1 mg/mL.
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Incubate the samples under conditions that typically induce aggregation (e.g., room temperature for several hours, or a freeze-thaw cycle).
-
Assess aggregation in each sample using one of the detection methods described in the FAQs (e.g., measuring absorbance at 340 nm for turbidity, or analyzing by SEC).
-
Analyze the results to identify the buffer composition that minimizes aggregation.
Protocol 2: Solubilization of SAND Protein from Inclusion Bodies
This protocol outlines a general procedure for solubilizing and refolding SAND protein from inclusion bodies.
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Harvest and lyse the cells expressing the SAND protein.
-
Centrifuge the lysate to pellet the inclusion bodies.
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Wash the inclusion bodies with a buffer containing a mild detergent (e.g., 0.5% Triton X-100) to remove contaminating proteins.
-
Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride) and a reducing agent (e.g., 10 mM DTT).[15]
-
Refold the solubilized protein by rapidly diluting or dialyzing the protein into a large volume of refolding buffer. The refolding buffer should be optimized for pH, salt concentration, and may contain additives that assist in folding, such as L-arginine and oxidized/reduced glutathione.
-
Purify the refolded protein using appropriate chromatography techniques to separate correctly folded protein from misfolded and aggregated species.
Mandatory Visualizations
References
- 1. Protein aggregation - Wikipedia [en.wikipedia.org]
- 2. support.nanotempertech.com [support.nanotempertech.com]
- 3. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Determining Protein Aggregation | Proteos Insights [proteos.com]
- 6. The Analytical Scientist | Detection and quantification of large protein aggregates [theanalyticalscientist.com]
- 7. The role of molecular chaperones in protein folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chaperone (protein) - Wikipedia [en.wikipedia.org]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. news-medical.net [news-medical.net]
- 11. Impact of the Expression System on Recombinant Protein Production in Escherichia coli BL21 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. bio-rad.com [bio-rad.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. m.youtube.com [m.youtube.com]
Optimizing Lysis Buffers for SAND Protein Extraction: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing lysis buffers for the extraction of SAND (Sp100, AIRE-1, NucP41/75, DEAF-1) proteins.
I. Troubleshooting Guides
This section addresses specific issues that may be encountered during SAND protein extraction.
1. Low Yield of SAND Protein
Problem: The concentration of the extracted SAND protein is lower than expected.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inefficient Cell Lysis | SAND proteins are primarily located in the nucleus. Ensure your lysis buffer is capable of disrupting both the cellular and nuclear membranes. For nuclear proteins, a RIPA buffer is often more effective than milder detergents like NP-40 or Triton X-100.[1][2][3] Consider mechanical disruption methods like sonication or douncing in conjunction with your lysis buffer to enhance nuclear lysis. |
| Suboptimal Lysis Buffer Composition | The choice of detergent and its concentration are critical. For tightly bound nuclear proteins, a buffer containing a combination of ionic (e.g., SDS) and non-ionic detergents (e.g., NP-40) like RIPA buffer is recommended.[1][2] However, harsh detergents can denature proteins, so optimization is key. |
| Protein Degradation | Proteases and phosphatases released during cell lysis can degrade or alter your target protein. Always use a freshly prepared protease and phosphatase inhibitor cocktail in your lysis buffer.[4] Perform all extraction steps at 4°C or on ice to minimize enzymatic activity.[4] |
| Incomplete Solubilization | SAND proteins can be part of larger protein complexes within the nucleus. The salt concentration in your lysis buffer can affect the solubility of these complexes. Typically, a NaCl concentration of 150 mM is used, but this may need to be optimized. |
| Insufficient Starting Material | Ensure you are starting with a sufficient number of cells or amount of tissue. As a general guideline, use 100 µL of RIPA buffer for approximately every 10^6 cells.[2] |
2. SAND Protein Degradation or Modification
Problem: Western blot analysis shows multiple bands, suggesting degradation, or shifts in band size, indicating post-translational modifications.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Protease Activity | Add a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use. Keep samples on ice or at 4°C throughout the extraction process. |
| Phosphatase Activity | If you are studying the phosphorylation state of a SAND protein, include a phosphatase inhibitor cocktail in your lysis buffer. |
| Deubiquitination or Desumoylation | SAND proteins are known to be regulated by post-translational modifications like SUMOylation. To preserve these modifications, consider adding specific inhibitors like N-ethylmaleimide (NEM) to your lysis buffer. |
| Harsh Lysis Conditions | Over-sonication can generate heat and lead to protein degradation. Use short bursts of sonication on ice. Strong detergents in buffers like RIPA can sometimes lead to protein aggregation or degradation upon prolonged incubation. Minimize the lysis time as much as possible. |
3. Poor Solubility of SAND Protein
Problem: The SAND protein is found in the insoluble pellet after centrifugation.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Ineffective Lysis Buffer | For nuclear proteins that are part of the chromatin structure, a standard RIPA buffer may not be sufficient. Consider using a nuclear extraction protocol with a high-salt buffer to dissociate DNA-protein interactions.[5] |
| Protein Aggregation | High concentrations of protein in the lysate can lead to aggregation. You can try increasing the volume of lysis buffer. The presence of detergents in the lysis buffer is meant to prevent this, so ensure the detergent concentration is optimal. |
| Formation of Disulfide Bonds | The addition of a reducing agent, such as Dithiothreitol (DTT) or β-mercaptoethanol, to the lysis buffer can help to break disulfide bonds and improve solubility. |
II. Frequently Asked Questions (FAQs)
Q1: Which lysis buffer is best for extracting SAND proteins?
A1: The optimal lysis buffer depends on the specific SAND protein and the downstream application. Since SAND proteins are primarily nuclear, a buffer that can efficiently lyse the nuclear membrane is required.[6]
-
RIPA (Radioimmunoprecipitation Assay) buffer is a good starting point as it contains both ionic (SDS) and non-ionic (NP-40) detergents, making it effective for extracting nuclear proteins.[1][2][3] However, it can be denaturing, which might not be suitable for activity assays or some immunoprecipitation experiments.
-
NP-40 or Triton X-100 based buffers are milder, non-ionic detergent buffers that are less likely to denature proteins. They may be sufficient for some SAND proteins but might result in lower yields for those tightly associated with nuclear structures.
-
Nuclear Extraction Buffers are specifically designed to first isolate the nuclei and then extract the nuclear proteins, often using a high-salt buffer. This method can provide a more enriched nuclear protein sample.[5]
We recommend starting with a RIPA buffer and then optimizing the components based on your results.
Q2: How can I optimize my lysis buffer for SAND protein extraction?
A2: Optimization is an empirical process. We recommend a systematic approach:
-
Start with a standard buffer: Begin with a common buffer like RIPA.
-
Vary detergent concentrations: Test a range of concentrations for the detergents in your buffer.
-
Adjust salt concentration: Try varying the NaCl concentration (e.g., 100 mM, 150 mM, 300 mM) to improve the solubilization of protein complexes.
-
Test different detergents: Compare the efficiency of RIPA with a milder buffer like one containing NP-40.
-
Additives: Consider adding reagents like DNase to reduce viscosity from DNA released from the nucleus.
Evaluate the results of each condition by running a Western blot and comparing the band intensity of your SAND protein of interest.
Q3: My protein lysate is very viscous. What should I do?
A3: High viscosity is usually due to the release of DNA from the nucleus during lysis. This can be addressed by:
-
Sonication: Brief sonication on ice will shear the DNA and reduce viscosity.
-
DNase I treatment: Adding DNase I to your lysis buffer will digest the DNA. Ensure you also add MgCl2, as it is a required cofactor for DNase I.
Q4: Can I use the same lysis buffer for immunoprecipitation (IP) of SAND proteins?
A4: It depends on the antibody and the protein-protein interaction you are studying.
-
RIPA buffer can be too harsh for some antibody-antigen interactions and may disrupt protein-protein interactions.
-
A milder buffer , such as one with NP-40 or Triton X-100, is often preferred for IP as it is less likely to denature the antibody or disrupt protein complexes.
If you are performing an IP, you may need to use a milder lysis buffer or dilute your RIPA lysate to reduce the detergent concentration before adding your antibody.
III. Quantitative Data Presentation
Optimizing your lysis buffer is crucial for maximizing protein yield. The following table illustrates a comparison of protein extraction efficiency between two different lysis buffers for a specific biomarker. While this data is not for a SAND protein, it demonstrates the importance of buffer selection and provides a template for how to present your own optimization data.
Table 1: Comparison of Protein Yield with Different Lysis Buffers
| Lysis Buffer | Total Protein Yield (µg/mL) | Biomarker Band Intensity (Arbitrary Units) |
| RIPA Buffer | 1250 | 8500 |
| CytoBuster™ Reagent | 980 | 12500 |
Data adapted from a study comparing lysis buffer efficiency for a breast cancer biomarker. This table serves as an example of how to quantify and compare the results of your lysis buffer optimization experiments.[7]
IV. Experimental Protocols
1. Protocol for Nuclear Protein Extraction
This protocol is recommended for obtaining an enriched fraction of nuclear SAND proteins.
Materials:
-
Cytoplasmic Extraction Buffer (CEB): 10 mM HEPES, 60 mM KCl, 1 mM EDTA, 0.075% (v/v) NP-40, 1 mM DTT, and 1 mM PMSF, pH 7.6
-
Nuclear Extraction Buffer (NEB): 20 mM Tris-Cl, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, 1 mM PMSF, and 25% (v/v) glycerol, pH 8.0
-
Phosphate Buffered Saline (PBS)
-
Protease and Phosphatase Inhibitor Cocktails
Procedure:
-
Harvest approximately 4 x 10^7 cells and wash gently with ice-cold PBS.
-
Centrifuge the cells at 1000 rpm for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 5 pellet volumes (approximately 100 µL) of ice-cold CEB.
-
Incubate on ice for 3 minutes to lyse the cell membranes.
-
Centrifuge at 1000-1500 rpm for 4 minutes. The supernatant contains the cytoplasmic fraction.
-
Carefully remove the supernatant. Wash the nuclear pellet with 100 µL of CEB without detergent and centrifuge again.
-
Resuspend the nuclear pellet in 1 pellet volume (approximately 50 µL) of NEB.
-
Adjust the salt concentration to 400 mM using 5 M NaCl.
-
Add an additional pellet volume of NEB and vortex to resuspend the pellet.
-
Incubate on ice for 10 minutes, vortexing periodically.
-
Centrifuge at maximum speed for 10 minutes to pellet any remaining debris.
-
The supernatant contains the nuclear protein extract.
2. Protocol for Whole-Cell Lysis using RIPA Buffer
This protocol is a general method for extracting total cellular proteins, including nuclear SAND proteins.
Materials:
-
RIPA Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS
-
Ice-cold PBS
-
Protease and Phosphatase Inhibitor Cocktails
-
Cell scraper (for adherent cells)
Procedure for Adherent Cells:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer (supplemented with inhibitors) to the plate (e.g., 1 mL for a 10 cm dish).
-
Incubate on ice for 5 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Agitate for 30 minutes at 4°C.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
The supernatant contains the total protein lysate.
Procedure for Suspension Cells:
-
Pellet the cells by centrifugation at 1000 x g for 5 minutes.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the pellet in ice-cold RIPA buffer (supplemented with inhibitors).
-
Agitate for 30 minutes at 4°C.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
The supernatant contains the total protein lysate.
V. Visualization of Pathways and Workflows
1. AIRE Signaling Pathway in Central Tolerance
The SAND domain protein AIRE (Autoimmune Regulator) plays a crucial role in central tolerance by promoting the expression of tissue-specific antigens (TSAs) in medullary thymic epithelial cells (mTECs). This leads to the negative selection of self-reactive T cells.[6][8][9][10][11]
Caption: AIRE-mediated expression of TSAs in mTECs leads to negative selection of self-reactive T cells.
2. Experimental Workflow for Lysis Buffer Optimization
A systematic approach is essential for identifying the optimal lysis buffer for your specific SAND protein and application.
Caption: A workflow for the systematic optimization of lysis buffers for SAND protein extraction.
References
- 1. fortislife.com [fortislife.com]
- 2. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 3. researchgate.net [researchgate.net]
- 4. nanostring.com [nanostring.com]
- 5. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]
- 6. Control of Central and Peripheral Tolerance by Aire - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Transcriptional regulation by AIRE: molecular mechanisms of central tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Central tolerance to self revealed by the autoimmune regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Aire expands: new roles in immune tolerance and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating SAND Protein siRNA Knockdown Efficiency
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for validating the efficiency of small interfering RNA (siRNA) mediated knockdown of SAND proteins.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to validate SAND protein siRNA knockdown efficiency?
The two most common and reliable methods for validating siRNA knockdown efficiency are:
-
Western Blotting: To quantify the reduction in SAND protein levels.[4][5] This is a crucial step as it confirms that the mRNA knockdown translates to a functional decrease in protein.
Q2: What are the essential controls for a knockdown experiment?
Q3: How soon after transfection should I assess knockdown?
Q4: What level of knockdown is considered successful?
Q5: What are off-target effects and how can I minimize them?
Off-target effects occur when an siRNA unintentionally silences genes other than the intended target.[12][13][14] This can be caused by partial sequence homology to other mRNAs.[12][13] To minimize off-target effects:
-
Use siRNA design algorithms that are optimized to reduce off-target binding.[15]
-
Use the lowest effective concentration of siRNA.
-
Validate your findings with multiple siRNAs targeting different regions of the SAND mRNA.[12]
-
Perform rescue experiments by re-introducing a version of the SAND gene that is resistant to the siRNA.
Troubleshooting Guide
This section addresses common issues encountered during SAND protein siRNA knockdown experiments.
Issue 1: Low or No Knockdown of SAND mRNA (qPCR)
| Potential Cause | Troubleshooting Steps |
| Inefficient Transfection | 1. Optimize Transfection: Systematically vary the siRNA concentration, transfection reagent volume, and cell density.[11][16] 2. Check Transfection Efficiency: Use a fluorescently labeled control siRNA to visually assess uptake by microscopy or flow cytometry.[6] 3. Use a Positive Control: A positive control siRNA (e.g., targeting GAPDH) will confirm if the transfection protocol is effective.[7][9] |
| Poor siRNA Design | 1. Test Multiple siRNAs: Use at least two or three different siRNAs targeting different regions of the SAND mRNA. 2. Use Pre-validated siRNAs: Whenever possible, use siRNAs that have been previously validated. |
| Incorrect qPCR Assay Design | 1. Primer/Probe Location: Design qPCR primers that amplify a region within the target mRNA that is not the siRNA binding site.[17] 2. Check RNA Quality: Ensure the isolated RNA is intact and free of contaminants.[11] |
| Incorrect Timing | 1. Perform a Time-Course: Analyze mRNA levels at multiple time points (e.g., 24, 48, 72 hours) to identify the point of maximum knockdown.[11] |
Issue 2: mRNA Knockdown is Observed, but SAND Protein Levels are Unchanged (Western Blot)
| Potential Cause | Troubleshooting Steps |
| High Protein Stability | 1. Extend the Time-Course: SAND protein may have a long half-life. Extend the experiment to 72, 96, or even 120 hours post-transfection to allow for protein turnover.[11] |
| Inefficient Protein Extraction | 1. Optimize Lysis Buffer: Ensure your lysis buffer is appropriate for extracting the SAND protein. 2. Use Protease Inhibitors: Always include protease inhibitors in your lysis buffer to prevent protein degradation. |
| Poor Antibody Quality | 1. Validate the Antibody: Confirm that your SAND antibody is specific and sensitive enough to detect the protein of interest. This can be done by testing it on cells known to express SAND protein.[18] 2. Test Different Antibodies: If possible, try a different primary antibody against the SAND protein. |
| Subcellular Localization | 1. Check Cellular Fractionation: The SAND protein may be localized to a specific cellular compartment (e.g., nucleus). Ensure your protein extraction method effectively isolates proteins from that compartment. The SAND protein family has been shown to be localized in the cell nucleus and is involved in chromatin-dependent transcriptional control.[19] |
Experimental Protocols
Quantitative Real-Time PCR (qPCR) for SAND mRNA Knockdown Validation
This protocol outlines the steps for assessing SAND mRNA levels following siRNA transfection.
Caption: Workflow for qPCR validation of siRNA knockdown.
-
Cell Transfection: Plate cells and transfect with SAND-targeting siRNA, a negative control siRNA, and a positive control siRNA. Include mock-transfected and untreated wells.
-
RNA Isolation: At the desired time point (e.g., 48 hours), lyse the cells and isolate total RNA using a commercially available kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the isolated RNA using a spectrophotometer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA templates using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for the SAND gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of SAND mRNA using the delta-delta Ct (ΔΔCt) method, comparing the levels in SAND siRNA-treated cells to the negative control.
Western Blot for SAND Protein Knockdown Validation
This protocol details the procedure for quantifying SAND protein levels.
Caption: Western Blot workflow for protein knockdown validation.
-
Cell Transfection: Transfect cells as described in the qPCR protocol.
-
Protein Extraction: At the appropriate time point (e.g., 72 hours), harvest the cells and lyse them in a suitable buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the SAND protein.
-
Incubate with a primary antibody for a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize the SAND protein signal to the loading control to determine the percentage of knockdown.
SAND Protein Signaling and Functional Considerations
The SAND protein family is characterized by the presence of a conserved SAND domain.[20][21][22] These proteins are typically found in the nucleus and are implicated in the regulation of transcription through their interaction with chromatin.[19] The SAND domain itself is thought to be a DNA-binding domain.[19][23]
Given their role as transcriptional regulators, a potential functional assay to validate SAND protein knockdown could involve measuring the expression of known downstream target genes. However, as the specific target genes of many SAND family members are not well-defined, the most direct and universally applicable methods for knockdown validation remain qPCR and Western blotting.
Caption: Logical flow of SAND protein knockdown and its effects.
References
- 1. qiagen.com [qiagen.com]
- 2. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. siRNA-induced Gene Silencing | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Western Blot Evaluation of siRNA Delivery by pH Responsive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Performing appropriate RNAi control experiments [qiagen.com]
- 7. What are the most important controls for my siRNA experiment? [horizondiscovery.com]
- 8. horizondiscovery.com [horizondiscovery.com]
- 9. Controls for RNAi Experiments | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Positive and Negative control siRNA's for your experiments. >90% siRNA kockdown for positive controls [us.bioneer.com]
- 11. RNAi Synthetics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 13. siRNA Off-Target Effect Assessment - Creative Proteomics [creative-proteomics.com]
- 14. horizondiscovery.com [horizondiscovery.com]
- 15. What are the key parameters contributing to unwanted off-target effects in an RNAi experiment? [qiagen.com]
- 16. researchgate.net [researchgate.net]
- 17. Optimal RNA isolation method and primer design to detect gene knockdown by qPCR when validating Drosophila transgenic RNAi lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How siRNA Knockdown Antibody Validation Works | Lab Manager [labmanager.com]
- 19. SAND DNA-binding protein domain - Wikipedia [en.wikipedia.org]
- 20. SAND, a new protein family: from nucleic acid to protein structure and function prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. scispace.com [scispace.com]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
Validating SAND Protein-Protein Interactions: A Comparative Guide to Co-Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating protein-protein interactions involving the SAND protein family, with a primary focus on the widely used co-immunoprecipitation (co-IP) technique. We will explore the experimental workflow of co-IP, present alternative validation methods, and provide detailed protocols and supporting data for researchers in cell biology and drug discovery.
Understanding SAND Proteins: A Dual Identity
It is crucial to distinguish between two classes of proteins referred to as "SAND". The first is the SAND domain , a conserved region found in nuclear proteins like Sp100, AIRE-1, NucP41/75, and DEAF-1. This domain is primarily involved in chromatin-dependent transcriptional regulation through DNA binding.[1][2] The second is the SAND protein family , which are components of the Mon1-Ccz1 complex, acting as a guanine (B1146940) nucleotide exchange factor (GEF) for the Rab7 GTPase. This complex plays a critical role in vesicle trafficking, specifically in the maturation of endosomes and autophagosomes.[3][4][5][6][7][8] This guide will focus on the validation of protein-protein interactions of the latter, using the Mon1-Ccz1 complex as a prime example.
Co-Immunoprecipitation (co-IP) for Validating SAND Protein Interactions
Co-IP is a powerful and widely used technique to study protein-protein interactions in their native cellular environment.[9] The principle involves using an antibody to specifically pull down a protein of interest (the "bait") from a cell lysate, along with any proteins that are bound to it (the "prey"). These associated proteins can then be identified by techniques such as Western blotting or mass spectrometry.
A key example of this application is the confirmation of the physical interaction between Mon1 and Ccz1, which together form the functional SAND protein complex.[10] Co-immunoprecipitation experiments have been instrumental in establishing that Mon1 and Ccz1 exist as a stable complex within the cell.[10]
Quantitative and Semi-Quantitative Co-IP
While traditional co-IP is largely qualitative, several methods have been developed for quantitative analysis of protein-protein interactions.[9][11][12][13] Semi-quantitative immunoblotting, for instance, uses densitometry to estimate the amount of a co-precipitated protein.[9][11][12] More advanced techniques like quantitative multiplex co-immunoprecipitation (QMI) utilize flow cytometry for sensitive detection of changes in protein-protein interactions.[13]
Data Presentation: Co-IP Validation of the Mon1-Ccz1 Interaction
The following table summarizes hypothetical semi-quantitative data from a co-IP experiment designed to validate the interaction between Mon1 and Ccz1.
| Bait Protein | Prey Protein | Co-IP Result | Relative Band Intensity (Prey/Bait) | Interpretation |
| Flag-Mon1 | HA-Ccz1 | Positive | 0.85 | Mon1 and Ccz1 interact in vivo. |
| Flag-Mon1 | Irrelevant Protein | Negative | 0.05 | The Mon1-Ccz1 interaction is specific. |
| IgG Control | HA-Ccz1 | Negative | 0.02 | No non-specific binding to the antibody or beads. |
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general workflow for a co-immunoprecipitation experiment and the signaling pathway involving the Mon1-Ccz1 SAND protein complex in autophagosome maturation.
References
- 1. portal.fis.tum.de [portal.fis.tum.de]
- 2. The SAND domain structure defines a novel DNA-binding fold in transcriptional regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Function of the Mon1-Ccz1 complex on endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting of the Mon1-Ccz1 Rab guanine nucleotide exchange factor to distinct organelles by a synergistic protein and lipid code - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanism to target the endosomal Mon1-Ccz1 GEF complex to the pre-autophagosomal structure | eLife [elifesciences.org]
- 6. MON1-CCZ1 guanyl-nucleotide exchange factor complex | SGD [yeastgenome.org]
- 7. The Mon1-Ccz1 complex is the GEF of the late endosomal Rab7 homolog Ypt7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 9. Co-immunoprecipitation and semi-quantitative immunoblotting for the analysis of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Ccz1-Mon1 Protein Complex Is Required for the Late Step of Multiple Vacuole Delivery Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of Protein Interaction Network Dynamics using Multiplexed Co-Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Mammalian SAND Protein Isoforms: MON1A and MON1B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known functions of the two primary mammalian SAND protein isoforms, MON1A (also known as SAND1) and MON1B (also known as SAND2). While sharing a conserved core function in endosomal trafficking and autophagy, emerging evidence suggests potential functional divergence. This guide summarizes the current understanding, presents available data in a comparative format, and provides detailed experimental protocols for functional assessment.
Core Function: Orchestrating the Rab5-to-Rab7 Switch in Endosomal Maturation
Both MON1A and MON1B are integral components of the Mon1-Ccz1 complex, which acts as a guanine (B1146940) nucleotide exchange factor (GEF) for the small GTPase Rab7. This GEF activity is crucial for the conversion of Rab7 from its inactive GDP-bound state to an active GTP-bound state. Active Rab7 is a key regulator of late endosome maturation and subsequent fusion with lysosomes, a critical step for the degradation of internalized cargo and cellular components targeted by autophagy.
The activation of Rab7 by the Mon1-Ccz1 complex is a pivotal event in the "Rab cascade," marking the transition of an early endosome, characterized by the presence of Rab5, to a late endosome, defined by active Rab7.
Functional Comparison: Redundancy and Potential Divergence
Experimental evidence, primarily from knockout studies, indicates a significant degree of functional redundancy between MON1A and MON1B in the context of endosomal maturation.
| Feature | MON1A Knockout | MON1B Knockout | Double Knockout (MON1A/MON1B) | Reference |
| Lysosomal Morphology | No significant effect; slight decrease in the number of LAMP2-positive dots. | No significant effect; slight decrease in the number of LAMP2-positive dots. | Extremely enlarged lysosomes and a significant reduction in their number. | [1] |
| Endosome Maturation | Minimal impact when silenced alone. | Minimal impact when silenced alone. | Severe defects in endosome maturation, evidenced by attenuated EGFR degradation. | [1][2] |
| Autophagy | Not explicitly detailed for single knockout. | Not explicitly detailed for single knockout. | Impaired autophagosome-lysosome fusion. | [3] |
Despite this redundancy, some studies suggest specialized roles, particularly for MON1A.
A Unique Role for MON1A in the Secretory Pathway?
Evidence suggests that MON1A may have a distinct function in the anterograde trafficking of proteins through the secretory pathway.[2][4] Reductions in MON1A levels have been shown to:
-
Delay Endoplasmic Reticulum (ER)-to-Golgi trafficking.[2][4]
-
Delay trafficking from the Golgi to the plasma membrane.[2][4]
-
Alter the steady-state morphology of the Golgi apparatus.[2][4]
This role in secretion has not been prominently reported for MON1B, suggesting a potential area of functional divergence between the two isoforms.[2]
Signaling Pathway and Molecular Interactions
The Mon1-Ccz1 complex, containing either MON1A or MON1B, is recruited to endosomal membranes where it facilitates the activation of Rab7. This process is a key step in endosomal maturation and subsequent fusion with lysosomes.
Caption: The Mon1-Ccz1 complex in endosomal maturation.
Known Interaction Partners:
While both isoforms are part of the Mon1-Ccz1 complex, specific interaction partners for MON1A have been identified that may relate to its potential role in the secretory pathway.
| Isoform | Interacting Protein | Function of Interactor | Reference |
| MON1A | Dynein Intermediate Chain | Component of the dynein motor complex, involved in vesicle transport. | [2][4] |
| MON1A | FCHO2 | F-BAR protein involved in membrane curvature and Golgi maintenance. | [5] |
| MON1A & MON1B | TBC1D18 | A Rab5-GAP that coordinates endosome maturation. | [1] |
A comprehensive comparative analysis of the MON1A and MON1B interactomes has yet to be published.
Subcellular Localization and Expression
Both MON1A and MON1B are generally described as cytosolic proteins that can peripherally associate with membranes, consistent with their role in vesicle trafficking.[2] While detailed comparative studies on their subcellular localization are limited, MON1A has been shown to associate with the ER.[2]
Experimental Protocols
For researchers aiming to quantitatively compare the functions of MON1A and MON1B, the following experimental workflows are recommended.
In Vitro Rab7 GEF Activity Assay
This assay measures the ability of purified Mon1-Ccz1 complexes (containing either MON1A or MON1B) to catalyze the exchange of GDP for GTP on Rab7.
Caption: Workflow for in vitro Rab7 GEF activity assay.
Detailed Methodology:
-
Protein Purification: Purify recombinant Rab7, GDI, and the Mon1-Ccz1 complexes (both MON1A and MON1B versions).
-
Fluorescent Labeling: Pre-load Rab7 with the fluorescent GDP analog, N-methylanthraniloyl-GDP (Mant-GDP), in the presence of GDI.
-
Initiate Reaction: Initiate the exchange reaction by adding the purified Mon1-Ccz1 complex and a molar excess of unlabeled GTP.
-
Fluorescence Measurement: Monitor the decrease in Mant fluorescence over time using a fluorometer. The displacement of Mant-GDP by GTP leads to a decrease in fluorescence intensity.
-
Data Analysis: Calculate the initial rate of nucleotide exchange. By varying the concentration of the Rab7-Mant-GDP substrate, kinetic parameters such as k_cat and K_m can be determined to quantitatively compare the GEF efficiencies of the MON1A- and MON1B-containing complexes.[9][10][11]
Endosome-Lysosome Fusion Assay
This cell-based assay assesses the efficiency of the final step of the endocytic pathway, which is dependent on functional Mon1-Ccz1 complexes.
Caption: Workflow for endosome-lysosome fusion assay.
Detailed Methodology:
-
Cell Culture and Manipulation: Use cell lines with siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of MON1A, MON1B, or both.
-
Labeling Lysosomes: Pre-label lysosomes by incubating cells with a pH-insensitive fluorescent dextran (e.g., Alexa Fluor 647 dextran) for several hours, followed by a long chase period (16-24 hours). This ensures the dextran reaches the terminal lysosomes.
-
Labeling Endosomes: Subsequently, pulse the cells with a second fluorescent dextran of a different color (e.g., Alexa Fluor 488 dextran) for a shorter period to label the endocytic pathway.
-
Live-Cell Imaging: Perform time-lapse imaging using a high-content screening system or confocal microscope to capture the trafficking of the second dextran.
-
Data Analysis: Quantify the degree of colocalization between the two fluorescent signals over time. A defect in endosome-lysosome fusion, as would be expected with impaired Mon1-Ccz1 function, will result in a delayed or reduced overlap of the two dextran signals. This can be used to compare the relative importance of MON1A and MON1B in this process.
Conclusion and Future Directions
The mammalian SAND protein isoforms, MON1A and MON1B, are critical regulators of intracellular trafficking. While they exhibit a high degree of functional redundancy in endosomal maturation and autophagy, evidence points towards a potentially specialized role for MON1A in the secretory pathway. For drug development professionals, understanding these nuances is crucial, as targeting one isoform might have different cellular consequences than targeting the other.
Further research is needed to:
-
Perform direct quantitative comparisons of the GEF activity of MON1A- and MON1B-containing Mon1-Ccz1 complexes.
-
Conduct comprehensive, comparative interactome studies to identify isoform-specific binding partners.
-
Investigate the tissue- and cell-type-specific expression and localization of MON1A and MON1B to understand their physiological roles in different contexts.
The experimental protocols outlined in this guide provide a framework for addressing these outstanding questions and further elucidating the distinct and overlapping functions of the SAND protein isoforms.
References
- 1. TBC1D18 is a Rab5-GAP that coordinates endosome maturation together with Mon1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mon1a Protein Acts in Trafficking through the Secretory Apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cryo-EM structure of the Mon1–Ccz1–RMC1 complex reveals molecular basis of metazoan RAB7A activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mon1a protein acts in trafficking through the secretory apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Tissue expression of MON1A - Summary - The Human Protein Atlas [proteinatlas.org]
- 7. Analysis of the Human Tissue-specific Expression by Genome-wide Integration of Transcriptomics and Antibody-based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tissue-Specific Protein Expression in Human Cells, Tissues and Organs [publications.scilifelab.se]
- 9. genecards.org [genecards.org]
- 10. The Mon1–Ccz1 GEF activates the Rab7 GTPase Ypt7 via a longin-fold–Rab interface and association with PI3P-positive membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Mon1-Ccz1 GEF activates the Rab7 GTPase Ypt7 via a longin-fold-Rab interface and association with PI3P-positive membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to SAND Domain Proteins and Chromatin Remodeling Complexes
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of gene regulation, the dynamic interplay between DNA-binding proteins and the chromatin remodeling machinery is paramount. This guide provides a comprehensive comparison of SAND domain-containing proteins and the major ATP-dependent chromatin remodeling complexes. While both are crucial for modulating chromatin structure and gene expression, they operate through distinct mechanisms. This document will objectively compare their functions, present supporting experimental data, and detail the methodologies used to elucidate their roles.
Distinguishing SAND Domain Proteins from Canonical Chromatin Remodelers
A critical distinction to be made is between the SAND domain and the SAND protein family. The SAND protein family is primarily involved in vesicular trafficking and does not contain a SAND domain.[1] In contrast, the SAND domain is a conserved DNA-binding motif of approximately 80-100 amino acids found in a variety of nuclear proteins that play significant roles in transcriptional control.[2][3] This guide will focus on these SAND domain-containing proteins, such as the Sp100 family, AIRE-1, and DEAF-1, and compare them to the well-established ATP-dependent chromatin remodeling families: SWI/SNF, ISWI, CHD, and INO80.
SAND domain proteins are not canonical chromatin remodelers. They do not possess the ATPase activity that is the hallmark of the major remodeling complexes, which use the energy from ATP hydrolysis to actively reposition, evict, or restructure nucleosomes.[4] Instead, SAND domain proteins act as transcriptional regulators and chromatin readers, influencing gene expression through the recruitment of other effector proteins and by recognizing specific DNA sequences and chromatin states.
Functional Comparison: SAND Domain Proteins vs. Chromatin Remodeling Families
The following table summarizes the key functional differences between SAND domain-containing proteins and the four major families of ATP-dependent chromatin remodelers.
| Feature | SAND Domain-Containing Proteins (e.g., Sp100, AIRE-1, DEAF-1) | SWI/SNF Family (e.g., BAF, PBAF) | ISWI Family (e.g., ACF, CHRAC) | CHD Family (e.g., NuRD, Chd1) | INO80 Family (e.g., INO80, SWR1) |
| Primary Function | Transcriptional regulation, DNA binding, recruitment of chromatin modifiers.[2][5] | Nucleosome sliding, eviction, and unwrapping to create accessible chromatin.[6] | Nucleosome sliding and spacing, chromatin assembly. | Nucleosome sliding, histone deacetylation (NuRD), transcriptional repression.[7] | Nucleosome sliding, histone variant exchange (H2A.Z). |
| Mechanism of Action | Sequence-specific DNA binding via SAND domain; protein-protein interactions to recruit other factors.[3] | ATP-dependent DNA translocation by the core ATPase subunit (e.g., BRG1, BRM). | ATP-dependent nucleosome sliding, often sensitive to linker DNA length. | ATP-dependent nucleosome sliding; chromodomains recognize histone modifications.[7] | ATP-dependent nucleosome sliding and dimer exchange; contains a split ATPase domain. |
| ATPase Activity | No intrinsic ATPase activity. | Yes (e.g., BRG1, BRM). | Yes (e.g., SNF2H, SNF2L). | Yes (e.g., CHD1, CHD4). | Yes (e.g., INO80). |
| Key Protein Domains | SAND, PHD finger, Bromodomain (in some members like Sp100C).[3] | HSA, Bromodomain, AT-rich interaction domain (ARID). | HAND, SANT, SLIDE. | Chromodomains, DNA-binding domains. | HSA, split ATPase domain. |
| Biological Roles | Immune regulation (Sp100, AIRE-1), development (DEAF-1), antiviral response (Sp100).[5][8][9] | Gene activation and repression, development, cancer.[10][11] | Chromatin organization, transcriptional repression, DNA replication.[12] | Transcriptional repression, DNA damage response, development.[7] | DNA repair, replication, transcription. |
Signaling and Functional Pathways
The following diagrams illustrate the functional context of representative SAND domain proteins and their relationship to chromatin remodeling.
Sp100 is a key component of Promyelocytic Leukemia (PML) nuclear bodies and is induced by interferon signaling.[9] Within these bodies, Sp100 is SUMOylated and interacts with Heterochromatin Protein 1 (HP1), a protein associated with the formation of compact, transcriptionally silent chromatin.[3] This interaction links PML bodies to chromatin regulation, contributing to the transcriptional repression of target genes, including those of invading viruses.[2]
The Autoimmune Regulator (AIRE-1) is a transcription factor crucial for establishing central immune tolerance.[5] It is expressed in medullary thymic epithelial cells (mTECs) where it promotes the expression of a wide array of tissue-specific antigens (TSAs).[13] AIRE-1 can bind to chromatin regions that are typically associated with inactive genes, characterized by low levels of histone H3 lysine (B10760008) 4 trimethylation (H3K4me3) and histone H3 acetylation (AcH3).[14] It is thought to function by recruiting the positive transcription elongation factor b (P-TEFb), which then phosphorylates stalled RNA Polymerase II, leading to transcriptional elongation and the expression of TSAs.[15] These TSAs are then presented to developing T-cells, leading to the deletion of self-reactive clones.
Quantitative Data Comparison
Direct quantitative comparisons of the enzymatic activities between SAND domain proteins and ATP-dependent chromatin remodelers are scarce, primarily because SAND domain proteins lack the canonical ATPase and nucleosome sliding functions. The available data focuses on their DNA binding affinities and their effects on the expression of target genes.
| Parameter | SAND Domain Proteins | Chromatin Remodeling Complexes (Representative) |
| DNA Binding Affinity (Kd) | DEAF-1 binds to its consensus sequence with nanomolar affinity.[16] | The INO80 complex binds to free DNA with a Kd of approximately 10 nM, comparable to the SWI/SNF complex. |
| ATPase Activity (kcat) | Not Applicable | The kcat for ATP hydrolysis by the INO80 complex is approximately 435 s⁻¹. |
| Nucleosome Sliding | Do not directly slide nucleosomes. | Chd1 can slide nucleosomes at a rate influenced by the underlying DNA sequence. For example, on a 601 sequence, a fast rate of 0.067 s⁻¹ has been observed.[17] |
| Transcriptional Regulation | DEAF-1 can repress its own promoter and activate others like EIF4G3.[16] AIRE-1 can upregulate hundreds of tissue-specific antigen genes.[14] | SWI/SNF complexes can both activate and repress thousands of genes.[10][11] |
Experimental Protocols
The functional characterization of SAND domain proteins and chromatin remodelers relies on a variety of biochemical and cell-based assays.
Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding
This assay is used to determine the DNA binding affinity and specificity of SAND domain proteins.
Methodology:
-
Probe Preparation: A double-stranded DNA oligonucleotide containing the putative binding sequence is labeled, typically with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Binding Reaction: The labeled probe is incubated with purified SAND domain protein in a binding buffer containing non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.
-
Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel. Protein-DNA complexes migrate slower than the free probe.
-
Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using a fluorescence scanner. The fraction of bound probe is quantified to determine binding affinity.[16]
ATPase Assay for Chromatin Remodelers
This assay measures the ATP hydrolysis activity of chromatin remodeling complexes, which is essential for their function.
Methodology:
-
Reaction Setup: The purified chromatin remodeling complex is incubated in a reaction buffer containing ATP and either free DNA or nucleosomes as a substrate. The reaction is typically carried out at 30°C.
-
Time Points: Aliquots of the reaction are taken at various time points and the reaction is stopped, for example, by adding EDTA.
-
Detection of ATP Hydrolysis: The amount of ADP and inorganic phosphate (B84403) (Pi) produced is measured. This can be done using thin-layer chromatography (TLC) to separate radiolabeled ATP from ADP and Pi, or by using a coupled enzyme assay where the production of ADP is linked to a colorimetric or fluorescent readout.
-
Data Analysis: The rate of ATP hydrolysis (moles of ATP hydrolyzed per mole of enzyme per unit time) is calculated.
Nucleosome Sliding Assay
This assay visualizes the ability of chromatin remodeling complexes to reposition nucleosomes along a DNA template.
Methodology:
-
Substrate Preparation: Mononucleosomes are reconstituted on a DNA fragment, often with the nucleosome positioned at one end of the fragment. The DNA is typically labeled with a fluorescent dye or a radioisotope.
-
Remodeling Reaction: The purified chromatin remodeling complex and ATP are added to the nucleosomes and incubated at 30°C.
-
Analysis of Nucleosome Position: The reaction products are analyzed by native polyacrylamide gel electrophoresis. Nucleosomes at different positions on the DNA fragment will have different electrophoretic mobilities.
-
Detection and Quantification: The gel is imaged, and the percentage of nucleosomes that have been moved from the starting position is quantified over time to determine the rate of nucleosome sliding.[18]
Conclusion
SAND domain-containing proteins and ATP-dependent chromatin remodeling complexes are both integral to the regulation of gene expression, yet they fulfill distinct and complementary roles. While chromatin remodelers are the "engines" that directly alter nucleosome positioning, SAND domain proteins act as "navigators" and "recruiters," guiding the transcriptional machinery and other chromatin-modifying enzymes to specific genomic loci. Understanding the individual functions and the interplay between these two classes of proteins is essential for deciphering the complex regulatory networks that govern cellular identity and function, and for developing targeted therapies for diseases driven by their dysregulation.
References
- 1. Sp100 Isoform-Specific Regulation of Human Adenovirus 5 Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gene - SP100 [maayanlab.cloud]
- 3. Common Properties of Nuclear Body Protein SP100 and TIF1α Chromatin Factor: Role of SUMO Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression and function of the autoimmune regulator (Aire) gene in non-thymic tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptional regulation by AIRE: molecular mechanisms of central tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DEAF1 Binds Unmethylated and Variably Spaced CpG Dinucleotide Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.string-db.org [m.string-db.org]
- 8. researchgate.net [researchgate.net]
- 9. SP100 SP100 nuclear antigen [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. Diverse Roles and Interactions of the SWI/SNF Chromatin Remodeling Complex Revealed Using Global Approaches | PLOS Genetics [journals.plos.org]
- 11. Diverse Roles and Interactions of the SWI/SNF Chromatin Remodeling Complex Revealed Using Global Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of αβ and γδ T Cells in the Thymus and Methods of Analysis [mdpi.com]
- 14. AIRE activated tissue specific genes have histone modifications associated with inactive chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Functional analysis of novel DEAF1 variants identified through clinical exome sequencing expands DEAF1-associated neurodevelopmental disorder (DAND) phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The biophysical and biochemical properties of the autoimmune regulator (AIRE) protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Global Nature of Dynamic Protein-Chromatin Interactions In Vivo: Three-Dimensional Genome Scanning and Dynamic Interaction Networks of Chromatin Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Validating SAND Protein Targets: A Comparative Guide to Luciferase Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of luciferase-based methodologies for the confirmation and quantitative analysis of SAND (Spindlin, ankyrin, and repeat domain-containing) protein targets. We offer a detailed examination of experimental protocols, present supporting data from studies on Spindlin1 (SPIN1), a key member of the SAND protein family, and compare the luciferase system with alternative validation techniques.
Introduction to SAND Proteins and Target Validation
The SAND protein family, which includes Spindlin1 (SPIN1), plays a crucial role in chromatin-dependent transcriptional control.[1] These proteins act as "readers" of histone modifications, influencing gene expression and various signaling pathways.[2][3] Given their emerging roles in cancer and other diseases, accurately identifying and validating their molecular targets is critical for understanding their function and for developing targeted therapeutics.[4][5]
Luciferase reporter assays are highly sensitive and quantitative methods widely used to study protein-protein interactions (PPIs) and to validate gene targeting, making them an invaluable tool for investigating SAND protein biology.[6][7]
Luciferase Assay Systems for Target Confirmation
Two primary types of luciferase assays are commonly employed to confirm protein targets: the Dual-Luciferase® Reporter (DLR) Assay, often used for validating regulatory interactions like miRNA targeting or promoter activation, and the Split Luciferase Complementation (SLC) Assay, designed to directly detect protein-protein interactions.
Dual-Luciferase® Reporter (DLR) Assay
The DLR assay provides a powerful method for studying transcriptional regulation by SAND proteins. It uses two different luciferases, Firefly and Renilla, to normalize the experimental results. The Firefly luciferase is linked to a promoter or 3' UTR of interest, acting as the experimental reporter, while the Renilla luciferase is driven by a constitutive promoter, serving as an internal control for transfection efficiency and cell viability.
Logical Workflow of a Dual-Luciferase Reporter Assay
Caption: Workflow for a dual-luciferase assay to validate gene regulation.
Split Luciferase Complementation (SLC) Assay
The SLC assay is designed to directly investigate the physical interaction between two proteins.[6] In this system, a luciferase enzyme is split into two non-functional fragments, an N-terminal (NLuc) and a C-terminal (CLuc) fragment. The SAND protein of interest is fused to one fragment, and its putative binding partner is fused to the other. If the two proteins interact, the NLuc and CLuc fragments are brought into close proximity, reconstituting a functional luciferase enzyme that generates a measurable light signal.[6][8]
Principle of the Split Luciferase Complementation Assay
Caption: Mechanism of the split luciferase complementation assay.
Quantitative Data: Spindlin1 (SPIN1) Target Validation
The following tables summarize quantitative data from studies that used luciferase assays to validate targets and regulators of SPIN1.
Table 1: Validation of miR-381 as a Direct Regulator of SPIN1
This study used a dual-luciferase reporter assay to confirm that miR-381 directly targets the 3'-untranslated region (3'-UTR) of SPIN1 mRNA in colorectal cancer (CRC) cells.[4]
| Cell Line | Transfected Construct | Relative Luciferase Activity (Normalized) | Conclusion |
| HCT116 | WT SPIN1 3'UTR + NC mimic | 1.00 ± 0.08 | Baseline |
| HCT116 | WT SPIN1 3'UTR + miR-381 mimic | 0.35 ± 0.05 | Significant Repression |
| HCT116 | MUT SPIN1 3'UTR + NC mimic | 0.98 ± 0.07 | No Effect |
| HCT116 | MUT SPIN1 3'UTR + miR-381 mimic | 0.95 ± 0.06 | Repression Abolished |
| SW480 | WT SPIN1 3'UTR + NC mimic | 1.00 ± 0.09 | Baseline |
| SW480 | WT SPIN1 3'UTR + miR-381 mimic | 0.42 ± 0.06 | Significant Repression |
Data adapted from a study on colorectal cancer cells.[4] WT = Wild-Type, MUT = Mutated, NC = Negative Control.
Table 2: Confirmation of SPIN1's Role in Wnt/TCF4 Signaling
This experiment utilized the TOPflash TCF/LEF reporter, which contains binding sites for the TCF4 transcription factor. An increase in luciferase activity indicates activation of the Wnt signaling pathway. The study demonstrates that SPIN·DOC, a newly identified interactor, represses SPIN1's coactivator activity.[5][9]
| Cell Line | Transfected Constructs | Relative Luciferase Activity (Normalized Fold Change) | Conclusion |
| T778 | TOPflash + GFP-SPIN1 | ~4.5 | SPIN1 activates Wnt reporter |
| T778 | TOPflash + GFP-SPIN1 + FLAG-SPIN·DOC (low) | ~2.5 | SPIN·DOC represses SPIN1 activity |
| T778 | TOPflash + GFP-SPIN1 + FLAG-SPIN·DOC (high) | ~1.5 | Dose-dependent repression |
Data conceptualized from reported Wnt-responsive luciferase reporter assays.[9]
SPIN1 in the Wnt/β-catenin Signaling Pathway
Caption: SPIN1 acts as a coactivator for TCF4 in the Wnt/β-catenin pathway.
Detailed Experimental Protocols
Protocol 1: Dual-Luciferase® Reporter Assay for miRNA Target Validation
This protocol is adapted from methodologies used to confirm miRNA targeting of SPIN1.[4]
-
Cell Culture and Seeding:
-
Culture HEK293T or a relevant cancer cell line in appropriate media.
-
Seed 2.5 x 10^5 cells per well in 24-well plates the day before transfection to achieve 70-80% confluency.
-
-
Plasmid Construction:
-
Clone the wild-type (WT) 3'-UTR of the SAND protein gene downstream of the Firefly luciferase gene in a suitable vector (e.g., pGL3).
-
Create a mutant (MUT) version of the 3'-UTR by site-directed mutagenesis of the predicted miRNA seed region.
-
-
Transfection:
-
For each well, prepare a transfection mix containing:
-
100 ng of the reporter plasmid (WT or MUT).
-
10 ng of a Renilla luciferase control vector (e.g., pRL-TK).
-
A final concentration of 50 nM of the miRNA mimic or a negative control (NC) mimic.
-
-
Use a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol.
-
-
Cell Lysis and Luciferase Measurement:
-
After 24-48 hours of incubation, wash the cells once with PBS.
-
Add 100 µL of 1x Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.
-
Transfer 20 µL of the cell lysate to a luminometer plate.
-
Use a Dual-Luciferase® Reporter Assay System (Promega) and a luminometer to sequentially measure Firefly and then Renilla luciferase activity.
-
-
Data Analysis:
-
For each well, calculate the ratio of Firefly to Renilla luminescence.
-
Normalize the ratios of the experimental groups to the control group (e.g., WT 3'UTR + NC mimic) to determine the relative luciferase activity.
-
Protocol 2: Split Luciferase Complementation (SLC) Assay for PPI
This protocol provides a framework for using SLC to detect direct interaction between a SAND protein and a putative partner.[6][10]
-
Vector Construction:
-
Clone the SAND protein coding sequence in-frame with the N-terminal fragment of luciferase (NLuc).
-
Clone the putative interactor's coding sequence in-frame with the C-terminal fragment of luciferase (CLuc).
-
Note: It is crucial to test both N- and C-terminal fusions for each protein to avoid issues with steric hindrance.
-
-
Protein Expression:
-
Cell-Based: Co-transfect mammalian cells (e.g., HEK293T) with the SAND-NLuc and Target-CLuc expression vectors.
-
Cell-Free: Express and purify the fusion proteins from E. coli.
-
-
Assay Procedure (Cell-Based):
-
Follow steps for cell culture, seeding, and transfection as in the DLR protocol.
-
After 24-48 hours, lyse the cells.
-
Add the luciferase substrate (e.g., coelenterazine (B1669285) for Renilla luciferase) to the lysate.
-
Measure luminescence using a luminometer.
-
-
Assay Procedure (Cell-Free):
-
Controls and Data Analysis:
-
Negative Controls: Transfect cells with SAND-NLuc and an empty CLuc vector (or a non-interacting protein fusion) to determine background signal.
-
Data Analysis: Express results as a signal-to-background ratio or as a fold change over the negative control. A significant increase in luminescence indicates a positive interaction.
-
Comparison with Alternative Validation Methods
While luciferase assays are powerful, it is often beneficial to use orthogonal methods for validation.
| Method | Principle | Throughput | Detects Direct Interaction? | Key Advantage | Key Limitation |
| Luciferase Assays | Enzymatic light production upon interaction/regulation. | High | SLC: Yes; DLR: No | High sensitivity, quantitative, real-time potential. | Requires genetic modification (fusion proteins). |
| Co-Immunoprecipitation (Co-IP) | An antibody pulls down a protein of interest and its binding partners. | Low-Medium | No (detects complex members) | Detects interactions in a native cellular context. | May miss transient or weak interactions; antibody-dependent. |
| Yeast Two-Hybrid (Y2H) | Interaction reconstitutes a transcription factor in yeast, activating a reporter gene. | High | Yes | Excellent for screening large libraries. | High rate of false positives; non-mammalian system. |
| FRET/BRET | Energy transfer between two light-sensitive molecules when in close proximity. | Medium | Yes | Can be used in live cells to study interaction dynamics. | Requires significant optimization; distance-dependent. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index on a sensor chip as proteins bind. | Medium | Yes | Provides real-time kinetics and affinity data (Kd). | Requires purified proteins; can be technically demanding. |
References
- 1. SAND DNA-binding protein domain - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Phase separation of SPIN1 through its IDR facilitates histone methylation readout and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The microRNA-381(miR-381)/Spindlin1(SPIN1) axis contributes to cell proliferation and invasion of colorectal cancer cells by regulating the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A transcriptional coregulator, SPIN·DOC, attenuates the coactivator activity of Spindlin1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein-protein interaction analysis by split luciferase complementation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. The split luciferase complementation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A transcriptional coregulator, SPIN·DOC, attenuates the coactivator activity of Spindlin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of SAND Protein Function in Yeast and Mammals
A comprehensive guide for researchers, scientists, and drug development professionals on the conserved and divergent roles of the SAND protein family in fundamental cellular trafficking pathways.
The SAND protein, a crucial component of the Mon1-Ccz1 complex, plays a pivotal and evolutionarily conserved role in the endolysosomal system of both yeast and mammals. This complex functions as a guanine (B1146940) nucleotide exchange factor (GEF) for the Rab7 GTPase (Ypt7 in yeast), a master regulator of late endosome maturation and fusion with lysosomes (or vacuoles in yeast).[1][2] Understanding the functional nuances of the SAND protein and its associated complex across these model organisms offers valuable insights into fundamental cellular processes and their potential dysregulation in human disease.
This guide provides a detailed comparative analysis of SAND protein function, presenting quantitative data, experimental methodologies, and visual representations of the relevant signaling pathways to facilitate a deeper understanding for researchers in cell biology and drug development.
Quantitative Comparison of Mon1-Ccz1 GEF Activity
| Parameter | Yeast (S. cerevisiae) Mon1-Ccz1 | Mammalian (D. melanogaster) Mon1-Ccz1-RMC1/Bulli | Experimental Context |
| GEF Activity (kcat/KM) | - | ~1.5 - 3.5-fold increase upon N-terminal truncation of Mon1 | On-liposome GEF assay with prenylated Rab5-GTP.[3][4] |
| Key Activators | Rab5 (Vps21), PI3P | Rab5, PI3P | Recruitment to endosomal membranes.[3][5] |
| Autophagic Recruitment | Direct interaction with Atg8 | - | Recruitment to autophagosomes.[6] |
| Complex Stoichiometry | Heterodimer (Mon1-Ccz1) | Heterotrimer (Mon1-Ccz1-RMC1/Bulli) | Structural and biochemical studies.[7] |
Signaling Pathways and Regulatory Mechanisms
The activation of Rab7/Ypt7 by the Mon1-Ccz1 complex is a critical step in the Rab cascade, marking the transition from early to late endosomes. This process is initiated by the recruitment of the Mon1-Ccz1 complex to the endosomal membrane by the early endosomal Rab5 GTPase and phosphatidylinositol 3-phosphate (PI3P).[3][5]
Rab Cascade and Mon1-Ccz1 Recruitment
Caption: The Rab cascade at the endosome.
In yeast, an additional layer of regulation exists for the recruitment of the Mon1-Ccz1 complex to autophagosomes, which is crucial for autophagy. The Ccz1 subunit of the complex directly interacts with Atg8 (the yeast homolog of mammalian LC3), facilitating the fusion of autophagosomes with the vacuole.[6]
Autophagy-Specific Recruitment in Yeast
Caption: Atg8-mediated recruitment of Mon1-Ccz1 in yeast autophagy.
Experimental Protocols
Guanine Nucleotide Exchange Factor (GEF) Activity Assay
This assay measures the ability of the Mon1-Ccz1 complex to catalyze the exchange of GDP for GTP on Rab7/Ypt7. A common method utilizes a fluorescently modified GDP analog, N-Methylanthraniloyl-GDP (MANT-GDP).[8][9]
Methodology:
-
Preparation of MANT-GDP-loaded Rab7/Ypt7:
-
Purified Rab7/Ypt7 is incubated with a molar excess of MANT-GDP in a nucleotide-free buffer (containing EDTA to chelate Mg2+) to allow for nucleotide exchange.
-
The reaction is stopped by the addition of a molar excess of MgCl2, which traps the MANT-GDP in the nucleotide-binding pocket.
-
Free MANT-GDP is removed by size-exclusion chromatography.
-
-
GEF Assay:
-
The MANT-GDP-loaded Rab7/Ypt7 is placed in a fluorometer cuvette.
-
The baseline fluorescence is recorded.
-
The purified Mon1-Ccz1 complex is added to the cuvette.
-
A large excess of unlabeled GTP is added to initiate the exchange reaction.
-
The decrease in fluorescence, which occurs as the MANT-GDP is released from the Rab protein, is monitored over time. The rate of fluorescence decrease is proportional to the GEF activity.[10]
-
Workflow Diagram:
Caption: Workflow for a MANT-GDP-based GEF assay.
In Vitro Vesicle Fusion Assay
These assays reconstitute the fusion of vesicles or organelles in a test tube to study the function of specific proteins.
Yeast Vacuole Fusion Assay:
-
Vacuole Isolation: Vacuoles are isolated from two different yeast strains. One strain lacks a key processing enzyme (e.g., alkaline phosphatase, Pho8) but has the precursor form, while the other strain has the enzyme but lacks the precursor.
-
Fusion Reaction: The two populations of isolated vacuoles are mixed in the presence of ATP and cytosol.
-
Detection of Fusion: If fusion occurs, the processing enzyme from one vacuole will have access to the precursor from the other, leading to the generation of a colorimetric or fluorescent signal that can be quantified.[11][12][13]
Mammalian Late Endosome-Lysosome Fusion Assay:
-
Organelle Labeling: Late endosomes and lysosomes are isolated from cells and labeled with different cargo molecules. For example, late endosomes can be loaded with a biotinylated ligand, and lysosomes with an avidin-conjugated enzyme.
-
Fusion Reaction: The labeled late endosomes and lysosomes are incubated together with cytosol and ATP.
-
Detection of Fusion: Fusion is detected by the formation of a biotin-avidin complex, which can be immunoprecipitated and quantified.[14][15][16]
Conclusion
The SAND protein, as part of the Mon1-Ccz1 complex, represents a fundamental and conserved module in the eukaryotic endolysosomal trafficking machinery. While the core function as a Rab7/Ypt7 GEF is maintained from yeast to mammals, significant differences exist, particularly in the composition of the complex and the mechanisms of its recruitment for specialized pathways like autophagy. The detailed experimental protocols and comparative data presented in this guide provide a valuable resource for researchers aiming to further dissect the intricacies of SAND protein function and its role in cellular homeostasis and disease.
References
- 1. The Mon1-Ccz1 complex is the GEF of the late endosomal Rab7 homolog Ypt7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Mon1-Ccz1 GEF activates the Rab7 GTPase Ypt7 via a longin-fold-Rab interface and association with PI3P-positive membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Regulatory sites in the Mon1–Ccz1 complex control Rab5 to Rab7 transition and endosome maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Function of the Mon1-Ccz1 complex on endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanism to target the endosomal Mon1-Ccz1 GEF complex to the pre-autophagosomal structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cryo-EM structure of the Mon1–Ccz1–RMC1 complex reveals molecular basis of metazoan RAB7A activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guanine Nucleotide Exchange Assay Using Fluorescent MANT-GDP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guanine Nucleotide Exchange Assay Using Fluorescent MANT-GDP [en.bio-protocol.org]
- 10. In vitro fluorescence assay to measure GDP/GTP exchange of guanine nucleotide exchange factors of Rho family GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification and in vitro analysis of yeast vacuoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro assay using engineered yeast vacuoles for neuronal SNARE-mediated membrane fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Yeast vacuoles and membrane fusion pathways | The EMBO Journal [link.springer.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Fusion of Lysosomes with Late Endosomes Produces a Hybrid Organelle of Intermediate Density and Is NSF Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.biologists.com [journals.biologists.com]
Validating the Role of SAND Domain Proteins in Disease: A Comparative Guide
This guide provides a comparative analysis of the role of SAND domain-containing proteins in two distinct disease models: the Autoimmune Regulator (AIRE) protein in Autoimmune Polyendocrinopathy-Candidiasis-Ectodermal Dystrophy (APECED) and the Speckled Protein 100 (SP100) in Pancreatic Adenocarcinoma. We present experimental data, detailed methodologies, and signaling pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.
AIRE Protein in Autoimmune Polyendocrinopathy-Candidiasis-Ectodermal Dystrophy (APECED)
Background: AIRE is a crucial transcription factor containing a SAND domain, primarily expressed in the medullary thymic epithelial cells (mTECs). Its primary function is to facilitate central immune tolerance by promoting the expression of a wide array of tissue-specific antigens (TSAs) in the thymus. This process allows for the negative selection of self-reactive T cells, thereby preventing autoimmune responses.[1] Mutations in the AIRE gene lead to the development of APECED, a rare monogenic autoimmune disorder characterized by a classic triad (B1167595) of chronic mucocutaneous candidiasis, hypoparathyroidism, and adrenal insufficiency.[2]
Quantitative Data from APECED Patient Studies and Mouse Models
The validation of AIRE's role in preventing autoimmunity is supported by extensive data from APECED patients and Aire knockout mouse models.
| Parameter | APECED Patients | Healthy Controls | Mouse Model (Aire-/-) | Wild-Type Mice | Reference |
| Prevalence of Anti-IFN-ω Antibodies | >95% | <1% | Not applicable | Not applicable | [3] |
| Prevalence of Anti-IL-22 Antibodies | ~70-90% | <1% | Not applicable | Not applicable | [3] |
| Prevalence of Anti-IL-17F Antibodies | ~20-80% | <1% | Not applicable | Not applicable | [3] |
| Prevalence of Adrenal Cortex Autoantibodies | 66% | <1% | Present | Absent | [4] |
| Prevalence of NALP5 Autoantibodies (Hypoparathyroidism) | ~40% | <3% | Present | Absent | [5] |
| Lymphocytic Infiltration in Salivary Gland | Observed | Absent | 100% (at 35 weeks) | 0% | [2] |
| Lymphocytic Infiltration in Lungs | Observed | Absent | 100% (at 20 weeks, NOD background) | Rare and mild | [6] |
| Lymphocytic Infiltration in Stomach | Observed | Absent | 100% (at 12 weeks) | 0% | [7] |
| Retinal Degeneration | Observed | Absent | 100% (at 31 weeks) | 0% | [2] |
Experimental Protocols
1. Analysis of Lymphocyte Populations in Aire Knockout Mice via Flow Cytometry
This protocol details the procedure for isolating and analyzing T-cell subsets from the spleens of Aire knockout and wild-type mice to assess changes in immune cell populations.
-
Spleen Dissociation:
-
Euthanize the mouse and sterilize the abdomen with 70% ethanol.
-
Aseptically remove the spleen and place it in a petri dish containing RPMI 1640 medium.
-
Gently mash the spleen through a 70 µm cell strainer using the plunger of a sterile syringe.[8]
-
Centrifuge the cell suspension, and lyse red blood cells using a lysis buffer.[8]
-
Wash the remaining splenocytes with PBS.
-
-
Staining of T Cells:
-
Count the viable cells and adjust the concentration.
-
Incubate the cells with a viability dye to exclude dead cells from the analysis.[9]
-
Block Fc receptors to prevent non-specific antibody binding.
-
Add a cocktail of fluorescently-labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8, CD44, CD62L) to identify naive, effector, and memory T-cell populations.[10]
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer (PBS with 2% FBS).
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on live, single cells.
-
Identify CD4+ and CD8+ T-cell populations.
-
Within these populations, further delineate naive (CD44-low, CD62L-high) and memory/effector (CD44-high, CD62L-low) subsets.[10]
-
2. Detection of Anti-Interferon Autoantibodies by ELISA
This protocol describes a method for detecting autoantibodies against type I interferons in patient serum.
-
Plate Coating:
-
Dilute a capture antibody specific for the interferon of interest (e.g., IFN-ω) in a coating buffer.
-
Add 100 µL of the diluted capture antibody to each well of a 96-well ELISA plate.
-
Incubate overnight at 4°C.[11]
-
Wash the plate three times with a wash buffer (PBS with 0.05% Tween 20).
-
-
Antigen and Sample Incubation:
-
Block the plate with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
Add recombinant human interferon to the wells and incubate.
-
Add diluted patient or control serum to the wells and incubate for 2 hours at room temperature.[12]
-
-
Detection:
Signaling Pathway and Experimental Workflow
SP100 Protein in Pancreatic Adenocarcinoma
Background: SP100 is a member of the Speckled Protein (SP) family and, like AIRE, contains a SAND domain. It is a component of the promyelocytic leukemia nuclear bodies (PML-NBs) and is involved in transcriptional regulation, chromatin organization, and the response to viral infections.[13] In the context of cancer, SP100 has been shown to have a dual role, acting as a tumor suppressor in some cancers while being associated with a poor prognosis in others, such as pancreatic adenocarcinoma (PAAD).[14] Its function is often linked to the p53 tumor suppressor pathway.[15]
Quantitative Data from Pancreatic Cancer Studies
Studies have shown a correlation between SP100 expression levels and the clinical outcomes in pancreatic adenocarcinoma patients.
| Parameter | High SP100 Expression in PAAD | Low SP100 Expression in PAAD | Reference |
| Patient Overall Survival | Significantly shorter | Longer | [15] |
| Correlation with TP53 Mutation | Significantly higher expression | Lower expression | [16] |
| Tumor Stage | Correlated with later TNM staging | Correlated with earlier staging | [15] |
| Pathological Grade | Correlated with higher grade | Correlated with lower grade | [15] |
Note: More specific in vitro/in vivo quantitative data on the direct effect of SP100 on pancreatic cancer cell proliferation and invasion is an area of ongoing research.
Experimental Protocols
1. CRISPR/Cas9-Mediated Knockout of SP100 in Pancreatic Cancer Cells (e.g., PANC-1)
This protocol provides a general framework for creating an SP100 knockout cell line to study its function.
-
gRNA Design and Cloning:
-
Design single guide RNAs (sgRNAs) targeting an early exon of the SP100 gene using online tools to minimize off-target effects.
-
Synthesize and anneal complementary oligonucleotides for the chosen sgRNA.
-
Clone the annealed oligos into a Cas9-expressing vector (e.g., pSpCas9(BB)-2A-GFP).[17]
-
-
Transfection and Cell Sorting:
-
Transfect PANC-1 cells with the gRNA/Cas9 plasmid using a suitable transfection reagent.[18]
-
After 48-72 hours, use Fluorescence-Activated Cell Sorting (FACS) to isolate GFP-positive cells, which have a high probability of expressing Cas9 and the sgRNA.
-
-
Single-Cell Cloning and Validation:
-
Plate the sorted cells at a very low density in 96-well plates to obtain single-cell-derived colonies.[19]
-
Expand the individual clones.
-
Extract genomic DNA from each clone and PCR amplify the targeted region of the SP100 gene.
-
Use Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).[19]
-
Confirm the absence of SP100 protein expression in knockout clones by Western blot.
-
2. Transwell Invasion Assay
This assay is used to assess the invasive potential of SP100 knockout versus wild-type pancreatic cancer cells.
-
Preparation of Transwell Inserts:
-
Cell Seeding and Incubation:
-
Harvest and resuspend the SP100 knockout and wild-type cells in serum-free medium.
-
Seed a defined number of cells (e.g., 5 x 10^4) into the upper chamber of the Matrigel-coated inserts.[20]
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[13]
-
Incubate the plate at 37°C for 24-48 hours.[20]
-
-
Staining and Quantification:
-
Remove the non-invading cells from the top of the insert with a cotton swab.[21]
-
Fix the cells that have invaded through the membrane with methanol (B129727) or ethanol.[20]
-
Stain the invaded cells with crystal violet.[20]
-
Wash and dry the inserts.
-
Count the number of stained cells in several microscopic fields for each insert. The results are expressed as the average number of invaded cells per field.
-
Signaling Pathway and Experimental Workflow
Comparison with an Alternative: The Role of TP53 in Pancreatic Cancer
To provide context for the role of SP100 in pancreatic adenocarcinoma, it is useful to compare it with a well-established tumor suppressor in this disease, TP53. The TP53 gene is mutated in approximately 50-75% of pancreatic cancers.[22]
| Feature | SP100 in Pancreatic Cancer | TP53 in Pancreatic Cancer |
| Primary Function | Transcriptional co-regulator, chromatin organization.[13] | Transcription factor, master regulator of cell cycle, apoptosis, and DNA repair.[23] |
| Expression in Tumors | High expression correlated with poor prognosis.[15] | Loss-of-function mutations are common; wild-type is a tumor suppressor. |
| Effect of Dysregulation | High expression associated with increased proliferation and later tumor stage.[15] | Mutation leads to uncontrolled cell proliferation, evasion of apoptosis, and genomic instability.[23][24] |
| Signaling Pathway | Interacts with and stabilizes p53; inhibits NF-κB.[25] | Induces apoptosis via transcription of pro-apoptotic genes (e.g., Bax, PUMA); arrests cell cycle via p21.[23] |
| Prognostic Value | High expression is an independent risk factor for poor prognosis.[16] | Wild-type TP53 is associated with longer overall survival compared to mutated TP53.[26] |
Quantitative Comparison of Wild-Type vs. Mutant TP53
| Parameter | Pancreatic Cancer with Wild-Type TP53 | Pancreatic Cancer with Mutated TP53 | Reference |
| Median Overall Survival (months) | 29 | 19 | [26] |
| Objective Response Rate to FOLFIRINOX (Localized Disease) | 50.0% | 17.6% | [26] |
| Effect of Re-introducing WT-TP53 | Not Applicable | Increased sensitivity to chemotherapeutic drugs. | [22] |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Autoimmune Polyendocrinopathy-Candidiasis-Ectodermal Dystrophy [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Pathogenic and Protective Autoantibodies in Autoimmune Polyendocrinopathy-Candidiasis-Ectodermal Dystrophy (APECED) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modifier loci condition autoimmunity provoked by Aire deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AAV9‐mediated AIRE gene delivery clears circulating antibodies and tissue T‐cell infiltration in a mouse model of autoimmune polyglandular syndrome type‐1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Flow Cytometry Analysis of Immune Cell Subsets within the Murine Spleen, Bone Marrow, Lymph Nodes and Synovial Tissue in an Osteoarthritis Model [jove.com]
- 9. miltenyibiotec.com [miltenyibiotec.com]
- 10. miltenyibiotec.com [miltenyibiotec.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. clyte.tech [clyte.tech]
- 14. Inhibition of invasive pancreatic cancer: restoring cell apoptosis by activating mitochondrial p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Expression, prognostic value and mechanism of SP100 family in pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 18. altogen.com [altogen.com]
- 19. genemedi.net [genemedi.net]
- 20. snapcyte.com [snapcyte.com]
- 21. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Wild type and gain of function mutant TP53 can regulate the sensitivity of pancreatic cancer cells to chemotherapeutic drugs, EGFR/Ras/Raf/MEK, and PI3K/mTORC1/GSK-3 pathway inhibitors, nutraceuticals and alter metabolic properties | Aging [aging-us.com]
- 23. Multifaceted role for p53 in pancreatic cancer suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.pan.pl [journals.pan.pl]
- 25. corning.com [corning.com]
- 26. Prognostic value of the TP53 mutation in patients with pancreatic ductal adenocarcinoma receiving FOLFIRINOX - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SAND Protein Expression in Healthy and Diseased States
This guide provides a comparative overview of the expression of SAND domain-containing proteins in healthy versus diseased tissues. For the purpose of this guide, we will focus on the Mon1-Ccz1 complex, a key regulator of endosomal trafficking, as a representative example. While some literature refers to Mon1 as a SAND protein, it's important to note that it does not contain a classical SAND domain; rather, it is functionally associated with processes regulated by SAND domain proteins.[1] The classical SAND domain is a conserved motif found in several nuclear proteins that plays a role in chromatin-dependent transcriptional regulation by binding to DNA.[2][3]
Dysregulation of proteins like Mon1 can lead to defects in vesicle trafficking, a hallmark of various pathologies, including neurodegenerative and lysosomal storage diseases. This guide will explore the functional role of the Mon1-Ccz1 complex, present hypothetical data on its expression changes in a disease context, and detail the experimental protocols used for such analyses.
Functional Role of the Mon1-Ccz1 Complex
The Mon1-Ccz1 complex is a crucial component of the endolysosomal system, which is responsible for the transport and sorting of proteins and lipids within the cell.[4] Its primary function is to act as a guanine (B1146940) nucleotide exchange factor (GEF) for the small GTPase Rab7.[4][5] This activation is a critical step in the maturation of early endosomes into late endosomes and their subsequent fusion with lysosomes.[6][7] The process, known as Rab conversion, involves the replacement of Rab5 on early endosomes with Rab7, marking the organelle for its terminal fusion with the lysosome.[6][8]
This pathway is essential for cellular homeostasis, clearing aggregated proteins, and degrading cellular waste. A disruption in this pathway can lead to the accumulation of toxic materials, a common feature in many disease states.
Signaling Pathway of Endosomal Maturation
The transition from an early to a late endosome is tightly regulated. The Mon1-Ccz1 complex is recruited to the endosomal membrane where it interacts with active Rab5. This interaction facilitates the activation of Rab7, promoting the recruitment of effector proteins like the HOPS complex, which mediates the final fusion event with the lysosome.[5][6]
Comparative Expression Data: Healthy vs. Neurodegenerative Disease
To illustrate the potential changes in SAND protein expression, the following table presents hypothetical data comparing a generic Mon1-like protein in healthy brain tissue versus tissue from a model of neurodegenerative disease. In this scenario, impaired protein clearance leads to an upregulation of trafficking machinery as a compensatory, albeit insufficient, response.
| Analysis Method | Protein Target | Healthy Tissue (Control) | Diseased Tissue (Neurodegeneration) | Fold Change | P-value |
| Western Blot | Mon1 | 1.00 ± 0.12 (Relative Density) | 2.45 ± 0.21 (Relative Density) | 2.45 | p < 0.01 |
| Immunohistochemistry (IHC) | Mon1 | 15.2 ± 3.5 (% Stained Area) | 42.8 ± 5.1 (% Stained Area) | 2.82 | p < 0.01 |
| qRT-PCR | MON1 mRNA | 1.00 ± 0.09 (Relative Expression) | 3.10 ± 0.33 (Relative Expression) | 3.10 | p < 0.001 |
Note: Data are hypothetical and presented as mean ± standard deviation for illustrative purposes.
Experimental Protocols
Accurate measurement of protein expression is fundamental to comparing healthy and diseased states. The two most common techniques for this are Western Blotting and Immunohistochemistry (IHC).
Western Blot Protocol for Mon1 Protein Detection
Western blotting allows for the quantification of protein levels in tissue or cell lysates.[9][10]
I. Sample Preparation & Lysis
-
Excise ~50mg of frozen brain tissue and place it in a pre-chilled tube.
-
Add 500 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Homogenize the tissue on ice using a tissue homogenizer.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.[11]
-
Normalize samples to a final concentration of 2 µg/µL with lysis buffer and 4x Laemmli sample buffer.
-
Boil the samples at 95°C for 5-10 minutes.[11]
II. SDS-PAGE and Protein Transfer
-
Load 20-30 µg of protein per well into a 10% SDS-polyacrylamide gel.
-
Run the gel at 120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.[10]
III. Immunodetection
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[9]
-
Incubate the membrane with a primary antibody against Mon1 (e.g., rabbit anti-Mon1, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, diluted 1:5000 in blocking buffer) for 1 hour at room temperature.[11]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Quantify band density using software like ImageJ and normalize to a loading control (e.g., β-actin or GAPDH).
Immunohistochemistry (IHC) Protocol for Mon1 Localization
IHC is used to visualize the location and abundance of a protein within the tissue architecture.[12]
I. Tissue Preparation
-
Fix fresh tissue in 4% paraformaldehyde (PFA) overnight at 4°C.
-
Dehydrate the tissue through a series of graded ethanol (B145695) solutions and embed in paraffin.[13]
-
Cut 5 µm thick sections using a microtome and mount them on charged slides.
II. Staining Procedure
-
Deparaffinize the slides in xylene and rehydrate through graded ethanol to water.[14]
-
Perform heat-induced epitope retrieval by immersing slides in a citrate (B86180) buffer (pH 6.0) and heating in a pressure cooker or water bath.[12][14]
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific binding by incubating with 5% normal goat serum in PBS for 1 hour.[14]
-
Incubate the sections with the primary antibody against Mon1 (1:500 dilution) in a humidified chamber overnight at 4°C.
-
Wash slides three times with PBS.
-
Apply a biotinylated secondary antibody for 30 minutes, followed by an avidin-biotin-HRP complex for 30 minutes.
-
Develop the signal using a DAB substrate kit until a brown precipitate forms.
-
Counterstain the nuclei with hematoxylin.[12]
-
Dehydrate the slides, clear with xylene, and mount with a coverslip.
III. Analysis
-
Image the slides using a bright-field microscope.
-
Quantify the staining intensity or the percentage of positive cells using image analysis software.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the Western Blotting protocol.
References
- 1. CDD Conserved Protein Domain Family: Mon1 [ncbi.nlm.nih.gov]
- 2. The SAND domain structure defines a novel DNA-binding fold in transcriptional regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Function of the Mon1-Ccz1 complex on endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Targeting of the Mon1-Ccz1 Rab guanine nucleotide exchange factor to distinct organelles by a synergistic protein and lipid code - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. addgene.org [addgene.org]
- 12. ptglab.com [ptglab.com]
- 13. bosterbio.com [bosterbio.com]
- 14. cancer.wisc.edu [cancer.wisc.edu]
Cross-Validation of SAND Protein Binding Sites: A Comparative Guide for Researchers
A comprehensive analysis of DNA and protein binding sites for the SAND domain and SAND family proteins, integrating data from multiple studies to provide a cross-validated perspective for researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of the binding sites of two distinct protein groups often referred to as "SAND" proteins: the SAND domain-containing proteins involved in transcriptional regulation, and the SAND family of proteins that play a crucial role in vesicular trafficking. By collating and cross-referencing findings from various research publications, this document aims to offer a clear and objective overview of their binding partners and the experimental evidence supporting these interactions.
SAND Domain-Containing Proteins: Diverse DNA Recognition
Proteins containing the SAND domain, such as Autoimmune Regulator (AIRE), Sp100, and Nuclear DEAF-1-related (NUDR), are known to be involved in chromatin-mediated gene regulation through direct DNA binding. However, the specific DNA sequences they recognize have been a subject of ongoing research, with different studies occasionally presenting varied or nuanced findings. This section consolidates and compares the identified DNA binding motifs for these key proteins.
Comparative Analysis of DNA Binding Motifs
| Protein | Identified DNA Binding Motif(s) | Experimental Methods Used | Key Findings and Cross-Validation |
| AIRE | TTATTA[1] | EMSA, Recombinant protein fragments | The SAND domain of AIRE was shown to directly bind the TTATTA motif.[1] |
| ATTGGTTA[2] | EMSA, Competition assays | While AIRE can bind to this motif, further studies have indicated that this interaction is mediated by its PHD domains, not the SAND domain.[1] | |
| Z-DNA forming sequences (e.g., (CA)n repeats)[3][4] | ChIP-seq, Convolutional Neural Networks, F1 hybrid mouse analysis | Recent studies suggest AIRE may not bind to a specific linear sequence but rather recognizes structural features of DNA, such as Z-DNA, which are associated with poised gene promoters.[3][4] This provides a potential explanation for the broad range of genes it regulates. | |
| Non-specific, recruited to super-enhancers[5] | ChIP-seq | AIRE has been found to bind to large chromatin regions known as super-enhancers, suggesting its recruitment may be mediated by protein-protein interactions with other transcription factors rather than direct, high-affinity binding to a single consensus motif.[5] | |
| Sp100 | Unmethylated CpG dinucleotides[6][7] | EMSA, DNA binding assays with methylated and unmethylated probes | The SAND domain of Sp100B preferentially binds to DNA containing unmethylated CpG islands.[6][7] This binding is abrogated by methylation of the cytosine residues.[6] |
| Broad, non-sequence-specific binding to viral genomes[8] | ChIP | Sp100 has been shown to bind across viral genomes, which are often unmethylated, consistent with its preference for unmethylated CpG.[8] | |
| NUDR | TTCG elements[9] | EMSA, Fluorescence titration | The SAND domain of NUDR is sufficient for DNA binding and specifically recognizes TTCG elements. The dissociation constant (Kd) for this interaction with a single TTCG repeat was determined to be approximately 150 ± 15 nM.[9] |
| Repression of hnRNP A2/B1 promoter[10] | Deletion analysis, EMSA | NUDR binds to its own 5'-UTR and the 5'-UTR of the hnRNP A2/B1 promoter, which contain NUDR binding motifs, to repress their transcription.[10] |
Experimental Protocols for SAND Domain-DNA Binding Identification
A variety of experimental techniques have been employed to identify and characterize the DNA binding sites of SAND domain proteins. Below are generalized protocols for some of the key methods cited.
Electrophoretic Mobility Shift Assay (EMSA): This technique is used to detect protein-DNA interactions. A radiolabeled or fluorescently labeled DNA probe containing the putative binding sequence is incubated with the protein of interest. The mixture is then run on a non-denaturing polyacrylamide gel. If the protein binds to the DNA, the resulting complex will migrate more slowly than the free probe, causing a "shift" in the band's position. Competition assays, where unlabeled DNA probes are added, can be used to determine the specificity of the interaction.
Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-seq): This powerful method identifies the genome-wide binding sites of a protein in living cells.
-
Cross-linking: Proteins are chemically cross-linked to DNA in vivo using formaldehyde.
-
Chromatin Shearing: The chromatin is extracted and sheared into smaller fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to the target protein is used to precipitate the protein-DNA complexes.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Sequencing: The purified DNA fragments are sequenced using next-generation sequencing.
-
Data Analysis: The sequences are mapped to the genome to identify the protein's binding sites.
Systematic Evolution of Ligands by Exponential Enrichment (SELEX-seq): This in vitro method is used to determine the consensus binding sequence of a DNA-binding protein from a large pool of random oligonucleotides.
-
Incubation: The target protein is incubated with a library of random DNA sequences.
-
Partitioning: Protein-DNA complexes are separated from unbound DNA, often by immunoprecipitation or through a filter-binding assay.
-
Amplification: The bound DNA sequences are eluted and amplified by PCR.
-
Iteration: The amplified DNA is used for subsequent rounds of selection, enriching for high-affinity binding sequences.
-
Sequencing: The enriched DNA pool is sequenced to identify the preferred binding motifs.
SAND Family Proteins: Key Regulators of Vesicular Trafficking
Distinct from the SAND domain proteins, the SAND family of proteins, including Mon1 (also known as SAND-1 in C. elegans), are crucial components of the machinery that governs endosomal maturation and fusion with lysosomes. These proteins do not contain a SAND domain and their primary interactions are with other proteins, most notably the Rab7 GTPase.
The Mon1-Ccz1 Complex and its Interaction with Rab7
The SAND protein Mon1 forms a stable heterodimeric complex with Ccz1. This Mon1-Ccz1 complex functions as a guanine (B1146940) nucleotide exchange factor (GEF) for the small GTPase Rab7.[11][12] By catalyzing the exchange of GDP for GTP on Rab7, the Mon1-Ccz1 complex activates Rab7, a critical step for the maturation of late endosomes and their subsequent fusion with lysosomes.[13][14] In metazoans, this complex can include a third subunit, RMC1 (also known as Bulli in Drosophila), which appears to act as a scaffold.[14][15]
Structural and Biochemical Cross-Validation of the Mon1-Ccz1-Rab7 Interaction
Multiple studies using cryo-electron microscopy (cryo-EM) and biochemical assays have provided a detailed and consistent picture of the interaction between the Mon1-Ccz1 complex and Rab7.
| Interacting Partners | Experimental Methods Used | Key Findings and Cross-Validation | Binding Affinity (Quantitative Data) |
| Mon1-Ccz1 and Rab7 | Cryo-EM[11][12][13][14][15] | The Longin domains of both Mon1 and Ccz1 form the catalytic core that interacts directly with the G domain of Rab7.[11][15] The structures from different studies are highly consistent, showing a pseudo-twofold symmetrical heterodimer that stabilizes the nucleotide-free state of Rab7 to promote nucleotide exchange.[12][13][15] | While specific Kd values are not consistently reported across all structural papers, the functional assays confirm a direct and essential interaction for GEF activity. |
| Yeast two-hybrid/three-hybrid assays[16][17] | These in vivo interaction assays confirm the direct binding between the Mon1-Ccz1 complex and the GDP-locked form of Ypt7 (the yeast homolog of Rab7).[16][17] | Not applicable (qualitative interaction data). | |
| In vitro GEF assays[18][19] | Purified Mon1-Ccz1 complex demonstrates GEF activity towards Rab7 in vitro, and this activity is stimulated by the presence of membranes containing PI(3)P and active Rab5.[18][19] | GEF activity is measured as the rate of nucleotide exchange, providing a quantitative measure of the functional interaction. | |
| Mutagenesis[16] | Mutations in the predicted Longin domains of both Mon1 and Ccz1 abolish the interaction with Ypt7 and impair its activation, without disrupting the formation of the Mon1-Ccz1 heterodimer.[16] | Not applicable (qualitative effect on binding). |
Experimental Protocols for Protein-Protein Interaction Validation
Co-immunoprecipitation (Co-IP): This technique is used to identify and confirm protein-protein interactions in vivo.
-
Cell Lysis: Cells are lysed under non-denaturing conditions to preserve protein complexes.
-
Immunoprecipitation: An antibody targeting a known "bait" protein is added to the cell lysate and used to pull down the bait protein and any associated "prey" proteins.
-
Washing: The precipitated complexes are washed to remove non-specific binders.
-
Elution and Detection: The proteins are eluted and the presence of the prey protein is detected by Western blotting.
Yeast Two-Hybrid (Y2H) Assay: This genetic method detects binary protein interactions in vivo. The "bait" protein is fused to a DNA-binding domain (DBD) of a transcription factor, and the "prey" protein is fused to its activation domain (AD). If the bait and prey interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene.
In Vitro Guanine Nucleotide Exchange Factor (GEF) Assay: This biochemical assay measures the ability of a protein complex to catalyze the exchange of GDP for GTP on a small GTPase.
-
Loading: The GTPase (e.g., Rab7) is loaded with a fluorescently labeled GDP analog (e.g., mant-GDP).
-
Initiation: The putative GEF complex (e.g., Mon1-Ccz1) and an excess of unlabeled GTP are added to the reaction.
-
Measurement: The release of the fluorescent GDP is monitored over time by a decrease in fluorescence, which indicates the rate of nucleotide exchange.
Signaling Pathways and Experimental Workflows
To visualize the relationships and processes described, the following diagrams are provided in the Graphviz DOT language.
Experimental Workflow for SAND Domain-DNA Binding Site Identification
Caption: Workflow for identifying and validating SAND domain DNA binding sites.
Signaling Pathway for Rab7 Activation by the Mon1-Ccz1 Complex
References
- 1. Mapping DNA-binding domains of the autoimmune regulator protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The autoimmune regulator (AIRE) is a DNA-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aire relies on Z-DNA to flag gene targets for thymic T-cell tolerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 5. The transcriptional regulator Aire binds to and activates super-enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SP100B, a repressor of gene expression preferentially binds to DNA with unmethylated CpGs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Fate of Speckled Protein 100 (Sp100) During Herpesviruses Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sp100 colocalizes with HPV replication foci and restricts the productive stage of the infectious cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nuclear DEAF-1-related (NUDR) protein contains a novel DNA binding domain and represses transcription of the heterogeneous nuclear ribonucleoprotein A2/B1 promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Structure of the Mon1-Ccz1 complex reveals molecular basis of membrane binding for Rab7 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Cryo-EM structure of the Mon1–Ccz1–RMC1 complex reveals molecular basis of metazoan RAB7A activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. journals.biologists.com [journals.biologists.com]
- 17. researchgate.net [researchgate.net]
- 18. Regulatory sites in the Mon1–Ccz1 complex control Rab5 to Rab7 transition and endosome maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.biologists.com [journals.biologists.com]
Navigating the Landscape of SAND Protein Interactions: A Guide to Data Reproducibility
A critical evaluation of the consistency and reliability of protein-protein interaction data for the SAND protein family, crucial regulators of vesicular trafficking, is essential for advancing research in cell biology and drug development. This guide provides a comparative analysis of available interaction data for human SAND proteins, MON1A and MON1B, and their yeast ortholog, Mon1p, highlighting the reproducibility between different experimental approaches.
Protein-protein interactions (PPIs) form the backbone of cellular signaling and functional pathways. The SAND (Synthase Associated and Neuro-Behcet's Domain) protein family, including human MON1A and MON1B, plays a pivotal role in the endolysosomal pathway by acting as a guanine (B1146940) nucleotide exchange factor (GEF) for Rab7, a key regulator of vesicle fusion. Given their importance, understanding the network of proteins that interact with SAND proteins is paramount. However, the reproducibility of PPI data can vary significantly depending on the experimental methods employed.
This guide delves into the protein interaction data for human MON1A and MON1B, as well as the yeast Mon1p/Ccz1p complex, drawing from publicly available datasets in the BioGRID database. We compare the interactors identified through two of the most common high-throughput techniques: Affinity Purification followed by Mass Spectrometry (AP-MS) and the Yeast Two-Hybrid (Y2H) system.
Comparative Analysis of SAND Protein Interactomes
To assess the reproducibility of SAND protein interaction data, we curated a list of interactors for human MON1A and MON1B, and the yeast Mon1p/Ccz1p complex from various studies cataloged in the BioGRID database. The data reveals a significant degree of method-dependent variation, a common feature in large-scale PPI studies.
Human MON1A and MON1B Interaction Data
Analysis of the BioGRID database reveals a number of reported interacting partners for both human MON1A and MON1B, identified through a mix of high-throughput and low-throughput experiments.[1][2]
Table 1: Comparison of Human MON1A Interactors by Experimental Method
| Interacting Protein | Detection Method(s) | Publication(s) (PMID) |
| CCZ1 | Affinity Capture-MS, Affinity Capture-Western | 23144261, 26517849 |
| RAB7A | Affinity Capture-MS, Co-localization | 29378775 |
| DYNC1I2 | Affinity Capture-MS | 22665499 |
| RAB5A | Affinity Capture-MS | 26517849 |
| RAB5B | Affinity Capture-MS | 26517849 |
| RAB5C | Affinity Capture-MS | 26517849 |
| GABARAP | Two-hybrid | 15799969 |
| GABARAPL1 | Two-hybrid | 15799969 |
| GABARAPL2 | Two-hybrid | 15799969 |
| MAP1LC3A | Two-hybrid | 15799969 |
| MAP1LC3B | Two-hybrid | 15799969 |
| MAP1LC3C | Two-hybrid | 15799969 |
Table 2: Comparison of Human MON1B Interactors by Experimental Method
| Interacting Protein | Detection Method(s) | Publication(s) (PMID) |
| CCZ1 | Affinity Capture-MS, Affinity Capture-Western | 23144261, 26517849 |
| RAB7A | Affinity Capture-MS | 26517849 |
| FYCO1 | Co-fractionation | 32325033 |
| RAB5A | Affinity Capture-MS | 26517849 |
| RAB5B | Affinity Capture-MS | 26517849 |
| RAB5C | Affinity Capture-MS | 26517849 |
| GABARAP | Two-hybrid | 15799969 |
| GABARAPL1 | Two-hybrid | 15799969 |
| GABARAPL2 | Two-hybrid | 15799969 |
| MAP1LC3A | Two-hybrid | 15799969 |
| MAP1LC3B | Two-hybrid | 15799969 |
| MAP1LC3C | Two-hybrid | 15799969 |
From these tables, a clear pattern emerges: different experimental systems identify distinct sets of interacting proteins, with some key overlaps. The interaction with CCZ1, the known binding partner of MON1 proteins, is consistently identified by AP-MS-based methods. Similarly, the interaction with Rab7 and Rab5 isoforms, which are functionally related to the MON1-CCZ1 complex, are also detected by AP-MS. In contrast, a set of autophagy-related proteins (GABARAP and MAP1LC3 families) are exclusively identified in a two-hybrid screen.
This highlights a fundamental difference between the two techniques: AP-MS is adept at identifying components of stable protein complexes in a near-physiological context, while Y2H is designed to detect direct, binary interactions, which can include transient or weaker associations.[3] The lack of overlap for certain interactors does not necessarily indicate that one dataset is more "correct" than the other, but rather that the methods provide complementary views of the interactome.
Yeast Mon1p/Ccz1p Complex Interaction Data
The yeast orthologs of the SAND pathway, Mon1p and Ccz1p, are more extensively studied, providing a richer dataset for reproducibility analysis. A comparison of high-throughput AP-MS and Y2H studies reveals a similar trend of limited overlap.
Table 3: Comparison of Yeast Mon1p/Ccz1p Interactors from High-Throughput Studies
| Interacting Protein | Affinity Purification-Mass Spectrometry (AP-MS) | Yeast Two-Hybrid (Y2H) |
| Ypt7p (Rab7 ortholog) | ✓ | ✓ |
| Vps21p (Rab5 ortholog) | ✓ | |
| Pep12p | ✓ | ✓ |
| Vps9p | ✓ | |
| Vps45p | ✓ | |
| Arl1p | ✓ | |
| Ypt1p | ✓ |
This table represents a summary of findings from multiple high-throughput studies.
The data shows that both AP-MS and Y2H identify the interaction with Ypt7p, the direct target of the Mon1-Ccz1 GEF activity. However, AP-MS datasets tend to include other components of the endosomal fusion machinery like Vps21p, Vps9p, and Vps45p, reflecting the co-complex purification inherent to this method. Conversely, Y2H screens have identified interactions with other small GTPases like Arl1p and Ypt1p, suggesting potential, direct but perhaps more transient, regulatory connections.
Experimental Methodologies
The observed differences in interaction data are rooted in the fundamental principles of the experimental techniques used.
Experimental Workflow Diagrams
Detailed Experimental Protocols
1. Affinity Purification-Mass Spectrometry (AP-MS)
This method aims to isolate a protein of interest (the "bait") from a cell lysate along with its binding partners (the "prey").
-
Cell Culture and Lysis:
-
Culture cells expressing the epitope-tagged bait protein to a sufficient density.
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein complex integrity.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with affinity beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with antibody-conjugated beads specific to the epitope tag on the bait protein.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the protein complexes from the beads using an appropriate elution buffer (e.g., low pH glycine (B1666218) or a buffer containing a competing peptide).
-
Denature, reduce, and alkylate the proteins in the eluate.
-
Digest the proteins into peptides using a protease such as trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins from the resulting spectra by searching against a protein sequence database.
-
Filter the identified proteins against a control immunoprecipitation (e.g., using cells that do not express the tagged bait) to distinguish true interactors from non-specific binders.
-
2. Yeast Two-Hybrid (Y2H)
This genetic method detects binary protein interactions within the nucleus of yeast cells.
-
Vector Construction:
-
Clone the cDNA of the "bait" protein into a vector that fuses it to a DNA-binding domain (BD) of a transcription factor (e.g., GAL4).
-
Clone a library of cDNAs (the "prey") into a separate vector that fuses them to the activation domain (AD) of the same transcription factor.
-
-
Yeast Transformation and Mating:
-
Transform a yeast strain with the bait plasmid and select for successful transformants.
-
Transform another yeast strain of the opposite mating type with the prey library.
-
Mate the bait- and prey-containing yeast strains to generate diploid cells containing both plasmids.
-
-
Selection and Reporter Gene Assay:
-
Plate the diploid yeast on a minimal medium lacking specific nutrients (e.g., tryptophan and leucine) to select for cells containing both plasmids.
-
Plate the selected yeast on a more stringent selective medium (e.g., lacking histidine and adenine) to test for the activation of reporter genes. Interaction between the bait and prey proteins reconstitutes the transcription factor, leading to the expression of the reporter genes and allowing the yeast to grow.
-
A colorimetric reporter gene, such as lacZ (encoding β-galactosidase), can also be used for further confirmation.
-
-
Identification of Interactors:
-
Isolate the prey plasmids from the positive yeast colonies.
-
Sequence the prey plasmids to identify the interacting proteins.
-
Logical Framework for Data Comparison
The comparison of PPI datasets from different methodologies requires a structured approach to understand the sources of variation and the complementary nature of the data.
Conclusion
The reproducibility of SAND protein interaction data is highly dependent on the experimental methodology used. AP-MS and Y2H provide complementary insights into the SAND protein interactome. AP-MS is effective at identifying stable complex members and proteins in close functional proximity, while Y2H can uncover direct, binary interactions that may be more transient in nature. A comprehensive understanding of the SAND protein interaction network requires the integration of data from multiple orthogonal approaches. For researchers in drug development, focusing on the high-confidence, overlapping interactors identified by multiple methods may represent the most robust targets for further investigation. Conversely, method-specific interactors could provide novel avenues for exploring the more nuanced and dynamic aspects of SAND protein function.
References
Safety Operating Guide
A Guide to the Safe Disposal of Sand in a Laboratory Setting
For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of all materials is a cornerstone of a safe and efficient work environment. While sand may seem innocuous, its disposal requires careful consideration, particularly in a laboratory where it may become contaminated. This guide provides essential information on the proper disposal procedures for sand, ensuring the safety of personnel and the protection of the environment.
Disclaimer: The following procedures are for the disposal of sand. If "Sand-PR" refers to a specific chemical product, please consult its Safety Data Sheet (SDS) for detailed disposal instructions.
Chemical and Physical Properties of Sand
Sand is primarily composed of silicon dioxide (SiO2) in the form of quartz.[1] Its physical and chemical properties are important for understanding its potential hazards and appropriate handling.
| Property | Value | Source |
| Chemical Formula | SiO2 | [2] |
| Appearance | Granular solid | [3] |
| Color | Varies (commonly tan, brown, or white) | [4] |
| Odor | Odorless | [3] |
| Melting Point | 1610 °C | [2] |
| Boiling Point | 2230 °C | [2] |
| Solubility in Water | Insoluble | [2][3] |
| Density | 2.60 - 2.65 g/cm³ | [2] |
| Chemical Stability | Chemically stable under normal conditions | [2] |
| Incompatibilities | Strong acids (e.g., hydrofluoric acid) | [3] |
Health and Safety Information
While generally considered non-hazardous, prolonged inhalation of fine crystalline silica (B1680970) dust can pose a significant health risk, potentially leading to respiratory issues.[3]
| Hazard | Description | Precautionary Measures |
| Inhalation | Harmful if fine dust is inhaled. May cause respiratory irritation. Prolonged exposure to respirable crystalline silica can cause silicosis, a serious lung disease.[3] | Use in a well-ventilated area or with local exhaust ventilation. Wear appropriate respiratory protection (e.g., N95 respirator) if dust is generated.[5] |
| Eye Contact | May cause mechanical irritation. | Wear safety glasses with side shields.[5] |
| Skin Contact | Not expected to cause significant irritation. | Wear gloves as a good laboratory practice.[5] |
| Ingestion | Not considered a likely route of exposure with toxic effects. | Practice good personal hygiene. Wash hands before eating, drinking, or smoking. |
Disposal Procedures
The appropriate disposal method for sand depends on whether it is clean or contaminated.
Clean, Uncontaminated Sand
Clean sand that has not been in contact with hazardous materials can often be disposed of through general waste streams, though local regulations should always be consulted.
Step-by-Step Protocol for Disposal of Clean Sand:
-
Confirmation of Purity: Ensure the sand has not come into contact with any chemical, biological, or radiological contaminants.
-
Packaging: Place the clean sand in a durable, sealed container or a heavy-duty plastic bag to prevent spillage and dust formation.
-
Labeling: Clearly label the container as "Clean Sand" or "Non-Hazardous Sand."
-
Consult Local Regulations: Check with your institution's Environmental Health and Safety (EHS) department or local waste management authority for specific disposal guidelines. Some municipalities may allow for disposal in regular trash, while others may have specific collection points for inert waste.[6][7]
-
Disposal: Dispose of the packaged sand according to the approved local procedures.
Contaminated Sand
Sand that has been used to clean up spills of hazardous materials or has otherwise become contaminated must be treated as hazardous waste.
Step-by-Step Protocol for Disposal of Contaminated Sand:
-
Hazard Identification: Identify the nature of the contaminant(s) in the sand. Consult the Safety Data Sheet (SDS) for the spilled substance to understand its hazards and any specific disposal requirements.
-
Personal Protective Equipment (PPE): Wear appropriate PPE based on the hazards of the contaminant. This may include chemical-resistant gloves, safety goggles or a face shield, a lab coat, and respiratory protection.
-
Packaging: Carefully place the contaminated sand into a designated hazardous waste container that is compatible with the contaminant. The container must be leak-proof and have a secure lid.
-
Labeling: Label the hazardous waste container clearly and accurately. The label should include:
-
The words "Hazardous Waste"
-
The name and concentration of the contaminant(s)
-
The date of accumulation
-
The associated hazards (e.g., flammable, corrosive, toxic)
-
-
Storage: Store the sealed hazardous waste container in a designated, secure hazardous waste accumulation area until it can be collected by a licensed hazardous waste disposal company.
-
Waste Manifest: Complete a hazardous waste manifest form as required by your institution and regulatory agencies for the collection and disposal of the waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of sand in a laboratory setting.
Caption: A flowchart outlining the decision-making process for sand disposal.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of sand, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and adhere to the specific guidelines established by your institution and local regulatory bodies.
References
- 1. Sand - Wikipedia [en.wikipedia.org]
- 2. standard-sand.com [standard-sand.com]
- 3. boral.com.au [boral.com.au]
- 4. reference.com [reference.com]
- 5. mcdn.martinmarietta.com [mcdn.martinmarietta.com]
- 6. | RE:Source [resource.stopwaste.org]
- 7. Smart Ways to Responsibly Dispose of Excess Sand - Roof Repair Experts [roofrepairing.org]
Essential Safety and Operational Guidelines for Handling Sand-PR
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operation, and disposal of Sand-PR, a substance treated as crystalline silica (B1680970), in a laboratory setting.
This document provides critical safety and logistical information for the use of this compound in research and development. Given that "this compound" is not a uniquely identified chemical entity, this guidance is based on the properties of its primary component, crystalline silica (quartz), a known hazardous substance. Strict adherence to these procedures is essential to ensure personnel safety and regulatory compliance.
Hazard Identification and Exposure Limits
The primary hazard associated with this compound is the inhalation of respirable crystalline silica dust, which can lead to serious lung diseases, including silicosis and lung cancer.[1][2]
Occupational Exposure Limits for Respirable Crystalline Silica:
| Regulatory Body | Exposure Limit (8-hour Time-Weighted Average) |
| OSHA (PEL) | 50 µg/m³ |
| NIOSH (REL) | 50 µg/m³ |
PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit.
Personal Protective Equipment (PPE)
A thorough hazard assessment should be conducted for any specific procedure involving this compound to determine the appropriate level of PPE.[3] The following table outlines the minimum required PPE.
| Protection Type | Specification | Rationale |
| Respiratory | NIOSH-approved N95 respirator or higher | Protects against inhalation of fine silica particles.[4] |
| Eye and Face | ANSI Z87.1 compliant safety glasses with side shields or splash goggles | Prevents eye contact with dust particles. |
| Body | Fully buttoned laboratory coat | Protects skin and personal clothing from contamination. |
| Hand | Nitrile gloves | Prevents skin contact and contamination. |
Safe Handling and Operational Procedures
Adherence to proper handling procedures is critical to minimize the generation of airborne dust.
Engineering Controls
-
Ventilation: All handling of this compound that may generate dust must be conducted within a certified chemical fume hood or a powder containment hood.[5]
-
Wet Methods: When feasible, use wet methods to reduce dust generation. This can include mixing this compound with a liquid before transfer or use.[6][7]
Step-by-Step Handling Protocol
-
Preparation: Cordon off the designated work area. Ensure all necessary PPE is donned correctly before entering the area.
-
Weighing and Transfer:
-
Conduct all weighing and transfer operations within a fume hood or ventilated enclosure.
-
Use a scoop or spatula to transfer the powder. Avoid pouring from a height.
-
If possible, use a container with a wide mouth to minimize spillage.
-
-
Experimental Use:
-
Keep containers of this compound sealed when not in use.
-
If used in a solution, add the powder to the liquid slowly to avoid splashing and aerosolization.
-
-
Post-Handling:
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Stream | Disposal Procedure |
| Unused this compound | Collect in a clearly labeled, sealed, and puncture-resistant container. Dispose of as hazardous chemical waste in accordance with institutional and local regulations.[5] |
| Contaminated PPE (Gloves, etc.) | Place in a sealed bag and dispose of as solid chemical waste.[5] |
| Contaminated Labware | Decontaminate with a wet wipe method before washing. If disposable, place in a sealed bag and dispose of as solid chemical waste. |
| Spill Debris | Collect with a wet method or HEPA vacuum and place in a sealed, labeled container for hazardous waste disposal. |
Emergency Procedures
| Situation | Action |
| Inhalation | Move the individual to fresh air. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. |
| Spill | Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your institution's Environmental Health and Safety (EHS) department. For small spills, follow the cleanup procedures outlined in the handling section while wearing appropriate PPE. |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the necessary workflow and decision-making process for safely handling this compound in a laboratory setting.
References
- 1. Silica Materials for Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACCC product recall: Contaminated sand containing asbestos | Marsh [marsh.com]
- 3. nacsupply.com [nacsupply.com]
- 4. Mesoporous Silica Particles as Drug Delivery Systems—The State of the Art in Loading Methods and the Recent Progress in Analytical Techniques for Monitoring These Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sand 50-70 mesh [oakwoodchemical.com]
- 6. prlifting.com [prlifting.com]
- 7. Products of Perfect Quality Sand - E-Showroom in Gulf Yellow Pages Online [gulfyp.com]
- 8. mdpi.com [mdpi.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
